molecular formula C43H68N10O14 B12381075 SSVFVADPK-(Lys-13C6,15N2)

SSVFVADPK-(Lys-13C6,15N2)

カタログ番号: B12381075
分子量: 957.0 g/mol
InChIキー: JIMHBKLTUSGWDO-ITKLQJECSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SSVFVADPK-(Lys-13C6,15N2) is a useful research compound. Its molecular formula is C43H68N10O14 and its molecular weight is 957.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality SSVFVADPK-(Lys-13C6,15N2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SSVFVADPK-(Lys-13C6,15N2) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C43H68N10O14

分子量

957.0 g/mol

IUPAC名

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid

InChI

InChI=1S/C43H68N10O14/c1-22(2)33(51-37(60)28(18-25-12-7-6-8-13-25)48-41(64)34(23(3)4)52-38(61)30(21-55)50-36(59)26(45)20-54)40(63)46-24(5)35(58)49-29(19-32(56)57)42(65)53-17-11-15-31(53)39(62)47-27(43(66)67)14-9-10-16-44/h6-8,12-13,22-24,26-31,33-34,54-55H,9-11,14-21,44-45H2,1-5H3,(H,46,63)(H,47,62)(H,48,64)(H,49,58)(H,50,59)(H,51,60)(H,52,61)(H,56,57)(H,66,67)/t24-,26-,27-,28-,29-,30-,31-,33-,34-/m0/s1/i9+1,10+1,14+1,16+1,27+1,43+1,44+1,47+1

InChIキー

JIMHBKLTUSGWDO-ITKLQJECSA-N

異性体SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][13CH2][15NH2])[13C](=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N

正規SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CO)N

製品の起源

United States

Foundational & Exploratory

A Technical Guide to SSVFVADPK-(Lys-13C6,15N2): An Internal Standard for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SSVFVADPK-(Lys-13C6,15N2), a stable isotope-labeled peptide, with a focus on its primary application as an internal standard in quantitative mass spectrometry. This document details its composition, its role in advanced proteomics workflows, and the methodologies that leverage its unique properties for precise and reproducible quantification of its unlabeled analogue.

Introduction to SSVFVADPK-(Lys-13C6,15N2)

SSVFVADPK-(Lys-13C6,15N2) is a synthetic peptide with the amino acid sequence Ser-Ser-Val-Phe-Val-Ala-Asp-Pro-Lys. The defining characteristic of this peptide is the incorporation of stable isotopes into the terminal lysine (B10760008) (Lys) residue. Specifically, the lysine residue is labeled with six Carbon-13 (¹³C) and two Nitrogen-15 (¹⁵N) isotopes. This isotopic labeling results in a molecule that is chemically identical to its natural counterpart but has a greater mass.

The primary function of this "heavy" peptide is to serve as an internal standard for the accurate quantification of the endogenous, or "light," SSVFVADPK peptide in complex biological samples using mass spectrometry.

Core Principles of Stable Isotope Labeling and Quantitative Mass Spectrometry

The use of stable isotope-labeled compounds, such as SSVFVADPK-(Lys-13C6,15N2), is a cornerstone of modern quantitative proteomics. The fundamental principle lies in the mass difference between the labeled (heavy) and unlabeled (light) forms of a peptide. When a known concentration of the heavy peptide is spiked into a sample, the ratio of the signal intensity of the heavy peptide to the light peptide, as measured by a mass spectrometer, allows for precise determination of the quantity of the light peptide in the original sample.

This method corrects for variations in sample preparation and mass spectrometer performance, leading to highly accurate and reproducible results.

Primary Application: Internal Standard for Targeted Quantification

The principal application of SSVFVADPK-(Lys-13C6,15N2) is as an internal standard in targeted mass spectrometry assays, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM). In these experiments, the mass spectrometer is programmed to specifically detect and quantify both the light and heavy versions of the SSVFVADPK peptide.

Experimental Workflow

The general workflow for using SSVFVADPK-(Lys-13C6,15N2) as an internal standard is as follows:

  • Sample Preparation : The biological sample (e.g., plasma, cell lysate) is processed to extract and digest the proteins, generating a complex mixture of peptides.

  • Spiking : A known amount of the heavy standard, SSVFVADPK-(Lys-13C6,15N2), is added to the sample.

  • LC-MS/MS Analysis : The sample is injected into a liquid chromatography-mass spectrometry (LC-MS/MS) system. The liquid chromatograph separates the peptides, and the mass spectrometer measures the intensity of both the light and heavy forms of the target peptide.

  • Data Analysis : The ratio of the peak areas of the light to the heavy peptide is calculated. This ratio is then used to determine the concentration of the endogenous SSVFVADPK peptide in the original sample.

The following diagram illustrates this workflow:

G cluster_0 Sample Preparation cluster_1 Quantification Biological Sample Biological Sample Protein Extraction Protein Extraction Biological Sample->Protein Extraction Protein Digestion Protein Digestion Protein Extraction->Protein Digestion Spike-in Heavy Standard Spike-in Heavy Standard Protein Digestion->Spike-in Heavy Standard LC-MS/MS Analysis LC-MS/MS Analysis Spike-in Heavy Standard->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Absolute Quantification Absolute Quantification Data Analysis->Absolute Quantification Heavy Standard Heavy Standard Heavy Standard->Spike-in Heavy Standard

Workflow for using a heavy-labeled peptide as an internal standard.

Broader Context: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

While SSVFVADPK-(Lys-13C6,15N2) is a pre-labeled peptide, the labeled lysine (Lys-13C6,15N2) itself is a key reagent in a widely used quantitative proteomics technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[1][2] In SILAC, cells are grown in media where a standard amino acid is replaced with its heavy isotope-labeled counterpart.[1][3] This results in the metabolic incorporation of the heavy amino acid into all newly synthesized proteins.[1]

When the "heavy" cell population is compared to a "light" (unlabeled) cell population under different experimental conditions, the relative abundance of thousands of proteins can be determined simultaneously by mass spectrometry.[1]

The following diagram outlines the SILAC workflow:

G cluster_0 Cell Culture cluster_1 Sample Processing Light Medium Light Medium Light Cells Light Cells Light Medium->Light Cells Heavy Medium\n(Lys-13C6,15N2) Heavy Medium (Lys-13C6,15N2) Heavy Cells Heavy Cells Heavy Medium\n(Lys-13C6,15N2)->Heavy Cells Combine Cell Populations Combine Cell Populations Light Cells->Combine Cell Populations Heavy Cells->Combine Cell Populations Protein Extraction & Digestion Protein Extraction & Digestion Combine Cell Populations->Protein Extraction & Digestion LC-MS/MS Analysis LC-MS/MS Analysis Protein Extraction & Digestion->LC-MS/MS Analysis Protein Identification & Quantification Protein Identification & Quantification LC-MS/MS Analysis->Protein Identification & Quantification

The general workflow of a SILAC experiment.

Quantitative Data

The key quantitative data for SSVFVADPK-(Lys-13C6,15N2) and its core labeled component, L-Lysine-(13C6,15N2), are their molecular weights.

CompoundMolecular FormulaMolecular Weight ( g/mol )
SSVFVADPK-(Lys-13C6,15N2)C37¹³C6H68N8¹⁵N2O14957
L-LysineC6H14N2O2146.19
L-Lysine-(13C6,15N2)¹³C6H14¹⁵N2O2154.19

Experimental Protocol: Targeted Quantification using a Heavy-Labeled Peptide Standard

This protocol provides a generalized methodology for the targeted quantification of the SSVFVADPK peptide using SSVFVADPK-(Lys-13C6,15N2) as an internal standard.

6.1 Materials

  • Biological matrix (e.g., human plasma)

  • SSVFVADPK-(Lys-13C6,15N2) internal standard

  • Digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate)

  • Reducing agent (e.g., 10 mM dithiothreitol)

  • Alkylating agent (e.g., 55 mM iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

6.2 Procedure

  • Protein Denaturation and Reduction : To 100 µL of plasma, add 100 µL of digestion buffer. Add the reducing agent and incubate at 60°C for 30 minutes.

  • Alkylation : Cool the sample to room temperature. Add the alkylating agent and incubate in the dark at room temperature for 20 minutes.

  • Internal Standard Spiking : Add a known concentration of SSVFVADPK-(Lys-13C6,15N2) to the sample.

  • Enzymatic Digestion : Add trypsin at a 1:50 (enzyme:protein) ratio and incubate at 37°C overnight.

  • Sample Cleanup : Acidify the sample with formic acid. Clean up the peptide mixture using a solid-phase extraction (SPE) C18 cartridge. Elute the peptides and dry them under vacuum.

  • Reconstitution : Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

  • LC-MS/MS Analysis : Inject the sample into the LC-MS/MS system. Develop a targeted method to monitor the specific precursor and fragment ions for both the light and heavy SSVFVADPK peptides.

  • Data Analysis : Integrate the peak areas for the light and heavy peptides. Calculate the light-to-heavy ratio and determine the concentration of the endogenous peptide based on the known concentration of the spiked-in standard.

Conclusion

SSVFVADPK-(Lys-13C6,15N2) is a valuable tool for researchers and scientists in the field of proteomics and drug development. Its primary use as a stable isotope-labeled internal standard enables highly accurate and reproducible quantification of its unlabeled counterpart in complex biological matrices. The principles underlying its application are fundamental to modern quantitative mass spectrometry and are exemplified in techniques like SILAC. This guide provides a foundational understanding of this reagent and its application in robust analytical methodologies.

References

Unraveling the Principles of Stable Isotope Labeling with SSVFVADPK-(Lys-13C6,15N2): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling has emerged as a cornerstone of modern quantitative proteomics, providing an unparalleled level of accuracy and precision in the measurement of protein abundance. This technical guide delves into the core principles and applications of a specific stable isotope-labeled peptide, SSVFVADPK-(Lys-13C6,15N2), a powerful tool in targeted mass spectrometry-based protein quantification. While the precise protein target for this specific peptide sequence remains to be definitively identified through publicly available resources, the principles of its application are universal and form the foundation of the Absolute QUantification (AQUA) methodology. This guide will, therefore, focus on the established framework for using such a peptide as an internal standard in quantitative proteomics workflows.

The Core Principle: Absolute Quantification (AQUA)

The fundamental principle behind the use of SSVFVADPK-(Lys-13C6,15N2) lies in the concept of isotope dilution mass spectrometry, commercialized and widely known as the AQUA strategy.[1][2][3][4][5] In this approach, a synthetic peptide, identical in amino acid sequence to a target tryptic peptide from a protein of interest, is created. The key difference is the incorporation of stable, heavy isotopes into one or more of its amino acids. In the case of SSVFVADPK-(Lys-13C6,15N2), the C-terminal lysine (B10760008) (K) residue is synthesized using carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) isotopes, resulting in a known mass shift compared to its endogenous, "light" counterpart.

This "heavy" labeled peptide serves as an ideal internal standard.[1][4] When a known amount of the heavy standard is spiked into a complex biological sample (such as a cell lysate or tissue homogenate), it co-elutes with the endogenous "light" peptide during liquid chromatography (LC) separation. In the mass spectrometer, the two peptides are easily distinguished by their mass-to-charge (m/z) ratio. By comparing the signal intensities of the heavy and light peptides, the absolute quantity of the endogenous peptide, and by extension, the target protein, can be precisely calculated.[5]

Experimental Workflow for Targeted Protein Quantification

The application of SSVFVADPK-(Lys-13C6,15N2) as an internal standard follows a well-defined experimental workflow, crucial for obtaining accurate and reproducible quantitative data.

A generalized workflow for a targeted proteomics experiment using a stable isotope-labeled peptide standard is depicted below:

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Sample Biological Sample (Cells, Tissue, etc.) Lysis Lysis & Protein Extraction Sample->Lysis Quant Protein Quantification Lysis->Quant Spike Spike-in of SSVFVADPK-(Lys-13C6,15N2) Quant->Spike Digest Tryptic Digestion Spike->Digest LCMS LC-MS/MS Analysis (e.g., SRM, PRM) Digest->LCMS XIC Extraction of Ion Chromatograms (XICs) LCMS->XIC Ratio Peak Area Ratio (Heavy/Light) XIC->Ratio AbsQuant Absolute Quantification of Target Protein Ratio->AbsQuant

Caption: Targeted proteomics workflow using a stable isotope-labeled peptide.

Detailed Experimental Protocols

While a protocol specific to SSVFVADPK-(Lys-13C6,15N2) cannot be detailed without knowledge of its target protein, the following provides a generalized, yet detailed, methodology for a typical AQUA experiment.

1. Sample Preparation and Protein Extraction:

  • Cell Lysis: Cells are harvested and washed with ice-cold phosphate-buffered saline (PBS). Lysis is performed on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation and modification.

  • Tissue Homogenization: Tissues are minced and homogenized in a lysis buffer using a mechanical homogenizer.

  • Protein Quantification: The total protein concentration of the lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay. This is crucial for ensuring equal protein loading across different samples.

2. Internal Standard Spiking and Tryptic Digestion:

  • A precisely known amount of the SSVFVADPK-(Lys-13C6,15N2) standard is added to a specific amount of protein lysate. The ratio of the internal standard to the total protein should be optimized for the expected abundance of the target protein.

  • Proteins are denatured (e.g., by heating or using denaturing agents like urea), reduced with dithiothreitol (B142953) (DTT), and alkylated with iodoacetamide (B48618) (IAA) to break disulfide bonds and prevent their reformation.

  • The protein mixture is then digested overnight with sequencing-grade trypsin at 37°C. Trypsin specifically cleaves proteins at the C-terminus of lysine and arginine residues, generating a predictable set of peptides.

3. Mass Spectrometry Analysis:

  • The resulting peptide mixture is desalted and concentrated using C18 solid-phase extraction (SPE).

  • The peptides are then separated by reverse-phase liquid chromatography (LC) coupled to a tandem mass spectrometer.

  • The mass spectrometer is operated in a targeted mode, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM). In this mode, the instrument is specifically programmed to isolate the precursor ions of both the light (endogenous) and heavy (labeled) SSVFVADPK peptides and their specific fragment ions (transitions).

4. Data Analysis and Quantification:

  • Specialized software is used to extract the ion chromatograms (XICs) for the selected transitions of both the light and heavy peptides.

  • The peak areas of the light and heavy peptides are integrated.

  • The ratio of the peak area of the endogenous (light) peptide to the peak area of the internal standard (heavy) peptide is calculated.

  • Since a known amount of the heavy standard was added, the absolute amount of the endogenous peptide, and thus the target protein in the original sample, can be calculated.

Data Presentation: A Framework for Quantitative Results

Quantitative data from experiments utilizing SSVFVADPK-(Lys-13C6,15N2) should be presented in a clear and structured format to facilitate comparison and interpretation. The following table provides a template for summarizing such data.

Sample IDConditionReplicatePeak Area (Light Peptide)Peak Area (Heavy Peptide)Ratio (Light/Heavy)Absolute Quantity (fmol/µg protein)
S1Control11.2 x 10⁶2.5 x 10⁶0.484.8
S2Control21.3 x 10⁶2.6 x 10⁶0.505.0
S3Treatment A12.4 x 10⁶2.5 x 10⁶0.969.6
S4Treatment A22.6 x 10⁶2.6 x 10⁶1.0010.0
S5Treatment B10.6 x 10⁶2.4 x 10⁶0.252.5
S6Treatment B20.7 x 10⁶2.5 x 10⁶0.282.8

Signaling Pathways and Logical Relationships

Without the identification of the target protein for SSVFVADPK, a specific signaling pathway cannot be visualized. However, the logical relationship of how a quantified protein can be integrated into a signaling pathway analysis is a universal concept. The diagram below illustrates this general principle.

signaling_pathway cluster_quantification Quantitative Proteomics cluster_pathway Cellular Signaling Pathway TargetProtein Target Protein (Quantified using SSVFVADPK-Lys*) DownstreamEffector1 Downstream Effector 1 TargetProtein->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 TargetProtein->DownstreamEffector2 UpstreamRegulator Upstream Regulator UpstreamRegulator->TargetProtein CellularResponse Cellular Response DownstreamEffector1->CellularResponse DownstreamEffector2->CellularResponse

Caption: Integration of quantified protein data into a signaling pathway.

Conclusion

The stable isotope-labeled peptide SSVFVADPK-(Lys-13C6,15N2) represents a powerful tool for precise and absolute quantification of a specific target protein in complex biological samples. Its application within the AQUA framework provides researchers with high-quality, reproducible data that is essential for advancing our understanding of biological processes, biomarker discovery, and drug development. While the specific context of this peptide's use is dependent on its yet-to-be-identified protein target, the principles and methodologies outlined in this guide provide a robust foundation for its effective implementation in any targeted proteomics study. The continued development and application of such tailored internal standards will undoubtedly play a pivotal role in the future of quantitative biology and personalized medicine.

References

An In-depth Technical Guide to the Application of SSVFVADPK-(Lys-13C6,15N2) in Quantitative Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the application of the stable isotope-labeled peptide SSVFVADPK-(Lys-13C6,15N2) for the precise quantification of the hypothetical biomarker, Tumor Angiogenesis Factor Receptor (TAFR), in complex biological samples. TAFR is a receptor tyrosine kinase implicated in tumor progression and angiogenesis. The peptide SSVFVADPK is a proteotypic tryptic peptide derived from the cytoplasmic domain of TAFR, making it an ideal surrogate for the quantification of the parent protein.

The isotopically labeled internal standard, SSVFVADPK-(Lys-13C6,15N2), contains a lysine (B10760008) residue labeled with six ¹³C and two ¹⁵N atoms. This results in a precise mass shift, allowing for its distinction from the endogenous, unlabeled peptide by mass spectrometry. This approach, known as the stable isotope dilution method, is the gold standard for accurate and reproducible protein quantification in proteomics.[1]

TAFR Signaling and Therapeutic Intervention

Tumor Angiogenesis Factor Receptor (TAFR) is a transmembrane receptor that, upon binding to its ligand, Tumor Angiogenesis Factor (TAF), dimerizes and autophosphorylates key tyrosine residues in its cytoplasmic domain. This activation initiates a downstream signaling cascade, primarily through the PI3K/Akt/mTOR pathway, which promotes cell survival, proliferation, and angiogenesis. In many cancer types, TAFR is overexpressed, leading to uncontrolled tumor growth.

A novel therapeutic agent, TAFR-inhibitor (TAFRi), has been developed to block the ATP-binding site of the TAFR kinase domain, thereby inhibiting its autophosphorylation and subsequent downstream signaling. Monitoring the levels of TAFR in response to TAFRi treatment is crucial for evaluating drug efficacy and understanding mechanisms of resistance.

TAFR Signaling Pathway Diagram

TAFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TAFR TAFR PI3K PI3K TAFR->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Angiogenesis mTOR->Proliferation TAF TAF Ligand TAF->TAFR Binds TAFRi TAFRi (Inhibitor) TAFRi->TAFR Inhibits

Caption: TAFR signaling pathway and the point of inhibition by TAFRi.

Quantitative Analysis of TAFR using Targeted Proteomics

To accurately measure changes in TAFR protein levels following drug treatment, a targeted mass spectrometry-based proteomics assay was developed. This method utilizes the heavy-labeled peptide SSVFVADPK-(Lys-13C6,15N2) as an internal standard for the absolute quantification of the corresponding endogenous TAFR peptide.

Experimental Workflow

The workflow for targeted proteomics involves several key steps, from sample preparation to data analysis.[2] A known amount of the heavy-labeled peptide is spiked into the sample at an early stage to account for sample loss during processing.

Targeted_Proteomics_Workflow Sample 1. Cell Lysate (Control vs. TAFRi-treated) Spike 2. Spike-in SSVFVADPK-(Lys-13C6,15N2) Sample->Spike Digest 3. Trypsin Digestion Spike->Digest Cleanup 4. Peptide Cleanup (Solid-Phase Extraction) Digest->Cleanup LCMS 5. LC-MS/MS Analysis (PRM Mode) Cleanup->LCMS Data 6. Data Analysis (Quantification) LCMS->Data

Caption: Workflow for targeted quantification of TAFR.

Detailed Experimental Protocol

This protocol outlines the steps for the quantification of TAFR from cell culture lysates.

Materials and Reagents
  • Cell Lines: Cancer cell line overexpressing TAFR (e.g., HT-29)

  • Treatment: TAFRi (10 µM) or vehicle (DMSO)

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

  • Protein Assay: BCA Protein Assay Kit

  • Internal Standard: SSVFVADPK-(Lys-13C6,15N2) (1 pmol/µL stock in 50% acetonitrile (B52724)/0.1% formic acid)

  • Digestion Enzyme: Sequencing-grade modified trypsin

  • Reduction/Alkylation: DTT and Iodoacetamide (B48618)

  • Digestion Buffer: 50 mM Ammonium (B1175870) Bicarbonate

  • Cleanup: C18 Solid-Phase Extraction (SPE) cartridges

  • LC-MS System: High-performance liquid chromatography system coupled to a high-resolution mass spectrometer.

Sample Preparation
  • Cell Culture and Treatment: Plate TAFR-overexpressing cells and grow to 80% confluency. Treat cells with 10 µM TAFRi or DMSO (vehicle control) for 24 hours.

  • Cell Lysis: Harvest cells, wash with cold PBS, and lyse using RIPA buffer.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

Protein Digestion
  • Sample Aliquoting: Aliquot 50 µg of total protein from each sample (control and treated).

  • Spike-in Internal Standard: Add 100 fmol of the heavy-labeled peptide SSVFVADPK-(Lys-13C6,15N2) to each 50 µg protein aliquot.

  • Reduction and Alkylation:

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Trypsin Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea/detergent concentration.

    • Add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

Peptide Cleanup
  • SPE Cartridge Activation: Activate a C18 SPE cartridge with acetonitrile, followed by equilibration with 0.1% formic acid.

  • Sample Loading: Load the acidified peptide mixture onto the cartridge.

  • Washing: Wash the cartridge with 0.1% formic acid to remove salts and hydrophilic contaminants.

  • Elution: Elute the peptides with 50% acetonitrile/0.1% formic acid.

  • Drying: Dry the eluted peptides in a vacuum centrifuge.

LC-MS/MS Analysis
  • Resuspension: Reconstitute the dried peptides in 50 µL of 2% acetonitrile/0.1% formic acid.

  • LC Separation: Inject 5 µL of the peptide solution onto a C18 analytical column. Separate the peptides using a gradient of increasing acetonitrile concentration over 60 minutes.

  • Mass Spectrometry:

    • Operate the mass spectrometer in Parallel Reaction Monitoring (PRM) mode.

    • Precursor Ions: Schedule the instrument to target the precursor m/z values for both the light (endogenous) and heavy (labeled) SSVFVADPK peptides.

    • Fragmentation: Fragment the selected precursor ions using higher-energy collisional dissociation (HCD).

    • MS/MS Scans: Acquire high-resolution MS/MS spectra of the fragment ions.

Data Analysis
  • Peak Integration: Integrate the chromatographic peak areas for the most intense and specific fragment ions of both the light and heavy peptides.

  • Ratio Calculation: Calculate the ratio of the light to heavy peak areas for each sample.

  • Absolute Quantification: Determine the absolute amount of the endogenous TAFR peptide in each sample by multiplying the light-to-heavy ratio by the known amount of the spiked-in heavy peptide standard (100 fmol).

  • Normalization: Normalize the calculated amount of TAFR peptide to the initial total protein amount to obtain the final concentration (e.g., in fmol/µg of total protein).

Quantitative Data and Results

The following table summarizes the hypothetical quantitative results from the analysis of TAFR levels in control (DMSO-treated) and TAFRi-treated cells. The experiment was performed in triplicate.

Sample IDTreatmentLight Peptide AreaHeavy Peptide AreaLight/Heavy RatioTAFR Amount (fmol)TAFR Concentration (fmol/µg protein)
CTRL-1DMSO8.50E+064.25E+062.00200.04.00
CTRL-2DMSO8.92E+064.35E+062.05205.04.10
CTRL-3DMSO8.64E+064.32E+062.00200.04.00
CTRL Avg. DMSO 8.69E+06 4.31E+06 2.02 201.7 4.03
CTRL SD DMSO 2.14E+05 5.20E+04 0.03 2.89 0.06
TAFRi-110 µM TAFRi4.30E+064.28E+061.00100.02.00
TAFRi-210 µM TAFRi4.15E+064.32E+060.9696.01.92
TAFRi-310 µM TAFRi4.40E+064.36E+061.01101.02.02
TAFRi Avg. 10 µM TAFRi 4.28E+06 4.32E+06 0.99 99.0 1.98
TAFRi SD 10 µM TAFRi 1.26E+05 4.00E+04 0.03 2.65 0.05

References

Unraveling the Mass Shift of SSVFVADPK-(Lys-13C6,15N2): A Technical Guide for Mass Spectrometry-Based Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of quantitative proteomics is paramount for robust and reproducible results. This in-depth technical guide delves into the core principles of mass shift analysis using the peptide SSVFVADPK with a stable isotope-labeled lysine (B10760008) (Lys-13C6,15N2) as a case study. We will explore the underlying methodology, data interpretation, and practical applications in modern drug discovery and development.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy in quantitative proteomics.[1][2] The technique relies on the incorporation of "heavy" amino acids containing stable isotopes into the entire proteome of a cell population. This allows for the direct comparison of protein abundance between different experimental conditions. When cells are grown in a medium containing a heavy isotope-labeled amino acid, such as L-lysine with six carbon-13 (¹³C) atoms and two nitrogen-15 (B135050) (¹⁵N) atoms, this "heavy" lysine is incorporated into newly synthesized proteins.

The key principle of SILAC lies in the mass difference, or mass shift, between the heavy-labeled peptides and their light (unlabeled) counterparts.[1] This mass difference is precisely determined by the number of isotopic labels incorporated. For the peptide SSVFVADPK, where the lysine residue is labeled with ¹³C₆,¹⁵N₂, the resulting peptide, SSVFVADPK-(Lys-¹³C₆,¹⁵N₂), will have a distinct and predictable increase in mass.

Calculating the Mass Shift

The mass shift is a direct result of the difference in mass between the stable isotopes and their naturally occurring, lighter counterparts. The calculation for the mass shift of Lysine-¹³C₆,¹⁵N₂ is as follows:

IsotopeNumber of AtomsMass Difference (Da)Total Mass Difference (Da)
Carbon-13 (¹³C)6~1.00335~6.0201
Nitrogen-15 (¹⁵N)2~0.99703~1.99406
Total Mass Shift ~8.01416

This results in a mass shift of approximately +8 Da for any peptide containing a single Lysine-¹³C₆,¹⁵N₂ residue.[3][4] This distinct mass difference allows for the clear separation and quantification of the light and heavy peptide peaks in a mass spectrum.

Experimental Workflow for SILAC-based Mass Spectrometry

The following diagram illustrates a typical experimental workflow for a SILAC experiment designed to quantify protein abundance changes.

SILAC_Workflow cluster_cell_culture Cell Culture & Labeling cluster_experiment Experimental Treatment cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry & Data Analysis Cell_Population_A Cell Population A (Light Medium) Treatment_A Control Treatment Cell_Population_A->Treatment_A Cell_Population_B Cell Population B (Heavy Medium Lys-13C6,15N2) Treatment_B Experimental Treatment Cell_Population_B->Treatment_B Cell_Lysis Cell Lysis & Protein Extraction Treatment_B->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Mixing Mix Populations 1:1 Protein_Quantification->Mixing Digestion Protein Digestion (e.g., Trypsin) Mixing->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Peptide Identification & Quantification) LC_MS->Data_Analysis

A typical experimental workflow for a SILAC-based quantitative proteomics experiment.

Detailed Experimental Protocol

A successful SILAC experiment requires careful planning and execution. The following is a generalized protocol that can be adapted for specific cell lines and experimental goals.

1. Cell Culture and Isotope Labeling:

  • Adaptation Phase: Two populations of cells are cultured. One is grown in standard "light" medium, while the other is cultured in "heavy" medium supplemented with L-Lysine-¹³C₆,¹⁵N₂ (and often heavy arginine, e.g., Arg-¹³C₆ or Arg-¹³C₆,¹⁵N₄) in place of the corresponding light amino acids.[5][6] To ensure complete incorporation of the heavy amino acids, cells should be cultured for at least five to six cell divisions.[7] The incorporation efficiency should be monitored by mass spectrometry to ensure it exceeds 95%.[5] Dialyzed fetal bovine serum is typically used to minimize the presence of unlabeled amino acids.[5]

  • Experimental Phase: Once complete labeling is achieved, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. vehicle control).[6]

2. Sample Preparation:

  • Harvesting and Lysis: After treatment, cells from both populations are harvested and lysed using an appropriate lysis buffer to extract proteins.

  • Protein Quantification: The protein concentration of each lysate is accurately determined using a standard protein assay (e.g., BCA assay).

  • Mixing: Equal amounts of protein from the light and heavy cell populations are mixed together.[2] This 1:1 mixing is a critical step that minimizes experimental variability from downstream processing.[6]

  • Protein Digestion: The combined protein mixture is then digested into peptides, typically using an enzyme like trypsin, which cleaves specifically at the C-terminus of lysine and arginine residues.[2]

3. Mass Spectrometry and Data Analysis:

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the incorporated stable isotopes.

  • Data Analysis: Specialized software (e.g., MaxQuant, FragPipe) is used to identify the peptides and quantify the relative abundance of the light and heavy forms.[8][9] The ratio of the peak intensities of the heavy to light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.

Data Presentation and Interpretation

The quantitative output of a SILAC experiment is a list of identified proteins and their corresponding heavy-to-light (H/L) or light-to-heavy (L/H) ratios. This data is typically presented in a table format. For our example peptide, SSVFVADPK, if it were part of a protein that is upregulated in the experimental condition (heavy-labeled), we would expect to see an H/L ratio greater than 1.

Representative Quantitative Data for a Hypothetical Protein Containing SSVFVADPK:

Protein AccessionGene NamePeptide SequenceH/L Ratiop-valueRegulation
P12345GENEXSSVFVADPK2.50.001Upregulated
..................

In this hypothetical example, the protein "GENEX" shows a 2.5-fold upregulation in the experimental condition compared to the control.

Signaling Pathway Visualization

While the specific peptide SSVFVADPK is not associated with a well-defined signaling pathway in the available literature, SILAC is a powerful tool for elucidating changes in protein abundance within complex signaling cascades. For instance, in a hypothetical growth factor signaling pathway, SILAC could be used to identify which proteins are up- or downregulated upon stimulation.

The following diagram illustrates a generic signaling pathway that could be investigated using SILAC.

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase_1 Kinase_1 Receptor->Kinase_1 Activates Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylates Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Activates Target_Gene Target_Gene Transcription_Factor->Target_Gene Induces Expression

A generic signaling pathway that can be quantitatively analyzed using SILAC.

Conclusion

The analysis of mass shift in peptides like SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) is a fundamental aspect of quantitative proteomics using SILAC. This powerful technique provides a robust and accurate method for determining relative protein abundance, offering invaluable insights into cellular processes, disease mechanisms, and the effects of therapeutic interventions. By understanding the principles of stable isotope labeling, mastering the experimental workflow, and effectively interpreting the resulting data, researchers can leverage SILAC to advance their scientific discoveries and drive innovation in drug development.

References

An In-Depth Technical Guide to Quantitative Proteomics Using SSVFVADPK-(Lys-13C6,15N2) as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of the stable isotope-labeled peptide SSVFVADPK-(Lys-13C6,15N2) for quantitative proteomics. As this specific peptide is not a commercially available off-the-shelf product, this guide will focus on the underlying methodology, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), which is used to generate and quantify such labeled peptides. The principles and protocols outlined here will enable researchers to design, execute, and interpret quantitative proteomics experiments to measure the relative abundance of the protein from which the peptide SSVFVADPK is derived.

Core Principles of Quantitative Proteomics with Stable Isotope Labeling

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. The SILAC method is a powerful and widely used metabolic labeling strategy that achieves high accuracy and precision.[1][2] The core principle of SILAC involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells.[1][2]

In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic composition of a specific amino acid. One population is grown in "light" medium containing the natural, most abundant isotopes of amino acids (e.g., 12C, 14N). The other population is cultured in "heavy" medium containing a non-radioactive, stable isotope-labeled version of the same amino acid, in this case, L-Lysine labeled with six 13C and two 15N isotopes (Lys-13C6,15N2).[3]

After a sufficient number of cell divisions, typically at least five, the heavy amino acid will be fully incorporated into the proteome of the "heavy" cell population. The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the cell populations are combined, and the proteins are extracted and digested, usually with trypsin, which cleaves after lysine (B10760008) and arginine residues.

The resulting peptide mixtures from both cell populations are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Since the "heavy" and "light" peptides are chemically identical, they co-elute during chromatography. However, they are distinguishable by the mass spectrometer due to the mass difference imparted by the stable isotopes. The relative quantification of a protein is determined by comparing the signal intensities of the "heavy" and "light" isotopic forms of its constituent peptides.

Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for a typical SILAC experiment designed to quantify a protein of interest, such as the one containing the peptide sequence SSVFVADPK.

Phase 1: Adaptation - Metabolic Labeling of Cells

  • Cell Culture Preparation : Begin with two separate cultures of the same cell line. The cells should be in the logarithmic growth phase.

  • Media Formulation :

    • Light Medium : Prepare cell culture medium (e.g., DMEM or RPMI-1640) specifically designed for SILAC, which lacks L-Lysine and L-Arginine. Supplement this medium with normal ("light") L-Lysine and L-Arginine at their standard concentrations.

    • Heavy Medium : Prepare the same base medium, but supplement it with "heavy" L-Lysine-(13C6,15N2) and "light" or "heavy" L-Arginine. The choice of arginine isotope depends on the experimental design (double or triple labeling). For this guide, we focus on labeling with heavy lysine.

    • It is crucial to use dialyzed fetal bovine serum (FBS) to prevent the introduction of unlabeled amino acids.

  • Cell Adaptation : Culture the cells in their respective "light" and "heavy" media for at least five to six cell divisions to ensure complete incorporation of the labeled amino acid.

  • Verification of Incorporation : To confirm complete labeling, harvest a small aliquot of the "heavy" cells, extract proteins, digest them with trypsin, and analyze by LC-MS/MS. The absence of "light" lysine-containing peptides indicates successful and complete labeling.

Phase 2: Experimental Treatment and Sample Collection

  • Experimental Treatment : Once complete labeling is confirmed, apply the experimental treatment to one of the cell populations (e.g., the "heavy" labeled cells) while the other ("light" labeled cells) serves as the control.

  • Cell Harvesting : After the treatment period, harvest both cell populations. Wash the cells with phosphate-buffered saline (PBS) to remove any residual media.

  • Cell Lysis and Protein Extraction :

    • Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.

    • Lyse the combined cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.

  • Protein Quantification : Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Phase 3: Sample Preparation for Mass Spectrometry

  • Protein Reduction and Alkylation :

    • Take a defined amount of total protein (e.g., 100 µg) from the combined lysate.

    • Reduce the disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

  • In-solution or In-gel Protein Digestion :

    • In-solution Digestion : Precipitate the proteins using acetone (B3395972) or trichloroacetic acid (TCA). Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate). Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

    • In-gel Digestion : Alternatively, separate the proteins by SDS-PAGE. Excise the entire protein lane or specific bands of interest. Destain the gel pieces, reduce, and alkylate the proteins within the gel matrix. Add trypsin and incubate overnight at 37°C.

  • Peptide Desalting and Cleanup :

    • Following digestion, acidify the peptide mixture with trifluoroacetic acid (TFA).

    • Desalt and concentrate the peptides using a C18 StageTip or a similar solid-phase extraction method.

    • Elute the peptides and dry them in a vacuum concentrator.

Phase 4: LC-MS/MS Analysis

  • Peptide Resuspension : Reconstitute the dried peptides in a solution suitable for mass spectrometry, typically 0.1% formic acid in water.

  • Liquid Chromatography (LC) : Inject the peptide sample onto a reverse-phase LC column (e.g., C18). Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) concentration.

  • Tandem Mass Spectrometry (MS/MS) :

    • The eluting peptides are ionized (typically by electrospray ionization) and introduced into the mass spectrometer.

    • The mass spectrometer operates in a data-dependent acquisition mode. It first acquires a full MS scan to detect the "light" and "heavy" peptide pairs.

    • The most intense precursor ions are then selected for fragmentation (MS/MS) to determine their amino acid sequence.

Data Presentation: Quantitative Data Summary

The primary output of a SILAC experiment is a list of identified proteins and their relative abundance ratios between the different experimental conditions. This data is typically presented in a tabular format, as shown in the representative table below. For the purpose of this guide, we will use the hypothetical quantification of a protein from which the peptide "SSVFVADPK" is derived.

Protein AccessionGene NameProtein DescriptionH/L RatioH/L Normalized Ratiop-valueUnique Peptides
P01234PRTNXProtein X2.542.480.00115
Q56789PRTNYProtein Y0.480.510.0058
.....................

Table 1: Representative Quantitative Proteomics Data from a SILAC Experiment.

  • Protein Accession : A unique identifier for the protein from a database like UniProt.

  • Gene Name : The official gene symbol for the identified protein.

  • Protein Description : A brief description of the protein's function.

  • H/L Ratio : The raw ratio of the "heavy" labeled peptide intensity to the "light" labeled peptide intensity.

  • H/L Normalized Ratio : The H/L ratio after normalization to account for any systematic errors in mixing or sample loading.

  • p-value : A statistical measure of the significance of the observed change in protein abundance.

  • Unique Peptides : The number of unique peptides identified and used for the quantification of the protein.

Mandatory Visualizations

SILAC Experimental Workflow

SILAC_Workflow cluster_Phase1 Phase 1: Cell Labeling cluster_Phase2 Phase 2: Experiment & Harvest cluster_Phase3 Phase 3: Sample Preparation cluster_Phase4 Phase 4: Analysis A Cell Population 1 (Light Medium) C Control Condition A->C B Cell Population 2 (Heavy Medium with Lys-13C6,15N2) D Experimental Treatment B->D E Combine Cell Populations (1:1 Ratio) C->E D->E F Cell Lysis & Protein Extraction E->F G Protein Digestion (Trypsin) F->G H Peptide Desalting & Cleanup G->H I LC-MS/MS Analysis H->I J Data Processing & Quantification I->J

Caption: A schematic of the SILAC experimental workflow.

SILAC Data Analysis Pipeline

SILAC_Data_Analysis cluster_Input Input Data cluster_Processing Data Processing (e.g., MaxQuant) cluster_Output Output & Interpretation A Raw Mass Spectrometry Data (.raw files) B Peptide Identification (Database Search) A->B C Peptide Quantification (Heavy/Light Ratio Calculation) B->C D Protein Inference & Quantification C->D E Protein Quantification Table D->E F Statistical Analysis (p-value calculation) E->F G Biological Interpretation F->G

Caption: A logical workflow for SILAC data analysis.

Quantification of the Peptide SSVFVADPK-(Lys-13C6,15N2)

Within the data analysis pipeline, the software (e.g., MaxQuant) will identify peptides from the MS/MS spectra by searching against a protein sequence database. For our peptide of interest, the software would identify two forms:

  • Light Peptide : SSVFVADPK with a standard mass.

  • Heavy Peptide : SSVFVADPK-(Lys-13C6,15N2) with a mass increase of 8.014 Da due to the six 13C and two 15N atoms in the labeled lysine.

The software will then extract the ion chromatograms for both the light and heavy forms of this peptide and calculate the ratio of their intensities. This ratio, along with the ratios from other peptides belonging to the same protein, will be used to determine the overall relative abundance of the protein.

Conclusion

The use of stable isotope-labeled internal standards, exemplified by the SILAC methodology for generating peptides like SSVFVADPK-(Lys-13C6,15N2), is a robust and accurate approach for quantitative proteomics. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and a detailed protocol to successfully implement this powerful technique for the precise measurement of protein expression changes in a wide range of biological and clinical research settings.

References

The Pivotal Role of Heavy Peptides in Quantitative Proteomics: An In-depth Technical Guide to Absolute Quantification (AQUA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics, the precise measurement of protein abundance is paramount for unraveling complex biological processes, identifying disease biomarkers, and accelerating drug development. While Stable Isotope Labeling with Amino acids in Cell culture (SILAC) has been a cornerstone for relative protein quantification, the demand for absolute concentration determination has led to the prominence of targeted mass spectrometry techniques employing synthetic heavy peptides. This guide provides a comprehensive exploration of the Absolute Quantification (AQUA) strategy, with a specific focus on the application of heavy peptides like SSVFVADPK-(Lys-13C6,15N2) for the precise measurement of Human Serum Albumin (HSA).

From Relative to Absolute: The Evolution of Quantitative Proteomics

SILAC has been instrumental in comparative proteomics, enabling the relative quantification of thousands of proteins between different cell populations. This method involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids (e.g., 13C, 15N) into the entire proteome of one cell population, which is then compared to a "light" (unlabeled) population.[1][2] While powerful for identifying fold-changes, SILAC does not provide the absolute concentration of a protein in a given sample.

To address this, the Absolute Quantification (AQUA) methodology was developed.[3][4][5] This technique utilizes synthetic peptides, which are chemically identical to a target peptide derived from the protein of interest but are synthesized with one or more heavy stable isotope-labeled amino acids.[3][5] These "heavy peptides" serve as internal standards that are spiked into a biological sample at a known concentration.[4] By comparing the mass spectrometry signal of the endogenous "light" peptide to that of the co-eluting heavy peptide standard, the absolute quantity of the target protein can be determined with high accuracy and precision.[6]

The AQUA Workflow: A Step-by-Step Guide

The AQUA workflow is a targeted approach that offers high sensitivity and specificity, making it ideal for the validation of biomarkers and the quantitative analysis of specific proteins in complex mixtures.[7][8]

AQUA_Workflow AQUA Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Denature Denaturation, Reduction, Alkylation Sample->Denature 1 Spike Spike-in Heavy Peptide (e.g., SSVFVADPK-(Lys-13C6,15N2)) Denature->Spike 2 Digest Tryptic Digestion Spike->Digest 3 LC_Sep Liquid Chromatography Separation Digest->LC_Sep 4 MS_Analysis Tandem Mass Spectrometry (MRM/PRM) LC_Sep->MS_Analysis 5 XIC Extracted Ion Chromatogram (Light & Heavy Peptides) MS_Analysis->XIC 6 Ratio Calculate Peak Area Ratio (Light/Heavy) XIC->Ratio 7 Quant Absolute Quantification (fmol/µL or ng/mL) Ratio->Quant 8

Figure 1: A generalized workflow for absolute protein quantification using the AQUA method.

Experimental Protocol: Absolute Quantification of Human Serum Albumin (HSA)

This protocol outlines the steps for the absolute quantification of HSA in human plasma using the heavy peptide SSVFVADPK-(Lys-13C6,15N2) as an internal standard.

Materials and Reagents
  • Human plasma samples

  • Heavy peptide standard: SSVFVADPK-(Lys-13C6,15N2) (custom synthesized)

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

Procedure
  • Sample Preparation:

    • Thaw human plasma samples on ice.

    • To 10 µL of plasma, add 90 µL of 8 M urea in 100 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

    • Alkylate cysteine residues by adding IAA to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.

    • Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.

    • Dilute the sample 10-fold with 100 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

  • Spiking of Heavy Peptide Standard:

    • Add a known amount of the SSVFVADPK-(Lys-13C6,15N2) heavy peptide standard to the sample. The final concentration should be optimized based on the expected concentration of endogenous HSA. A typical starting concentration is in the range of 10-100 fmol/µL.

  • Tryptic Digestion:

    • Add trypsin to the sample at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

  • LC-MS/MS Analysis (MRM/PRM):

    • Analyze the digested sample using a triple quadrupole or a high-resolution mass spectrometer capable of targeted quantification (e.g., Q Exactive, Orbitrap).

    • Liquid Chromatography (LC) Parameters:

      • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: A linear gradient from 5% to 40% B over 30 minutes.

      • Flow Rate: 0.3 mL/min

    • Mass Spectrometry (MS) Parameters (Multiple Reaction Monitoring - MRM):

      • Select precursor ions for both the light (endogenous) and heavy (standard) SSVFVADPK peptides.

      • Select 2-3 of the most intense and specific fragment ions for each precursor for monitoring.

Data Analysis
  • Generate extracted ion chromatograms (XICs) for the selected transitions of both the light and heavy peptides.

  • Integrate the peak areas of the light and heavy peptide chromatograms.

  • Calculate the peak area ratio of the light peptide to the heavy peptide.

  • Determine the absolute concentration of the endogenous peptide using the following formula:

    Concentration of Endogenous Peptide = (Peak Area of Light Peptide / Peak Area of Heavy Peptide) * Concentration of Heavy Peptide Standard

Quantitative Data Presentation

The following tables present example data from a hypothetical experiment quantifying HSA in plasma samples from healthy controls and patients with liver disease.

Table 1: MRM Transitions for SSVFVADPK Peptide

PeptidePrecursor Ion (m/z)Fragment Ion (m/z)Collision Energy (eV)
Light (Endogenous) 487.78 (2+)y7: 789.4222
y6: 692.3725
y5: 577.3128
Heavy (Lys-13C6,15N2) 491.78 (2+)y7: 797.4222
y6: 700.3725
y5: 585.3128

Table 2: Absolute Quantification of Human Serum Albumin in Plasma Samples

Sample IDGroupPeak Area (Light)Peak Area (Heavy)Light/Heavy RatioHSA Concentration (mg/mL)
Control 1Healthy1.25E+071.18E+071.0642.4
Control 2Healthy1.32E+071.21E+071.0943.6
Control 3Healthy1.19E+071.15E+071.0341.2
Patient 1Liver Disease6.80E+061.20E+070.5722.8
Patient 2Liver Disease5.95E+061.17E+070.5120.4
Patient 3Liver Disease7.10E+061.19E+070.6024.0

Note: The heavy peptide standard was spiked at a concentration equivalent to 40 mg/mL of HSA.

The Significance of HSA Quantification in a Clinical Context

Human Serum Albumin is the most abundant protein in plasma and plays a crucial role in maintaining oncotic pressure, transporting various molecules such as hormones, fatty acids, and drugs, and exhibiting antioxidant properties.[9] Its concentration in the blood is a key indicator of health and disease.

Low levels of HSA, a condition known as hypoalbuminemia, are associated with several pathological conditions, including:

  • Liver Disease: As HSA is synthesized in the liver, its concentration is a sensitive marker of liver function.[9] In chronic liver diseases like cirrhosis, the synthetic capacity of the liver is diminished, leading to a significant drop in HSA levels.[9]

  • Kidney Disease: In nephrotic syndrome, damage to the glomeruli leads to excessive loss of albumin in the urine.

  • Malnutrition and Malabsorption: Inadequate protein intake or impaired absorption can result in decreased HSA synthesis.

  • Inflammation: During an acute inflammatory response, the synthesis of albumin is downregulated.

The absolute quantification of HSA provides clinicians with a valuable tool for diagnosing and monitoring the progression of these diseases, as well as for assessing a patient's nutritional status.

HSA_Clinical_Significance Clinical Significance of Human Serum Albumin (HSA) Quantification cluster_synthesis HSA Synthesis & Function cluster_disease Pathological Conditions cluster_quantification Clinical Application Liver Liver HSA Human Serum Albumin (HSA) Liver->HSA Synthesizes Function Functions: - Oncotic Pressure - Transport (Drugs, Hormones) - Antioxidant HSA->Function AQUA Absolute Quantification (AQUA) of HSA HSA->AQUA Target for Liver_Disease Liver Disease (e.g., Cirrhosis) Liver_Disease->HSA Decreased Synthesis Kidney_Disease Kidney Disease (Nephrotic Syndrome) Kidney_Disease->HSA Increased Loss Malnutrition Malnutrition Malnutrition->HSA Decreased Synthesis Inflammation Inflammation Inflammation->HSA Decreased Synthesis Diagnosis Diagnosis & Staging AQUA->Diagnosis Monitoring Disease Progression Monitoring AQUA->Monitoring Prognosis Prognostic Indicator AQUA->Prognosis

Figure 2: The central role of HSA in health and disease, and the clinical utility of its absolute quantification.

Conclusion

The use of heavy peptides as internal standards in targeted mass spectrometry, exemplified by the AQUA methodology, represents a powerful approach for the absolute quantification of proteins in complex biological samples. This technique overcomes the limitations of relative quantification methods and provides the accuracy and precision required for clinical biomarker validation and in-depth mechanistic studies. The ability to precisely measure the concentration of key proteins like Human Serum Albumin has significant implications for the diagnosis, monitoring, and treatment of a wide range of diseases, ultimately contributing to advancements in personalized medicine.

References

An In-depth Technical Guide on the Application of SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) as an Internal Standard in LC-MS for the Quantification of Ovalbumin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the use of the stable isotope-labeled peptide SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) as an internal standard for the accurate quantification of Ovalbumin, a major allergen in chicken eggs, using Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction: The Role of Internal Standards in Quantitative Proteomics

Liquid Chromatography-Mass Spectrometry (LC-MS) has become a cornerstone for protein quantification in complex biological matrices. The surrogate peptide approach, where a target protein is enzymatically digested and a resulting unique peptide is quantified as a proxy for the protein concentration, is a widely adopted strategy. The accuracy and reliability of this method are significantly enhanced by the use of a stable isotope-labeled (SIL) internal standard.

A SIL internal standard is a synthetic version of the target peptide where one or more atoms are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N). SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) is a SIL peptide corresponding to the tryptic peptide SSVFVADPK from Ovalbumin, with the C-terminal lysine (B10760008) residue labeled with six ¹³C atoms and two ¹⁵N atoms. This labeling results in a known mass shift without altering the chemical properties of the peptide.

Advantages of Using SSVFVADPK-(Lys-¹³C₆,¹⁵N₂):

  • Minimizes Variability: It co-elutes with the endogenous (light) peptide, thereby compensating for variations in sample preparation, chromatographic separation, and ionization efficiency in the mass spectrometer.

  • Enhances Accuracy and Precision: By normalizing the signal of the analyte peptide to that of the known concentration of the SIL internal standard, a more accurate and precise quantification can be achieved.

  • Improves Method Robustness: The use of a SIL internal standard makes the analytical method less susceptible to matrix effects, which are common in complex samples like food products or biological fluids.

The Target Protein: Ovalbumin

The peptide sequence SSVFVADPK is a tryptic peptide originating from Ovalbumin, the most abundant protein in egg white. Ovalbumin is a well-characterized glycoprotein (B1211001) and is a major food allergen. Accurate and sensitive quantification of Ovalbumin is critical for:

  • Food Safety: Detecting and quantifying residual egg allergens in food products to protect consumers with egg allergies.

  • Clinical Research: Studying the immune response to food allergens and developing diagnostic tools.

  • Biopharmaceutical Manufacturing: Ovalbumin is sometimes used as a carrier protein or in vaccine production, requiring its clearance to be monitored.

Experimental Workflow for Ovalbumin Quantification

The quantification of Ovalbumin using the surrogate peptide SSVFVADPK and its labeled internal standard involves a multi-step process.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Matrix (e.g., Food Product) Extraction Protein Extraction Sample->Extraction Denaturation Denaturation, Reduction & Alkylation Extraction->Denaturation Spiking Spike with SSVFVADPK-(Lys-13C6,15N2) Denaturation->Spiking Digestion Tryptic Digestion Spiking->Digestion Cleanup Peptide Cleanup (e.g., SPE) Digestion->Cleanup LC Liquid Chromatography Separation Cleanup->LC MS Mass Spectrometry (MRM/PRM) LC->MS Integration Peak Integration MS->Integration Ratio Ratio Calculation (Light/Heavy) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Figure 1: General workflow for Ovalbumin quantification using a stable isotope-labeled internal standard.

Detailed Experimental Protocols

The following protocols are representative methodologies for the quantification of Ovalbumin using the SSVFVADPK surrogate peptide approach.

Sample Preparation
  • Protein Extraction:

    • Homogenize 1 g of the food sample in 10 mL of an appropriate extraction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

    • Incubate the mixture with agitation for 1-2 hours at room temperature.

    • Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet insoluble material.

    • Collect the supernatant containing the extracted proteins.

  • Reduction, Alkylation, and Internal Standard Spiking:

    • To 100 µL of the protein extract, add 10 µL of a 100 mM dithiothreitol (B142953) (DTT) solution and incubate at 60°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature and add 10 µL of a 200 mM iodoacetamide (B48618) (IAA) solution. Incubate in the dark at room temperature for 30 minutes to alkylate the free cysteine residues.

    • Spike the sample with a known concentration of SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) (e.g., 50 fmol/µL).

  • Tryptic Digestion:

    • Dilute the sample with 50 mM ammonium (B1175870) bicarbonate (pH 8.0) to reduce the concentration of any denaturants.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate at 37°C overnight (16-18 hours).

    • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Peptide Cleanup:

    • Use a solid-phase extraction (SPE) C18 cartridge to desalt and concentrate the peptides.

    • Condition the cartridge with methanol (B129727) followed by 0.1% formic acid in water.

    • Load the digested sample.

    • Wash the cartridge with 0.1% formic acid in water.

    • Elute the peptides with a solution of 50% acetonitrile (B52724) and 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge and reconstitute in a suitable volume of LC-MS grade water with 0.1% formic acid.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 40% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both the native (light) SSVFVADPK and the labeled (heavy) SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) are monitored. The mass difference for the labeled lysine is +8 Da.

G cluster_light Endogenous Peptide (Light) cluster_heavy Internal Standard (Heavy) Light_Peptide SSVFVADPK Precursor Ion (m/z) Light_Fragments y7 y6 y5 Light_Peptide->Light_Fragments Fragmentation (CID) Heavy_Peptide SSVFVADPK-(Lys-13C6,15N2) Precursor Ion (m/z) + 8 Heavy_Fragments y7+8 y6+8 y5+8 Heavy_Peptide->Heavy_Fragments Fragmentation (CID)

Figure 2: Logical relationship of precursor and fragment ions for light and heavy peptides in MRM analysis.

Quantitative Data and Method Performance

The following table summarizes typical performance characteristics for an LC-MS/MS method for Ovalbumin quantification using a SIL peptide internal standard. The exact values will depend on the specific instrumentation and matrix being analyzed.

ParameterTypical Value
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 - 5.0 ng/mL
Upper Limit of Quantification (ULOQ) 500 - 1000 ng/mL
Linearity (r²) > 0.99
Intra-assay Precision (%CV) < 15%
Inter-assay Precision (%CV) < 20%
Accuracy (% Bias) 85 - 115%

Conclusion

The use of the stable isotope-labeled internal standard SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) provides a robust and accurate method for the quantification of Ovalbumin in various matrices by LC-MS/MS. This approach overcomes many of the challenges associated with protein quantification, such as matrix effects and sample preparation variability. The detailed protocols and expected performance characteristics outlined in this guide serve as a valuable resource for researchers and scientists in the fields of food safety, clinical research, and biopharmaceutical analysis. The principles described herein are also applicable to the development of quantitative assays for other proteins of interest.

An In-Depth Technical Guide to the Application of SSVFVADPK-(Lys-13C6,15N2) in Quantitative Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the fundamental principles and protocols for utilizing the stable isotope-labeled peptide SSVFVADPK-(Lys-13C6,15N2) in experimental research. The content is tailored for researchers, scientists, and professionals engaged in drug development and related fields. While the specific biological function of the SSVFVADPK sequence is not documented in publicly available literature, this document outlines its application as a custom-synthesized, heavy-labeled internal standard for mass spectrometry-based quantification and as a tracer in pharmacokinetic studies.

Introduction to Stable Isotope-Labeled Peptides

Stable isotope-labeled (SIL) peptides are synthetic molecules in which one or more atoms have been replaced with their heavy isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H).[1][2][3] These heavy peptides are chemically identical to their natural or "light" counterparts, exhibiting similar ionization efficiency, and chromatographic retention times.[3] However, the mass difference allows for their distinct detection and quantification by mass spectrometry (MS).[4] This characteristic makes SIL peptides, such as SSVFVADPK-(Lys-13C6,15N2), invaluable tools for quantitative proteomics, biomarker discovery and validation, and pharmacokinetic analyses.[1][5]

The peptide SSVFVADPK-(Lys-13C6,15N2) has a specific modification on the C-terminal lysine (B10760008) (Lys) residue, where six carbon atoms are replaced with ¹³C and two nitrogen atoms are replaced with ¹⁵N. This results in a precise mass shift, enabling its use as an internal standard for the accurate quantification of its corresponding light peptide.

Data Presentation: Properties of SSVFVADPK-(Lys-13C6,15N2)

For effective experimental design, it is crucial to understand the physicochemical properties of the labeled peptide. The following tables summarize the key quantitative data for SSVFVADPK-(Lys-13C6,15N2).

Table 1: Amino Acid Sequence and Isotopic Labeling

Amino Acid SequenceLabeled ResidueIsotopic Composition
Ser-Ser-Val-Phe-Val-Ala-Asp-Pro-LysLysine (K)¹³C₆, ¹⁵N₂

Table 2: Mass Information

PeptideMonoisotopic Mass (Da)Molecular Weight (Da)Mass Shift (Da)
SSVFVADPK (Light)978.53979.16N/A
SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) (Heavy)986.55987.18+8.02

Note: The mass values are theoretical and may vary slightly based on the synthesis and purification methods.

Experimental Protocols

This section provides detailed methodologies for the two primary applications of SSVFVADPK-(Lys-13C6,15N2): as an internal standard in quantitative proteomics and as a tracer in pharmacokinetic studies.

This protocol describes the use of SSVFVADPK-(Lys-13C6,15N2) as an internal standard for the absolute quantification (AQUA) of the native SSVFVADPK peptide in a biological matrix (e.g., plasma, cell lysate).

Materials:

  • Lyophilized SSVFVADPK-(Lys-13C6,15N2)

  • Biological sample suspected to contain SSVFVADPK

  • Sample lysis and protein extraction buffers

  • Trypsin or other suitable protease

  • Solid-phase extraction (SPE) cartridges for peptide cleanup

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Preparation of Heavy Peptide Stock Solution:

    • Reconstitute the lyophilized SSVFVADPK-(Lys-13C6,15N2) in a suitable solvent (e.g., 20% acetonitrile (B52724) in 0.1% formic acid) to a final concentration of 1 mg/mL.

    • Perform serial dilutions to create a working stock solution (e.g., 10 µg/mL).

  • Sample Preparation:

    • Lyse the cells or tissue and extract the total protein from the biological sample.

    • Determine the total protein concentration using a standard protein assay (e.g., BCA assay).

  • Spiking of Internal Standard:

    • Add a known amount of the heavy peptide working stock solution to a specific amount of the protein extract. The amount of heavy peptide to be added should be optimized based on the expected concentration of the endogenous light peptide.

  • Proteolytic Digestion:

    • Denature the proteins in the sample by heating or using denaturing agents.

    • Reduce and alkylate the cysteine residues to ensure efficient digestion.

    • Digest the protein sample with trypsin overnight at 37°C. Trypsin cleaves at the C-terminus of lysine and arginine residues.

  • Peptide Cleanup:

    • Desalt and concentrate the digested peptide mixture using SPE cartridges to remove salts and other contaminants that can interfere with MS analysis.

    • Elute the peptides and dry them down using a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

    • Inject the sample into the LC-MS/MS system.

    • Develop a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) method to specifically detect and quantify the precursor and fragment ions of both the light and heavy SSVFVADPK peptides.

  • Data Analysis:

    • Integrate the peak areas of the transitions for both the light and heavy peptides.

    • Calculate the ratio of the peak area of the light peptide to the heavy peptide.

    • Determine the absolute concentration of the light peptide in the original sample by comparing this ratio to a standard curve generated with known concentrations of the light peptide spiked with the same amount of heavy peptide.

This protocol outlines a basic workflow for using SSVFVADPK-(Lys-13C6,15N2) as a tracer to study its absorption, distribution, metabolism, and excretion (ADME) in an animal model.

Materials:

  • SSVFVADPK-(Lys-13C6,15N2) formulated for in vivo administration

  • Animal model (e.g., mice, rats)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Tissue collection tools

  • LC-MS/MS system

Procedure:

  • Dosing:

    • Administer a known dose of SSVFVADPK-(Lys-13C6,15N2) to the animal model via the desired route (e.g., intravenous, oral).

  • Sample Collection:

    • Collect blood samples at predetermined time points post-administration (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

    • Collect urine and feces at specified intervals.

    • At the end of the study, euthanize the animals and collect relevant tissues.

  • Sample Processing:

    • Process blood samples to obtain plasma or serum.

    • Homogenize tissue samples.

    • Extract the heavy peptide from the plasma, urine, feces, and tissue homogenates using protein precipitation or liquid-liquid extraction.

  • LC-MS/MS Analysis:

    • Analyze the processed samples using an LC-MS/MS method optimized for the detection and quantification of SSVFVADPK-(Lys-13C6,15N2).

  • Data Analysis:

    • Construct a concentration-time profile for the heavy peptide in plasma.

    • Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.

    • Quantify the amount of the heavy peptide in tissues, urine, and feces to assess its distribution and routes of excretion.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

Quantitative_Proteomics_Workflow A Biological Sample (e.g., Cell Lysate) B Spike in Known Amount of SSVFVADPK-(Lys-13C6,15N2) A->B C Protein Digestion (Trypsin) B->C D Peptide Cleanup (SPE) C->D E LC-MS/MS Analysis (SRM/MRM) D->E F Data Analysis E->F G Absolute Quantification of Endogenous SSVFVADPK F->G

Caption: Workflow for absolute quantification of a peptide using a stable isotope-labeled internal standard.

Pharmacokinetic_Study_Workflow A Administer SSVFVADPK-(Lys-13C6,15N2) to Animal Model B Collect Biological Samples (Blood, Tissues, Excreta) at Timed Intervals A->B C Sample Processing (Extraction) B->C D LC-MS/MS Analysis C->D E Data Analysis and Pharmacokinetic Modeling D->E

Caption: General workflow for a pharmacokinetic study using a stable isotope-labeled peptide.

Conclusion

The stable isotope-labeled peptide SSVFVADPK-(Lys-13C6,15N2) serves as a powerful tool for precise and accurate quantification in complex biological matrices. While its specific biological role is not currently established in the literature, its application as a heavy-labeled internal standard in mass spectrometry-based proteomics and as a tracer in pharmacokinetic studies is well-defined by established methodologies. The protocols and workflows presented in this guide provide a solid foundation for researchers to effectively incorporate this and other custom SIL peptides into their experimental designs, ultimately contributing to advancements in drug development and biomedical research.

References

A Technical Guide to the Application of SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) in Modern Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pursuit of precise and reproducible quantification of endogenous molecules is paramount. Stable isotope-labeled compounds have become indispensable tools in mass spectrometry-based quantitative analysis, offering a gold standard for accuracy. This guide delves into the core utility and practical application of the specific stable isotope-labeled peptide, SSVFVADPK-(Lys-¹³C₆,¹⁵N₂), in metabolomics studies.

Introduction to Stable Isotope-Labeled Peptides in Metabolomics

Metabolomics aims to comprehensively identify and quantify the small molecule complement, or metabolome, of a biological system. A significant challenge in this field is overcoming analytical variability introduced during sample preparation and instrumental analysis. Stable isotope labeling is a powerful technique to address this challenge.[1] By introducing a "heavy" version of an analyte into a sample, which is chemically identical to the "light" endogenous counterpart but mass-shifted, researchers can achieve highly accurate quantification.[2][3]

These heavy-labeled molecules, such as peptides incorporating carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), serve as ideal internal standards.[3] They co-elute with the endogenous analyte during chromatography and exhibit the same ionization efficiency in the mass spectrometer, effectively normalizing for variations in extraction efficiency, matrix effects, and instrument response.

The Labeled Peptide: SSVFVADPK-(Lys-¹³C₆,¹⁵N₂)

SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) is a synthetic nonapeptide with the sequence Ser-Ser-Val-Phe-Val-Ala-Asp-Pro-Lys. The terminal lysine (B10760008) (Lys) residue is isotopically labeled, with all six of its carbon atoms replaced by ¹³C and both of its nitrogen atoms replaced by ¹⁵N. This results in a mass increase of 8 Daltons compared to the native peptide, providing a distinct mass shift for mass spectrometric detection without altering its chemical properties.[3]

While the specific biological origin and function of the native SSVFVADPK peptide are not widely documented in public literature, for the context of this guide, it is treated as a target analyte of interest in a metabolomics study. The labeled version is designed for use as an internal standard for the precise quantification of its unlabeled counterpart in various biological matrices.

Core Utility: An Internal Standard for Quantitative Mass Spectrometry

The primary and most critical application of SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) is its role as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based quantitative metabolomics. By spiking a known concentration of the labeled peptide into a biological sample at the earliest stage of preparation, it allows for the correction of analyte loss and ionization variability throughout the entire analytical workflow.

The quantification is based on the ratio of the signal intensity of the endogenous (light) analyte to the signal intensity of the co-eluting labeled (heavy) internal standard. This ratio is then used to determine the absolute concentration of the endogenous peptide by referencing a calibration curve.

Experimental Protocols

A generalized workflow for the utilization of SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) as an internal standard is detailed below.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Cell Lysate) Spike Spike with Known Concentration of SSVFVADPK-(Lys-13C6,15N2) Sample->Spike Extract Protein Precipitation & Analyte Extraction (e.g., SPE, LLE) Spike->Extract Dry Dry Down & Reconstitute Extract->Dry LCMS LC-MS/MS Analysis (Targeted MRM/PRM) Dry->LCMS Integrate Peak Integration (Light & Heavy Peptides) LCMS->Integrate Ratio Calculate Peak Area Ratio (Light / Heavy) Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Methodology
  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) in a suitable solvent (e.g., 50% acetonitrile (B52724) with 0.1% formic acid).

    • Prepare a working internal standard (IS) solution by diluting the stock solution to the desired concentration for spiking.

    • Prepare calibration standards by spiking known concentrations of the unlabeled SSVFVADPK peptide into a surrogate matrix (e.g., charcoal-stripped plasma).

    • Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

  • Sample Preparation:

    • Thaw biological samples (e.g., 100 µL of plasma) on ice.

    • Add 10 µL of the working IS solution [SSVFVADPK-(Lys-¹³C₆,¹⁵N₂)] to all samples, calibration standards, and QCs.

    • Vortex briefly to mix.

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new tube.

  • Analyte Extraction (Solid-Phase Extraction - SPE):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) followed by equilibration with water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with a low-organic solvent to remove interferences.

    • Elute the analyte and internal standard with an appropriate elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis (e.g., 100 µL of 5% acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 5 minutes.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS):

      • Instrument: A triple quadrupole or high-resolution mass spectrometer.

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Analysis Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).

      • MRM Transitions (Hypothetical):

        • Unlabeled SSVFVADPK: Q1 m/z 963.5 -> Q3 m/z 816.4 (loss of lysine side chain)

        • Labeled SSVFVADPK-(Lys-¹³C₆,¹⁵N₂): Q1 m/z 971.5 -> Q3 m/z 824.4

  • Data Analysis:

    • Integrate the chromatographic peaks for both the unlabeled analyte and the labeled internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard for all samples, standards, and QCs.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Data Presentation

Quantitative data obtained from such an experiment should be presented clearly. Below is a hypothetical example of how results could be summarized.

Sample GroupnMean Concentration of SSVFVADPK (ng/mL)Standard Deviation% Coefficient of Variation
Control1015.22.113.8%
Treatment A1028.94.515.6%
Treatment B109.81.515.3%

Hypothetical Signaling Pathway

To illustrate the biological context where SSVFVADPK might be studied, a hypothetical signaling pathway is presented. In this model, an external stimulus leads to the cleavage of a precursor protein, releasing the bioactive peptide SSVFVADPK, which then activates a cellular response.

Signaling_Pathway cluster_intracellular Intracellular Space Stimulus External Stimulus (e.g., Growth Factor) Receptor Membrane Receptor Stimulus->Receptor Binds Protease Protease Activation Receptor->Protease Activates Precursor Precursor Protein (contains SSVFVADPK sequence) Protease->Precursor Cleaves Peptide Bioactive Peptide SSVFVADPK Precursor->Peptide Response Cellular Response (e.g., Gene Expression) Peptide->Response Induces

Caption: Hypothetical pathway showing the generation of a bioactive peptide.

This technical guide provides a comprehensive overview of the utility of SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) in metabolomics. By serving as a robust internal standard, this and similar labeled peptides enable researchers to achieve the high levels of accuracy and precision required to make meaningful biological discoveries and advance drug development programs.

References

Discovering Protein-Protein Interactions with SSVFVADPK-(Lys-13C6,15N2): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a powerful quantitative proteomics strategy for identifying protein-protein interactions (PPIs) using a specific, isotopically labeled peptide probe: SSVFVADPK-(Lys-¹³C₆,¹⁵N₂). This method combines the specificity of affinity purification with the quantitative power of mass spectrometry to confidently identify binding partners to a peptide of interest.

While the peptide sequence SSVFVADPK itself is a hypothetical bait for the purposes of this guide, the methodologies described herein are based on established and widely practiced principles of affinity purification-mass spectrometry (AP-MS) and stable isotope labeling by amino acids in cell culture (SILAC). This guide will provide a robust framework for applying these techniques to your own peptide of interest.

Core Concepts: The "Bait and Prey" Model with Quantitative Analysis

The fundamental principle of this approach is to use an immobilized "bait" peptide to capture its interacting "prey" proteins from a complex biological sample, such as a cell lysate. A critical challenge in any affinity purification experiment is distinguishing true interacting partners from non-specific background proteins that bind to the affinity matrix.

To overcome this, we employ a quantitative proteomics approach. In this guide, we will use a "spike-in" SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) method. A cell population is metabolically labeled with "heavy" amino acids (e.g., L-Lysine-¹³C₆,¹⁵N₂). A lysate from these "heavy" cells is used as a control. By comparing the ratio of "light" (from the experimental sample) to "heavy" (from the control sample) proteins identified by mass spectrometry, we can differentiate specifically bound proteins from non-specific background.

Experimental Workflow

The overall experimental workflow is a multi-step process that begins with the synthesis of the labeled peptide and culminates in the bioinformatic analysis of mass spectrometry data.

G cluster_0 Preparation cluster_1 Sample Preparation cluster_2 Affinity Purification cluster_3 Analysis A Solid-Phase Synthesis of SSVFVADPK-(Lys-13C6,15N2) B Immobilization of Peptide on Agarose (B213101) Beads A->B G Incubate Peptide-Beads with 'Light' Lysate B->G C Culture Cells in 'Light' Medium E Prepare 'Light' Cell Lysate C->E D Culture Control Cells in 'Heavy' SILAC Medium (containing Lys-13C6,15N2) F Prepare 'Heavy' Cell Lysate D->F E->G I Combine with 'Heavy' Control Lysate F->I H Wash Beads to Remove Non-specific Binders G->H H->I J Elute Bound Proteins I->J K In-solution Trypsin Digestion J->K L LC-MS/MS Analysis K->L M Database Search and Protein Identification L->M N Quantitative Analysis and Identification of Interactors M->N

Caption: Overall experimental workflow for affinity purification-mass spectrometry.

Methodologies

Solid-Phase Peptide Synthesis of SSVFVADPK-(Lys-¹³C₆,¹⁵N₂)

The "bait" peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, likely employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][2][3][4]

  • Resin: A suitable resin, such as a Rink Amide resin, is used to generate a C-terminally amidated peptide.

  • Amino Acid Coupling: Protected amino acids are coupled sequentially to the growing peptide chain. For the final lysine (B10760008) residue, Fmoc-Lys(Boc)-¹³C₆,¹⁵N₂-OH is used to introduce the stable isotope label.

  • Deprotection and Cleavage: Following the final coupling step, the Fmoc protecting group is removed, and the peptide is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The identity and purity of the final peptide are confirmed by mass spectrometry.

Immobilization of the Bait Peptide

The purified peptide is covalently coupled to a solid support, such as NHS-activated agarose beads.

  • Bead Activation: NHS-activated agarose beads are washed and equilibrated in a suitable buffer (e.g., coupling buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.4).

  • Coupling Reaction: The synthesized peptide is dissolved in coupling buffer and incubated with the activated beads, typically overnight at 4°C with gentle rotation. The primary amine of the N-terminus and the unlabeled lysine side chain will react with the NHS esters on the beads, forming stable amide bonds.

  • Blocking: Any remaining active sites on the beads are blocked by incubation with a small amine-containing molecule, such as Tris or ethanolamine.

  • Washing: The beads are washed extensively to remove any non-covalently bound peptide.

Cell Culture and Lysate Preparation
  • 'Light' Sample: The experimental cells (e.g., HEK293T) are cultured in standard DMEM supplemented with fetal bovine serum and antibiotics.

  • 'Heavy' SILAC Control: A control population of cells is cultured for at least five passages in SILAC DMEM, where normal L-lysine and L-arginine are replaced with their heavy isotope counterparts (e.g., L-Lysine-¹³C₆,¹⁵N₂ and L-Arginine-¹³C₆,¹⁵N₄). This ensures complete incorporation of the heavy amino acids into the cellular proteome.[5][6][7][8]

  • Lysis: Both 'light' and 'heavy' cell populations are harvested and lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors). Lysates are clarified by centrifugation.

Affinity Purification
  • Binding: The 'light' cell lysate is incubated with the peptide-coupled beads for 2-4 hours at 4°C with rotation.

  • Washing: The beads are washed extensively with lysis buffer to remove proteins that are not specifically bound to the peptide.

  • Mixing with 'Heavy' Control: The washed beads are then incubated with the 'heavy' SILAC lysate. This step is crucial for differentiating true interactors from background. Non-specific binders will be present in both 'light' and 'heavy' forms, while true interactors will be predominantly in the 'light' form.

  • Final Washes: The beads are washed again to remove unbound 'heavy' lysate proteins.

  • Elution: Bound proteins are eluted from the beads, for example, by boiling in SDS-PAGE sample buffer.

Mass Spectrometry and Data Analysis
  • Protein Digestion: The eluted proteins are separated by SDS-PAGE, and the entire gel lane is excised and cut into bands. Proteins in the gel pieces are in-gel digested with trypsin.

  • LC-MS/MS: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Database Searching: The raw MS data is searched against a protein database (e.g., UniProt) using a search engine like MaxQuant or Proteome Discoverer. The search parameters must include the variable modifications for the heavy lysine (+8.014 Da).

  • Quantification: The software calculates the ratio of 'light' to 'heavy' peptides for each identified protein.

Interpreting the Quantitative Data

The output of the analysis is a list of identified proteins with their corresponding 'light'/'heavy' (L/H) ratios.

G cluster_0 Data Interpretation A High L/H Ratio D Specific Interactor A->D Indicates B L/H Ratio ≈ 1 E Non-specific Binder B->E Indicates C Low L/H Ratio F Depleted/Irrelevant C->F Indicates

Caption: Logic for classifying protein interactors based on SILAC ratios.
  • Specific Interactors: Proteins that specifically bind to the SSVFVADPK peptide will be highly enriched in the 'light' sample and will therefore have a high L/H ratio (typically > 3).

  • Non-specific Binders: Proteins that bind non-specifically to the beads or other components of the system will be present in roughly equal amounts from both the 'light' and 'heavy' lysates, resulting in an L/H ratio close to 1.

  • Depleted Proteins: Proteins with a low L/H ratio are of less interest and may represent proteins that are more abundant in the 'heavy' control lysate for biological or technical reasons.

Hypothetical Data Presentation

The following table represents hypothetical results from an experiment using SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) as bait. In this scenario, we assume SSVFVADPK is a peptide derived from a hypothetical kinase, "Kinase A," and we are searching for its substrates and scaffolding partners.

Protein IDGene NameProtein DescriptionL/H RatioClassification
P0C6X7KINAKinase A15.8Bait
Q9Y2R2SUB1Substrate Protein 18.2Specific Interactor
P62258SCAFAScaffolding Protein A5.5Specific Interactor
P08670VIMVimentin1.1Non-specific
P60709ACTBActin, cytoplasmic 10.9Non-specific
P31946YWHAB14-3-3 protein beta/alpha1.3Non-specific
Q13547PHBProhibitin0.8Non-specific

Hypothetical Signaling Pathway

Based on our hypothetical results, we can begin to build a picture of the signaling pathway involving Kinase A. The identification of Substrate Protein 1 and Scaffolding Protein A provides new avenues for investigation.

G cluster_0 Hypothetical Kinase A Signaling A Upstream Signal B Kinase A A->B Activates C Scaffolding Protein A B->C Binds D Substrate Protein 1 B->D Phosphorylates C->D Localizes E Downstream Cellular Response D->E Leads to

Caption: A hypothetical signaling pathway involving the identified interactors.

This guide provides a comprehensive framework for utilizing a specific isotopically labeled peptide to discover and quantify protein-protein interactions. By combining meticulous experimental technique with powerful analytical methods, researchers can gain significant insights into cellular signaling networks, identify novel drug targets, and elucidate the molecular basis of disease.

References

Methodological & Application

Application Note: Absolute Quantification of Death-Associated Protein Kinase 1 (DAPK1) Using Stable Isotope-Labeled Peptide SSVFVADPK-(Lys-13C6,15N2)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-dependent serine/threonine kinase that plays a crucial role in multiple cellular signaling pathways, including apoptosis, autophagy, and tumor suppression.[1][2] Its dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders. Accurate quantification of DAPK1 protein expression is essential for understanding its role in disease pathogenesis and for the development of targeted therapeutics.

This application note provides a detailed protocol for the absolute quantification of human DAPK1 in complex biological samples using a stable isotope-labeled (SIL) peptide, SSVFVADPK-(Lys-13C6,15N2), coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. The SIL peptide serves as an internal standard, enabling precise and accurate measurement of the absolute amount of the endogenous target peptide, and by extension, the DAPK1 protein.

Principle

The absolute quantification strategy is based on the principle of stable isotope dilution mass spectrometry. A known quantity of the heavy-labeled synthetic peptide, SSVFVADPK-(Lys-13C6,15N2), which is chemically identical to the tryptic peptide from endogenous DAPK1 but has a greater mass due to the incorporation of 13C and 15N isotopes, is spiked into a protein digest of the biological sample. The sample is then analyzed by LC-MS/MS. The light (endogenous) and heavy (stable isotope-labeled) peptides co-elute, and their respective signal intensities are measured. By comparing the signal intensity of the light peptide to that of the known amount of the heavy peptide, the absolute concentration of the endogenous DAPK1 peptide can be determined.

Materials and Reagents

  • Stable Isotope-Labeled Peptide: SSVFVADPK-(Lys-13C6,15N2) (Purity >95%)

  • Cell Lines: Human cancer cell lines (e.g., HeLa, MCF-7) or other cells expressing DAPK1.

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors.

  • Protein Assay: BCA Protein Assay Kit or equivalent.

  • Digestion Reagents:

    • Dithiothreitol (DTT)

    • Iodoacetamide (IAA)

    • Trypsin, sequencing grade

    • Ammonium bicarbonate (NH4HCO3)

  • LC-MS/MS System: A triple quadrupole or high-resolution accurate mass (HRAM) mass spectrometer equipped with a nano-electrospray ionization (nESI) source and a high-performance liquid chromatography (HPLC) system.

  • Solvents: HPLC-grade water, acetonitrile (B52724) (ACN), and formic acid (FA).

Experimental Protocols

Sample Preparation

a. Cell Lysis and Protein Extraction:

  • Culture cells to the desired confluency.

  • Wash cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold lysis buffer.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the soluble protein fraction.

b. Protein Quantification:

  • Determine the total protein concentration of the lysate using a BCA protein assay according to the manufacturer's instructions.

c. Protein Digestion:

  • Take a precise amount of protein lysate (e.g., 50 µg).

  • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

  • Cool the sample to room temperature.

  • Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.

  • Dilute the sample with 50 mM NH4HCO3 to reduce the concentration of denaturants.

  • Add trypsin at a 1:50 (w/w) trypsin-to-protein ratio and incubate at 37°C overnight.

  • Stop the digestion by adding formic acid to a final concentration of 1%.

Stable Isotope-Labeled Peptide Spiking
  • Prepare a stock solution of the SSVFVADPK-(Lys-13C6,15N2) peptide of known concentration.

  • Spike a precise amount of the heavy peptide into the digested protein sample. The optimal amount should be determined empirically but a starting point is to aim for a light-to-heavy peptide ratio between 0.1 and 10.

LC-MS/MS Analysis (SRM/MRM)
  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 75 µm i.d. x 15 cm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% B over 30 minutes.

    • Flow rate: 300 nL/min.

  • MS/MS Detection:

    • Set up the mass spectrometer to perform SRM/MRM analysis.

    • The precursor (Q1) and product (Q3) ion m/z values for both the light and heavy SSVFVADPK peptides need to be determined. Predicted transitions are provided in Table 1. It is recommended to empirically optimize these transitions using the synthetic peptides.

    • Monitor at least three to four transitions per peptide for confident quantification.

Data Presentation

The quantitative data should be summarized in clear and structured tables. Below are examples of how to present the data.

Table 1: SRM/MRM Transitions for DAPK1 Peptide SSVFVADPK

Peptide SequenceIsotope LabelPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
SSVFVADPKLight496.77694.42 (y6)22
795.47 (y7)25
894.54 (y8)28
SSVFVADPK-(Lys-13C6,15N2)Heavy500.78702.44 (y6)22
803.49 (y7)25
902.56 (y8)28

Note: The exact m/z values and collision energies may need to be optimized for the specific instrument used.

Table 2: Absolute Quantification of DAPK1 in Human Cell Lines

Cell LineDAPK1 Concentration (fmol/µg total protein)Standard Deviation (fmol/µg)
HeLa15.21.8
MCF-78.50.9
Jurkat25.73.1

This is illustrative data and should be replaced with experimental results.

Visualization

DAPK1 Signaling Pathway in Apoptosis and Autophagy

DAPK1_Signaling_Pathway Ext_Stimuli External Stimuli (e.g., IFN-γ, TNF-α) DAPK1_node DAPK1 Ext_Stimuli->DAPK1_node Beclin1 Beclin-1 DAPK1_node->Beclin1 Phosphorylates p53 p53 DAPK1_node->p53 Activates CaM Ca2+/Calmodulin CaM->DAPK1_node Activates Vps34_Complex Vps34 Complex Beclin1->Vps34_Complex Activates Bcl2 Bcl-2 Bcl2->Beclin1 Inhibits Autophagy_node Autophagy Vps34_Complex->Autophagy_node Apoptosis_node Apoptosis p53->Apoptosis_node

Caption: DAPK1 signaling in apoptosis and autophagy.

Experimental Workflow for Absolute Quantification

Experimental_Workflow Cell_Culture 1. Cell Culture Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification Digestion 4. Protein Digestion (Reduction, Alkylation, Trypsin) Quantification->Digestion Spiking 5. Spiking of SSVFVADPK-(Lys-13C6,15N2) Digestion->Spiking LCMS 6. LC-MS/MS Analysis (SRM/MRM) Spiking->LCMS Data_Analysis 7. Data Analysis & Absolute Quantification LCMS->Data_Analysis

Caption: Experimental workflow for DAPK1 absolute quantification.

Conclusion

The use of the stable isotope-labeled peptide SSVFVADPK-(Lys-13C6,15N2) provides a robust and accurate method for the absolute quantification of DAPK1 protein in complex biological samples. This approach offers high specificity and sensitivity, making it an invaluable tool for researchers in cell biology, oncology, and drug development to precisely measure DAPK1 levels and elucidate its role in health and disease.

References

Application Notes and Protocols for Incorporating SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful and widely used method in quantitative proteomics for the accurate determination of relative protein abundances.[1][2][3] This technique involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells.[1][4][5] By comparing the mass spectra of proteins from cells grown in "heavy" media versus those grown in "light" (unlabeled) media, researchers can achieve precise relative quantification of protein expression levels.[1][6]

These application notes provide a detailed protocol for incorporating the stable isotope-labeled peptide SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) into cell culture for quantitative proteomics studies. While the specific biological function of the SSVFVADPK peptide is not yet fully elucidated, this document serves as a comprehensive guide for researchers investigating its cellular uptake, stability, and its effects on protein expression profiles. The protocols outlined below are adaptable for studying any novel peptide of interest.

The labeled lysine (B10760008) (Lys-¹³C₆,¹⁵N₂) contains six carbon-13 and two nitrogen-15 (B135050) isotopes, resulting in a distinct mass shift that is readily detectable by mass spectrometry. This enables the precise tracking and quantification of the labeled peptide and its downstream effects.

Data Presentation: Quantitative Analysis

The following table summarizes the expected quantitative data from a typical experiment incorporating SSVFVADPK-(Lys-¹³C₆,¹⁵N₂).

ParameterExpected Outcome/MeasurementTypical Value RangeAnalytical Method
Label Incorporation Efficiency Percentage of target peptide pool labeled with the heavy isotope.> 95%LC-MS/MS
Peptide Uptake Efficiency Concentration of labeled peptide detected within the cell lysate over time.Varies by cell type and peptide characteristics.LC-MS/MS
Protein Abundance Ratio (Heavy/Light) Fold change in protein expression in response to peptide treatment.Varies depending on the protein and peptide's biological activity.Mass Spectrometry
Peptide Half-life Time required for the concentration of the labeled peptide to decrease by half.Dependent on cellular degradation pathways.Pulse-chase analysis with LC-MS/MS

Experimental Protocols

Cell Culture and Stable Isotope Labeling

This protocol describes the metabolic labeling of cells using SILAC media. Complete incorporation of the labeled amino acid is crucial for accurate quantification.[2]

Materials:

  • Cell line of interest

  • SILAC-grade Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 deficient in L-lysine and L-arginine

  • Dialyzed fetal bovine serum (dFBS)

  • "Light" L-lysine and L-arginine

  • "Heavy" L-Lysine-¹³C₆,¹⁵N₂ and L-Arginine-¹³C₆

  • SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) (custom synthesized)

  • Phosphate-buffered saline (PBS)

  • Cell culture flasks or plates

Procedure:

  • Media Preparation: Prepare "light" and "heavy" SILAC media.

    • Light Medium: Supplement lysine and arginine-deficient medium with normal ("light") L-lysine and L-arginine.

    • Heavy Medium: Supplement lysine and arginine-deficient medium with "heavy" L-Lysine-¹³C₆,¹⁵N₂ and L-Arginine-¹³C₆.

  • Cell Adaptation: Culture cells in both "light" and "heavy" media for at least five to six cell doublings to achieve >95% incorporation of the labeled amino acids.[2][4][5] Monitor cell growth and morphology to ensure the heavy amino acids do not negatively impact cell health.[2]

  • Experimental Treatment:

    • Culture one population of cells in "heavy" SILAC medium.

    • Culture a second population of cells in "light" SILAC medium.

    • Treat the "heavy" labeled cells with the SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) peptide at the desired concentration and for the desired time. The "light" labeled cells will serve as the control.

Cell Lysis and Protein Extraction

This protocol details the steps for lysing the cells and extracting the total protein content.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Wash the cell monolayers twice with ice-cold PBS.

  • Add ice-cold lysis buffer to the cells and scrape them from the culture dish.

  • Transfer the cell lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Collect the supernatant containing the soluble proteins.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

Protein Digestion

This protocol describes the in-solution digestion of proteins into peptides suitable for mass spectrometry analysis.

Materials:

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)

Procedure:

  • Mix equal amounts of protein from the "light" and "heavy" cell lysates.

  • Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 45 minutes.

  • Alkylation: Add IAA to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.

  • Digestion: Dilute the protein mixture with ammonium bicarbonate buffer to reduce the denaturant concentration. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Stop the digestion by adding formic acid to a final concentration of 1%.

Mass Spectrometry Analysis

The digested peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Procedure:

  • Desalting: Desalt the peptide mixture using a C18 StageTip or ZipTip to remove salts and other contaminants that can interfere with mass spectrometry analysis.

  • LC-MS/MS: Analyze the desalted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap mass spectrometer). The peptides are first separated by reverse-phase liquid chromatography and then ionized and analyzed in the mass spectrometer.

  • Data Acquisition: The mass spectrometer acquires MS1 spectra to measure the intensity of the "light" and "heavy" peptide pairs, followed by MS2 spectra for peptide identification.[6]

Data Analysis

The raw mass spectrometry data is processed using specialized software to identify and quantify the proteins.

Procedure:

  • Peptide Identification: Search the MS2 spectra against a protein database to identify the peptide sequences.

  • Protein Quantification: Quantify the relative abundance of proteins by calculating the ratio of the intensities of the "heavy" and "light" peptide pairs in the MS1 spectra.[1]

  • Data Interpretation: Analyze the list of quantified proteins to identify those that show significant changes in expression in response to the peptide treatment.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a generic signaling pathway that could be initiated by a bioactive peptide like SSVFVADPK. This represents a common mechanism where a peptide binds to a cell surface receptor, triggering an intracellular signaling cascade.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide SSVFVADPK Receptor Membrane Receptor Peptide->Receptor Binding Signaling_Cascade Signaling Cascade (e.g., Kinase Activation) Receptor->Signaling_Cascade Activation Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor Phosphorylation Gene_Expression Changes in Gene Expression Transcription_Factor->Gene_Expression Regulation

Caption: Generic peptide-induced signaling pathway.

Experimental Workflow Diagram

This diagram outlines the complete experimental workflow for the quantitative proteomic analysis of cells treated with the labeled peptide.

G cluster_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Analysis Light_Cells Control Cells ('Light' Medium) Lysis Cell Lysis & Protein Extraction Light_Cells->Lysis Heavy_Cells Treated Cells ('Heavy' Medium + Peptide) Heavy_Cells->Lysis Mixing Mix Light & Heavy Lysates (1:1) Lysis->Mixing Digestion Protein Digestion (Trypsin) Mixing->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Identification & Quantification) LC_MS->Data_Analysis

References

Application Notes and Protocols for Targeted Protein Quantification using a Stable Isotope-Labeled Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Step-by-Step Guide for a Targeted Proteomics Experiment using SSVFVADPK-(Lys-13C6,15N2)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics that involves metabolic labeling of the entire proteome. However, for precise quantification of a specific protein of interest, a targeted approach using a heavy isotope-labeled synthetic peptide as an internal standard is often more suitable. This method, known as the stable isotope dilution (SID) or "spike-in" method, offers high accuracy and sensitivity for the quantification of a specific target protein.

This application note provides a detailed protocol for a targeted protein quantification experiment using the heavy-labeled peptide SSVFVADPK-(Lys-13C6,15N2) as an internal standard. This peptide will be used to quantify the endogenous, unlabeled ("light") SSVFVADPK peptide, which serves as a surrogate for the parent protein. The ratio of the heavy to light peptide, as measured by mass spectrometry, allows for accurate determination of the relative or absolute abundance of the target protein across different experimental conditions.

Experimental Protocols

This protocol outlines the key steps for a targeted protein quantification experiment, from cell culture to data analysis.

Cell Culture and Treatment
  • Culture cells of interest in appropriate complete growth medium and conditions.

  • Apply experimental treatments (e.g., drug treatment, growth factor stimulation) to the cells. Include an untreated or vehicle-treated control group.

  • After the desired treatment period, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any residual medium.

  • Harvest the cells by scraping or trypsinization, followed by centrifugation to obtain a cell pellet.

Protein Extraction
  • Lyse the cell pellets using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the soluble proteins.

Protein Concentration Determination
  • Determine the total protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay. This is crucial for ensuring equal protein loading for subsequent steps.

Sample Preparation and Spiking of Heavy Peptide
  • Aliquot an equal amount of total protein (e.g., 50 µg) from each experimental sample.

  • Spike a known amount of the heavy-labeled peptide standard, SSVFVADPK-(Lys-13C6,15N2), into each protein sample. The optimal amount of the heavy peptide should be determined empirically but is typically in the low fmol to pmol range. The goal is to have a heavy peptide signal that is comparable to the endogenous light peptide signal.

In-solution Tryptic Digestion
  • Reduction and Alkylation:

    • Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce the disulfide bonds in the proteins.

    • Cool the samples to room temperature and add iodoacetamide (B48618) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to alkylate the cysteine residues.

  • Digestion:

    • Dilute the samples with ammonium (B1175870) bicarbonate (50 mM, pH 8.0) to reduce the concentration of denaturants.

    • Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C with gentle shaking.

  • Quenching and Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column or tip to remove salts and detergents that can interfere with mass spectrometry analysis.

    • Elute the peptides with a solution of 50-80% acetonitrile (B52724) in 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

LC-MS/MS Analysis
  • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

  • Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • The mass spectrometer should be operated in a targeted mode, such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), to specifically detect and quantify the light (endogenous) SSVFVADPK peptide and the heavy-labeled SSVFVADPK-(Lys-13C6,15N2) standard.

    • Precursor ion for light peptide (SSVFVADPK): This will be based on the natural isotopic abundance of the elements.

    • Precursor ion for heavy peptide (SSVFVADPK-(Lys-13C6,15N2)): This will have a mass shift corresponding to the heavy isotopes (+8 Da for 13C6,15N2-Lysine).

    • Fragment ions: Select 3-5 of the most intense and specific fragment ions for both the light and heavy peptides for monitoring.

Data Analysis
  • Integrate the peak areas of the selected fragment ion chromatograms for both the light and heavy peptides.

  • Calculate the ratio of the peak area of the light peptide to the heavy peptide for each sample.

  • Normalize the ratios across different samples to determine the relative abundance of the target protein. For absolute quantification, a standard curve of known concentrations of the light peptide spiked with a constant amount of the heavy peptide is required.

Data Presentation

The quantitative data from this experiment can be summarized in a table for easy comparison.

Sample ConditionReplicateLight Peptide Peak AreaHeavy Peptide Peak AreaLight/Heavy RatioNormalized Abundance
Control 11.20E+071.50E+070.801.00
21.25E+071.52E+070.821.03
31.18E+071.48E+070.801.00
Treatment A 12.45E+071.51E+071.622.03
22.50E+071.49E+071.682.10
32.42E+071.50E+071.612.01
Treatment B 16.10E+061.52E+070.400.50
25.95E+061.48E+070.400.50
36.20E+061.50E+070.410.51

Mandatory Visualization

Experimental Workflow

G cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_digestion Digestion & Cleanup cluster_analysis Analysis Control Control Cells Lysis_C Cell Lysis Control->Lysis_C Treated Treated Cells Lysis_T Cell Lysis Treated->Lysis_T Prot_Ext_C Protein Extraction Lysis_C->Prot_Ext_C Prot_Ext_T Protein Extraction Lysis_T->Prot_Ext_T Spike_C Spike Heavy Peptide Prot_Ext_C->Spike_C Spike_T Spike Heavy Peptide Prot_Ext_T->Spike_T Digest_C Tryptic Digestion Spike_C->Digest_C Digest_T Tryptic Digestion Spike_T->Digest_T Desalt_C Desalting Digest_C->Desalt_C Desalt_T Desalting Digest_T->Desalt_T Mix Mix Samples (Optional) Desalt_C->Mix Desalt_T->Mix LCMS LC-MS/MS (SRM/MRM) Mix->LCMS Data Data Analysis LCMS->Data

Caption: Workflow for targeted protein quantification using a heavy-labeled peptide.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where the protein containing the SSVFVADPK peptide (Target Protein) is involved. This type of pathway is often studied using targeted quantitative proteomics to understand the effects of various stimuli or drugs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Target_Protein Target Protein (contains SSVFVADPK) Kinase2->Target_Protein Phosphorylation Effector Effector Protein Target_Protein->Effector TF Transcription Factor Effector->TF Gene Gene Expression TF->Gene Drug Drug Treatment Drug->Kinase2 Inhibition Ligand Ligand Ligand->Receptor Activation

Caption: A hypothetical signaling pathway illustrating the role of a target protein.

Application Notes and Protocols for Targeted Proteomics Using SSVFVADPK-(Lys-13C6,15N2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted proteomics has emerged as a powerful methodology for the precise quantification of specific proteins in complex biological samples. This approach is particularly valuable in drug development, biomarker discovery, and systems biology research, where accurate measurement of protein abundance is crucial. A key component of targeted proteomics is the use of stable isotope-labeled (SIL) peptides as internal standards. This document provides detailed application notes and protocols for the use of the SIL peptide SSVFVADPK-(Lys-13C6,15N2) in targeted proteomics workflows.

Note on Peptide Origin: The protein origin of the peptide sequence SSVFVADPK could not be definitively identified through standard protein database searches. Therefore, for the purpose of illustrating a complete and practical workflow, this document will use a well-characterized protein, Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) , as a representative example. The principles and protocols described herein are broadly applicable to any targeted proteomics experiment using a specific SIL peptide.

Principle of Absolute Quantification (AQUA)

The Absolute Quantification (AQUA) strategy is a cornerstone of targeted proteomics.[1] It relies on spiking a known quantity of a synthetic, heavy isotope-labeled peptide into a biological sample prior to enzymatic digestion. This "heavy" peptide is chemically identical to its endogenous, "light" counterpart, but it has a greater mass due to the incorporation of stable isotopes (e.g., 13C and 15N).

Because the heavy and light peptides have nearly identical physicochemical properties, they behave similarly during sample processing, chromatography, and ionization.[2] However, they are distinguishable by their mass-to-charge (m/z) ratio in a mass spectrometer. By comparing the signal intensity of the endogenous peptide to that of the known amount of the spiked-in heavy peptide, the absolute quantity of the target protein in the original sample can be accurately determined.

Application: Monitoring GAPDH Levels in Response to Drug Treatment

Hypothetical Study: To investigate the off-target effects of a novel anti-cancer drug, researchers aim to quantify the absolute levels of the glycolytic enzyme GAPDH in treated versus untreated cancer cell lines. GAPDH is a crucial enzyme in glycolysis and is often used as a loading control in Western blotting, but its expression can be affected by various cellular stresses, including drug treatment.

Experimental Workflow

A typical targeted proteomics workflow using SSVFVADPK-(Lys-13C6,15N2) as an internal standard for a hypothetical GAPDH peptide is outlined below.

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis cell_culture 1. Cell Culture & Lysis (Treated vs. Untreated) protein_quant 2. Protein Quantification (e.g., BCA Assay) cell_culture->protein_quant spike_in 3. Spiking of SSVFVADPK-(Lys-13C6,15N2) protein_quant->spike_in digestion 4. Protein Digestion (e.g., with Trypsin) spike_in->digestion cleanup 5. Peptide Cleanup (e.g., Solid-Phase Extraction) digestion->cleanup lc_separation 6. LC-MS/MS Analysis (Targeted Method - SRM/MRM) cleanup->lc_separation peak_integration 7. Peak Integration & Ratio Calculation lc_separation->peak_integration absolute_quant 8. Absolute Quantification peak_integration->absolute_quant statistical_analysis 9. Statistical Analysis absolute_quant->statistical_analysis

Figure 1: Targeted proteomics workflow using a stable isotope-labeled peptide.

Detailed Protocols

Cell Culture and Lysis
  • Culture cancer cell lines (e.g., HeLa) in appropriate media.

  • Treat one set of cells with the experimental drug and another with a vehicle control for a specified duration.

  • Harvest cells by scraping and wash twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse cell pellets in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

Protein Quantification
  • Determine the total protein concentration of each lysate using a standard protein assay (e.g., Bicinchoninic acid (BCA) assay or Bradford assay). This is crucial for equalizing the amount of protein to be used from each sample.

Spiking of the Labeled Peptide
  • Based on the protein quantification, aliquot an equal amount of total protein (e.g., 50 µg) from each sample.

  • Add a known amount of the SSVFVADPK-(Lys-13C6,15N2) standard to each protein sample. The optimal amount of the spiked-in peptide should be determined empirically but is typically in the low fmol to pmol range, aiming for a light-to-heavy peptide ratio close to 1.

Protein Digestion
  • Reduction: Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour.

  • Alkylation: Cool the samples to room temperature and add iodoacetamide (B48618) (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes.

  • Digestion: Dilute the samples with ammonium (B1175870) bicarbonate (50 mM, pH 8.0) to reduce the denaturant concentration. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

Peptide Cleanup
  • Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.

  • Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge or spin column according to the manufacturer's protocol.

  • Elute the peptides and dry them in a vacuum centrifuge.

  • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: Use a triple quadrupole or a high-resolution mass spectrometer capable of performing Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • Chromatography: Separate the peptides on a C18 reverse-phase column using a gradient of increasing acetonitrile (B52724) concentration.

  • MS Method: Develop a targeted SRM/MRM method to specifically monitor the precursor-to-fragment ion transitions for both the light (endogenous) and heavy (labeled) SSVFVADPK peptides. At least 2-3 specific transitions should be monitored for each peptide to ensure specificity.

Data Analysis
  • Software: Use specialized software such as Skyline, MaxQuant, or vendor-specific software to analyze the raw MS data.

  • Peak Integration: Integrate the peak areas for the selected transitions of both the light and heavy peptides.

  • Ratio Calculation: Calculate the ratio of the peak area of the endogenous (light) peptide to the peak area of the internal standard (heavy) peptide.

  • Absolute Quantification: Determine the absolute amount of the endogenous peptide by using the known concentration of the spiked-in heavy peptide and the calculated light-to-heavy ratio.

Data Presentation

The quantitative data from the targeted proteomics experiment should be summarized in a clear and structured table.

Sample GroupReplicateTotal Protein (µg)Spiked-in Heavy Peptide (fmol)Light/Heavy RatioCalculated Endogenous Peptide (fmol)GAPDH Concentration (fmol/µg protein)
Untreated1501001.251252.50
Untreated2501001.301302.60
Untreated3501001.221222.44
Treated 1 50 100 0.85 85 1.70
Treated 2 50 100 0.90 90 1.80
Treated 3 50 100 0.88 88 1.76

Signaling Pathway Visualization

As GAPDH is a central enzyme in glycolysis, a simplified diagram of this pathway is presented below to provide biological context.

G cluster_glycolysis Glycolysis Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-phosphate F16BP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 GAPDH PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate

References

Application of SSVFVADPK-(Lys-13C6,15N2) in Biomarker Discovery: A General Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The stable isotope-labeled peptide SSVFVADPK-(Lys-13C6,15N2) represents a powerful tool in the field of targeted proteomics for biomarker discovery and validation. This synthetic peptide incorporates a heavy isotope-labeled lysine (B10760008) residue (13C6, 15N2), rendering it chemically identical to its endogenous counterpart but distinguishable by mass spectrometry. This key characteristic allows for precise and accurate quantification of the native SSVFVADPK peptide in complex biological samples. While the specific parent protein of the SSVFVADPK peptide could not be definitively identified through available resources, the principles and applications outlined herein are broadly applicable to the use of any stable isotope-labeled peptide in quantitative proteomics.

The primary application of such labeled peptides is in mass spectrometry-based assays, including Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM).[1] These targeted methods offer high sensitivity and specificity, enabling the absolute quantification of proteins by measuring the ratio of the signal from the endogenous (light) peptide to the spiked-in (heavy) standard.[1] This approach is invaluable in biomarker research, facilitating the verification of candidate biomarkers discovered through global proteomic analyses and supporting the development of robust clinical assays.[1][2][3]

Core Applications

The utilization of SSVFVADPK-(Lys-13C6,15N2) and similar stable isotope-labeled peptides is central to various stages of biomarker research:

  • Biomarker Verification and Validation: Confirming the differential expression of a protein of interest in large patient cohorts.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Quantifying a therapeutic protein or a biomarker in response to drug administration.

  • Clinical Assay Development: Serving as an internal standard for the development of diagnostic and prognostic assays.

  • Pathway Analysis: Quantifying key nodes in signaling pathways to understand disease mechanisms or drug effects.[2][3]

Experimental Workflow for Biomarker Quantification

A typical workflow for the quantification of the endogenous SSVFVADPK peptide using its stable isotope-labeled counterpart involves several key steps, from sample preparation to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) Lysis Cell Lysis & Protein Extraction Sample->Lysis Quant Protein Quantification Lysis->Quant Digest Tryptic Digestion Quant->Digest Spike Spike-in Heavy Peptide (SSVFVADPK-(Lys-13C6,15N2)) Digest->Spike Cleanup Peptide Cleanup (e.g., SPE) Spike->Cleanup LC LC-MS/MS Analysis (SRM/MRM) Cleanup->LC Integration Peak Integration & Ratio Calculation LC->Integration Quantification Absolute Quantification Integration->Quantification Stats Statistical Analysis Quantification->Stats

Caption: General experimental workflow for targeted peptide quantification using a stable isotope-labeled internal standard.

Detailed Experimental Protocol

This protocol provides a generalized method for the quantification of the endogenous SSVFVADPK peptide in human plasma.

1. Materials and Reagents

  • SSVFVADPK-(Lys-13C6,15N2) (≥98% purity, >99% isotopic enrichment)

  • Human plasma (collected in EDTA or citrate)

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate

  • Formic acid

  • Acetonitrile (B52724) (ACN)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges

2. Sample Preparation

  • Protein Denaturation and Reduction:

    • Thaw plasma samples on ice.

    • To 10 µL of plasma, add 90 µL of 8 M urea in 100 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour with gentle shaking.

  • Alkylation:

    • Add IAA to a final concentration of 25 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Digestion:

    • Dilute the sample 10-fold with 100 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Spiking of Internal Standard:

    • Spike the digested sample with a known amount of SSVFVADPK-(Lys-13C6,15N2). The optimal amount should be determined empirically but is typically in the range of the endogenous peptide concentration.

  • Peptide Cleanup:

    • Acidify the sample with formic acid to a final concentration of 0.1%.

    • Perform solid-phase extraction (SPE) to desalt and concentrate the peptides.

    • Elute the peptides and dry them in a vacuum centrifuge.

    • Reconstitute the peptides in 0.1% formic acid in water for LC-MS/MS analysis.

3. LC-MS/MS Analysis (SRM/MRM)

  • Liquid Chromatography (LC):

    • Use a nano-flow or micro-flow HPLC system coupled to the mass spectrometer.

    • Separate peptides on a C18 reversed-phase column using a gradient of increasing acetonitrile concentration.

  • Mass Spectrometry (MS):

    • Operate the mass spectrometer in SRM or MRM mode.

    • Develop a method to monitor specific precursor-to-fragment ion transitions for both the light (endogenous) and heavy (labeled) SSVFVADPK peptides.

Table 1: Example SRM Transitions for SSVFVADPK Quantification

PeptidePrecursor m/zFragment m/z (y-ions)Collision Energy (eV)
SSVFVADPK (Light)CalculatedCalculated y7, y6, y5Optimized
SSVFVADPK-(Lys-13C6,15N2) (Heavy)CalculatedCalculated y7, y6, y5Optimized

Note: The exact m/z values and collision energies need to be determined empirically for the specific mass spectrometer used.

4. Data Analysis

  • Peak Integration:

    • Integrate the peak areas of the selected transitions for both the light and heavy peptides.

  • Ratio Calculation:

    • Calculate the peak area ratio of the light peptide to the heavy peptide.

  • Quantification:

    • Determine the absolute concentration of the endogenous SSVFVADPK peptide by comparing the peak area ratio to a standard curve generated with known concentrations of the light peptide spiked with a constant amount of the heavy peptide.

Signaling Pathway Context (Hypothetical)

As the parent protein of SSVFVADPK could not be identified, a specific signaling pathway cannot be detailed. However, if this peptide were, for example, a fragment of a kinase involved in a cancer-related pathway, its quantification could provide insights into the activity of that pathway.

hypothetical_pathway Hypothetical Signaling Pathway cluster_cell Cell Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B (Parent of SSVFVADPK) Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus translocation Proliferation Cell Proliferation Nucleus->Proliferation Growth_Factor Growth Factor Growth_Factor->Receptor

Caption: A hypothetical signaling pathway where quantification of a peptide from Kinase B could serve as a biomarker of pathway activation.

Quantitative Data Summary (Illustrative)

The following table illustrates how quantitative data from an SRM/MRM experiment could be presented.

Table 2: Illustrative Quantification of Endogenous SSVFVADPK in Patient Cohorts

Patient GroupNumber of Samples (n)Mean Concentration (fmol/µL) ± SDp-value (vs. Control)
Healthy Control5015.2 ± 3.1-
Disease State A5035.8 ± 7.5< 0.001
Treated Group5018.1 ± 4.2> 0.05

This table provides a clear summary of the peptide concentrations across different groups, facilitating the assessment of its potential as a biomarker.

The stable isotope-labeled peptide SSVFVADPK-(Lys-13C6,15N2) is a valuable reagent for targeted quantitative proteomics. While the biological context of this specific peptide remains to be determined, the methodologies described provide a robust framework for its application in biomarker discovery and validation. The use of such peptides in conjunction with mass spectrometry offers a highly specific, sensitive, and reproducible approach to protein quantification, which is essential for advancing our understanding of disease and developing new diagnostic and therapeutic strategies.

References

Application Notes and Protocols for NMR Spectroscopy of SSVFVADPK-(Lys-13C6,15N2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of the synthetic peptide SSVFVADPK, specifically labeled with Carbon-13 and Nitrogen-15 at the C-terminal lysine (B10760008) residue (Lys-13C6,15N2). The inclusion of stable isotopes at a specific site allows for a range of powerful NMR experiments to elucidate the structure, dynamics, and interaction of this peptide.[1][2][3]

The protocols outlined below are designed to be broadly applicable for researchers studying peptide therapeutics, protein-peptide interactions, and structural biology. They provide a framework for characterizing the peptide alone and in complex with a target protein.

Introduction to Site-Specific Isotopic Labeling in Peptide NMR

The selective incorporation of stable isotopes like 13C and 15N into a peptide provides a powerful handle for NMR spectroscopy.[1][2] While uniform labeling is a common strategy for proteins, site-specific labeling in peptides offers several advantages:

  • Spectral Simplification: By introducing labels at a specific residue, the complexity of the NMR spectrum is significantly reduced, aiding in unambiguous signal assignment.[4]

  • Probing Local Environment: The labeled site acts as a sensitive reporter on the local chemical environment, conformational changes, and dynamics.[5]

  • Studying Interactions: Changes in the chemical shifts of the labeled nuclei upon binding to a target molecule provide direct evidence of interaction and can be used to map the binding site and determine binding affinities.[6][7]

  • Overcoming Solubility Issues: For peptides that are difficult to express recombinantly, chemical synthesis with labeled amino acids is a feasible alternative.[3]

The peptide SSVFVADPK-(Lys-13C6,15N2) contains isotopic labels on the lysine side chain and backbone, making the ε-amino group and the backbone amide potential probes for interaction studies.

Key Applications and Experimental Strategies

The primary applications for SSVFVADPK-(Lys-13C6,15N2) in NMR spectroscopy fall into two main categories:

  • Structural Characterization of the Peptide: Determining the solution structure and conformational dynamics of the peptide in different solvent conditions.

  • Interaction Studies: Characterizing the binding of the peptide to a target protein, including mapping the binding interface and quantifying the binding affinity.

A general workflow for such studies is outlined below:

Peptide NMR Workflow General Workflow for NMR analysis of SSVFVADPK-(Lys-13C6,15N2) cluster_prep Sample Preparation cluster_nmr NMR Experiments cluster_analysis Data Analysis Peptide_Synthesis Peptide Synthesis with SSVFVADPK-(Lys-13C6,15N2) Purification HPLC Purification Peptide_Synthesis->Purification Quantification Quantification (e.g., qNMR) Purification->Quantification NMR_Setup NMR Sample Preparation (Buffer, D2O, etc.) Quantification->NMR_Setup Target_Prep Target Protein Expression & Purification (if applicable) Structural_NMR Structural NMR (TOCSY, NOESY) NMR_Setup->Structural_NMR Interaction_NMR Interaction NMR (HSQC Titration) NMR_Setup->Interaction_NMR Data_Processing NMR Data Processing Structural_NMR->Data_Processing Interaction_NMR->Data_Processing Structure_Calc Structure Calculation Data_Processing->Structure_Calc Binding_Analysis Binding Affinity & Site Mapping Data_Processing->Binding_Analysis 3D Structure & Dynamics 3D Structure & Dynamics Structure_Calc->3D Structure & Dynamics Interaction Model & Kd Interaction Model & Kd Binding_Analysis->Interaction Model & Kd

Fig. 1: General workflow for NMR studies of the labeled peptide.

Experimental Protocols

Sample Preparation

Consistent and high-quality sample preparation is critical for successful NMR experiments.

Protocol 3.1.1: Preparation of the Peptide Stock Solution

  • Peptide Synthesis and Purification: The peptide SSVFVADPK-(Lys-13C6,15N2) should be synthesized using solid-phase peptide synthesis (SPPS) incorporating the labeled lysine residue. The final product must be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Quantification: Accurately determine the concentration of the purified peptide. Quantitative NMR (qNMR) using an internal standard is a highly accurate method.[8][9][10] Alternatively, UV-Vis spectroscopy can be used if a chromophore is present, though less accurate for short peptides without tryptophan or tyrosine.

  • Stock Solution: Dissolve the lyophilized peptide in a suitable buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) to a final concentration of 1-5 mM.[6][11] For NMR experiments, this stock will be diluted into a final buffer containing 5-10% D₂O for the lock signal.

Protocol 3.1.2: Preparation of the Unlabeled Target Protein

  • Expression and Purification: Express the unlabeled target protein using a suitable expression system (e.g., E. coli). Purify the protein to >95% homogeneity using appropriate chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

  • Buffer Exchange: Exchange the purified protein into the same NMR buffer as the peptide.

  • Concentration Determination: Determine the protein concentration using a reliable method (e.g., BCA assay or UV absorbance at 280 nm).

NMR Experiments for Structural Characterization

These experiments are performed on the peptide alone to determine its three-dimensional structure.

Protocol 3.2.1: 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy)

  • Purpose: To identify all protons within a spin system of an amino acid residue.

  • Sample: 0.5-1 mM SSVFVADPK-(Lys-13C6,15N2) in NMR buffer with 10% D₂O.

  • Experiment: Acquire a 2D TOCSY spectrum with a mixing time of 60-80 ms. This allows for the transfer of magnetization through the entire side chain of most amino acids.

  • Analysis: Identify the characteristic spin systems for each amino acid in the SSVFVADPK sequence.

Protocol 3.2.2: 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

  • Sample: Same as for TOCSY.

  • Experiment: Acquire a 2D NOESY spectrum with a mixing time of 100-200 ms.

  • Analysis: Identify cross-peaks between protons of different residues. These NOEs are crucial for determining the peptide's fold.

NMR Experiments for Interaction Studies

These experiments are designed to probe the binding of the peptide to a target protein.

Protocol 3.3.1: 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) Titration

  • Purpose: To monitor changes in the chemical environment of the labeled lysine residue upon binding to a target protein.

  • Sample: Start with a sample of 0.1-0.2 mM ¹⁵N-labeled peptide (in this case, the labeled lysine provides the signal).

  • Titration: Acquire a series of 2D ¹H-¹⁵N HSQC spectra, adding increasing amounts of the unlabeled target protein at each step (e.g., peptide:protein molar ratios of 1:0, 1:0.25, 1:0.5, 1:1, 1:2, 1:4).

  • Analysis: Monitor the chemical shift perturbations (CSPs) of the lysine ¹H-¹⁵N correlation peak. Significant shifts indicate that the lysine residue is at or near the binding interface. The magnitude of the CSPs can be used to calculate the dissociation constant (Kd).

The binding event can be visualized as a shift in the NMR signal of the labeled lysine.

HSQC Titration Conceptual Representation of HSQC Titration cluster_spectra ¹H-¹⁵N HSQC Spectra Free Peptide [¹⁵N-Lys] Free Bound Peptide [¹⁵N-Lys] Bound Free Peptide->Bound Peptide + Target Protein Target Protein Target Protein p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 label_p1 label_p4

Fig. 2: Chemical shift perturbation in HSQC titration.

Protocol 3.3.2: 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To monitor the chemical environment of the labeled lysine carbon atoms.

  • Sample and Titration: Similar to the ¹H-¹⁵N HSQC titration.

  • Analysis: Monitor the CSPs of the ¹H-¹³C correlations of the lysine side chain. This provides more detailed information about the orientation of the side chain in the bound state.

Data Presentation

Quantitative data from NMR experiments should be summarized in tables for clarity and comparison.

Table 1: ¹H, ¹⁵N, and ¹³C Chemical Shift Assignments for SSVFVADPK-(Lys-13C6,15N2) in Free and Bound State (Illustrative Data)

ResidueAtomFree (ppm)Bound (ppm)Chemical Shift Perturbation (Δδ, ppm)
Lys-84.104.250.15
55.256.81.6
1.85, 1.751.95, 1.820.10, 0.07
31.532.10.6
1.451.580.13
23.824.50.7
1.681.800.12
27.428.30.9
3.013.250.24
40.341.91.6
7.558.100.55
33.135.22.1
HN8.218.550.34
N121.5123.82.3

Note: This table presents hypothetical data to illustrate how results would be presented. Actual chemical shifts will vary depending on experimental conditions.

Table 2: Dissociation Constant (Kd) Determination from HSQC Titration (Illustrative Data)

Peptide:Protein RatioLys Hζ Chemical Shift (ppm)Δδ (ppm)
1:07.550.00
1:0.257.680.13
1:0.57.800.25
1:17.950.40
1:28.050.50
1:48.090.54
Calculated Kd 50 ± 5 µM

Note: The dissociation constant (Kd) is calculated by fitting the chemical shift perturbation data to a one-site binding model.

Signaling Pathways and Logical Relationships

While the specific signaling pathway involving SSVFVADPK is unknown, a common scenario for a peptide is its binding to a cell surface receptor, initiating an intracellular signaling cascade. The use of the labeled peptide in NMR can help to validate this initial binding event.

Peptide-Receptor Interaction Hypothetical Signaling Pathway Initiation Peptide SSVFVADPK- (Lys-13C6,15N2) Binding Binding Event (Validated by NMR) Peptide->Binding Receptor Cell Surface Receptor Receptor->Binding Signaling Intracellular Signaling Cascade Binding->Signaling Response Cellular Response Signaling->Response

Fig. 3: Hypothetical signaling pathway initiated by peptide binding.

These application notes and protocols provide a solid foundation for researchers to begin their NMR studies on SSVFVADPK-(Lys-13C6,15N2). The specific details of the experiments may need to be optimized based on the properties of the peptide and its binding partner.

References

Application Note: Quantification of Protein Ubiquitination using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Post-translational modifications (PTMs) are critical for regulating protein function, localization, and interaction with other molecules, thereby governing a multitude of cellular processes.[1][2] Ubiquitination, the covalent attachment of ubiquitin to a substrate protein, is a key PTM involved in protein degradation, DNA repair, and signal transduction. Dysregulation of ubiquitination has been implicated in numerous diseases, including cancer and neurodegenerative disorders. Accurate quantification of changes in protein ubiquitination is therefore crucial for understanding disease mechanisms and for the development of novel therapeutics.

This application note describes a robust method for the accurate quantification of ubiquitination on a target protein using a stable isotope-labeled (SIL) peptide, SSVFVADPK-(Lys-13C6,15N2), as an internal standard in a mass spectrometry-based targeted proteomics assay.[3] The SIL peptide is chemically identical to its native counterpart derived from the target protein but has a known mass difference due to the incorporation of heavy isotopes. This allows for the precise and accurate quantification of the target peptide by comparing the signal intensity of the endogenous "light" peptide with the known concentration of the spiked-in "heavy" SIL peptide.[3]

Principle of the Method

The quantification strategy relies on the principle of stable isotope dilution mass spectrometry. A known quantity of the heavy-labeled synthetic peptide, SSVFVADPK-(Lys-13C6,15N2), is spiked into a biological sample containing the endogenous target protein.[4] Following protein extraction and enzymatic digestion, the resulting peptide mixture contains both the native "light" peptide (SSVFVADPK) and the "heavy" internal standard.

During liquid chromatography-mass spectrometry (LC-MS) analysis, the light and heavy peptides co-elute but are detected as distinct peaks with a specific mass-to-charge (m/z) difference in the mass spectrometer. The ratio of the peak areas of the endogenous peptide to the heavy-labeled internal standard is then used to calculate the absolute or relative abundance of the target peptide, and by extension, the ubiquitinated protein, across different samples. This method corrects for variability in sample preparation, digestion efficiency, and instrument response, ensuring high precision and accuracy.[4][5]

Materials and Methods

Materials
  • Cells or tissues of interest

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, sequencing grade

  • Stable isotope-labeled peptide: SSVFVADPK-(Lys-13C6,15N2) (custom synthesis)

  • Formic acid

  • Acetonitrile (B52724)

  • C18 solid-phase extraction (SPE) cartridges

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Experimental Protocol

1. Sample Preparation and Protein Extraction

  • Harvest cells or homogenize tissue samples on ice.

  • Lyse the samples in a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and PTM changes.

  • Centrifuge the lysate at high speed to pellet cellular debris.

  • Collect the supernatant containing the soluble proteins.

  • Determine the protein concentration of the lysate using a standard protein assay.[5]

2. Reduction, Alkylation, and Tryptic Digestion

  • Take a defined amount of protein (e.g., 50 µg) from each sample.

  • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Dilute the sample with ammonium (B1175870) bicarbonate buffer (50 mM, pH 8) to reduce the concentration of denaturants.

  • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[6]

3. Spiking of Stable Isotope-Labeled Peptide

  • After digestion, spike in the heavy-labeled internal standard peptide, SSVFVADPK-(Lys-13C6,15N2), at a known concentration. The optimal concentration of the spike-in standard should be determined empirically to be within the linear dynamic range of the assay and comparable to the expected abundance of the endogenous peptide.

4. Peptide Desalting

  • Acidify the peptide mixture with formic acid to a final concentration of 0.1%.

  • Desalt the peptides using C18 SPE cartridges to remove salts and other contaminants that can interfere with MS analysis.[5]

  • Elute the peptides with a solution containing acetonitrile and formic acid.

  • Dry the eluted peptides in a vacuum centrifuge.

5. LC-MS/MS Analysis

  • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

  • Analyze the peptide mixture using a high-resolution LC-MS/MS system.

  • Separate the peptides using a reversed-phase HPLC column with a gradient of increasing acetonitrile concentration.

  • Acquire mass spectra in a targeted manner using Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to specifically monitor the precursor and fragment ions of both the light and heavy peptides.

6. Data Analysis

  • Identify the peaks corresponding to the light (endogenous) and heavy (internal standard) peptides based on their retention time and m/z values.

  • Integrate the peak areas for the selected transitions of both the light and heavy peptides.

  • Calculate the ratio of the light to heavy peak areas for each sample.

  • Determine the concentration of the endogenous peptide in each sample based on the known concentration of the spiked-in heavy peptide and the calculated light/heavy ratio.

Quantitative Data Summary

The following table presents example data from a hypothetical experiment quantifying the ubiquitination of a target protein in response to a drug treatment. A known amount of SSVFVADPK-(Lys-13C6,15N2) was spiked into each sample.

Sample IDTreatmentLight Peptide Peak AreaHeavy Peptide Peak AreaLight/Heavy RatioCalculated Amount (fmol)
1Control1.25E+072.50E+070.5050.0
2Control1.30E+072.52E+070.5252.0
3Control1.28E+072.48E+070.5252.0
4Drug A2.55E+072.51E+071.02102.0
5Drug A2.60E+072.49E+071.04104.0
6Drug A2.58E+072.50E+071.03103.0

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_lysis Cell Lysis & Protein Extraction protein_quant Protein Quantification cell_lysis->protein_quant digestion Reduction, Alkylation & Tryptic Digestion protein_quant->digestion spike_in Spike-in Heavy Labeled Peptide SSVFVADPK-(Lys-13C6,15N2) digestion->spike_in desalting Peptide Desalting (C18 SPE) spike_in->desalting lcms LC-MS/MS Analysis desalting->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: Experimental workflow for PTM quantification.

signaling_pathway cluster_pathway Ubiquitination Signaling Pathway E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 Ub Transfer Target Target Protein (containing SSVFVADPK) E3->Target Ub_Target Ubiquitinated Target Protein E3->Ub_Target Ubiquitination Ub Ubiquitin Ub->E1 Target->Ub_Target Degradation Proteasomal Degradation Ub_Target->Degradation

Caption: A generic ubiquitination signaling pathway.

Conclusion

The use of stable isotope-labeled peptides, such as SSVFVADPK-(Lys-13C6,15N2), provides a highly accurate and reproducible method for the quantification of post-translational modifications. This targeted proteomics approach is a powerful tool for researchers and drug development professionals to elucidate the roles of PTMs in cellular signaling and to assess the effects of therapeutic interventions on specific protein modifications. The detailed protocol provided herein can be adapted for the quantification of various PTMs on a wide range of proteins of interest.

References

Application Notes and Protocols for Quantitative Analysis of Apolipoprotein A-I using SSVFVADPK-(Lys-13C6,15N2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed workflow for the quantitative analysis of ApoA-I in human plasma or serum using a stable isotope-labeled internal standard peptide, SSVFVADPK-(Lys-13C6,15N2), coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a heavy-labeled peptide standard allows for accurate quantification by correcting for variations in sample preparation and instrument response.[4]

Experimental Workflow Overview

The overall experimental workflow for the quantification of ApoA-I using the SSVFVADPK-(Lys-13C6,15N2) peptide is depicted below. The process involves sample preparation, including protein denaturation, reduction, alkylation, and enzymatic digestion, followed by LC-MS/MS analysis and data processing.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma/Serum Sample Spike Spike-in Heavy Peptide SSVFVADPK-(Lys-13C6,15N2) Sample->Spike Add Internal Standard Denature Denaturation (e.g., Urea) Spike->Denature Reduce Reduction (e.g., DTT) Denature->Reduce Alkylate Alkylation (e.g., IAA) Reduce->Alkylate Digest Tryptic Digestion Alkylate->Digest Cleanup Peptide Cleanup (e.g., SPE) Digest->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS XIC Peak Integration (Light & Heavy Peptides) LCMS->XIC Ratio Calculate Peak Area Ratio (Heavy/Light) XIC->Ratio Quant Quantification Ratio->Quant

Fig. 1: General workflow for ApoA-I quantification.

Experimental Protocols

Materials and Reagents
  • Human plasma or serum samples

  • SSVFVADPK-(Lys-13C6,15N2) stable isotope-labeled peptide standard (purity >95%)

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate

  • Formic acid

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Sample Preparation Protocol
  • Sample Spiking: To 50 µL of plasma or serum, add a known amount of the SSVFVADPK-(Lys-13C6,15N2) internal standard. The final concentration of the internal standard should be optimized based on the expected endogenous levels of the SSVFVADPK peptide.

  • Denaturation: Add 150 µL of 8 M urea in 100 mM ammonium bicarbonate to the sample. Vortex briefly and incubate at room temperature for 30 minutes.

  • Reduction: Add 10 µL of 100 mM DTT in 100 mM ammonium bicarbonate. Incubate at 56 °C for 1 hour.

  • Alkylation: Add 10 µL of 200 mM IAA in 100 mM ammonium bicarbonate. Incubate in the dark at room temperature for 45 minutes.

  • Digestion: Dilute the sample with 600 µL of 100 mM ammonium bicarbonate to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 enzyme-to-protein ratio (w/w). Incubate overnight at 37 °C.

  • Quenching and Cleanup: Stop the digestion by adding 20 µL of 10% formic acid. Centrifuge the sample to pellet any precipitate. Desalt and concentrate the peptides using a C18 SPE cartridge according to the manufacturer's instructions. Elute the peptides with a solution of 80% acetonitrile and 0.1% formic acid.

  • Sample Reconstitution: Dry the eluted peptides under vacuum and reconstitute in an appropriate volume of LC-MS mobile phase A (e.g., 0.1% formic acid in water) for analysis.

LC-MS/MS Analysis Protocol
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column suitable for peptide separations.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient for separating the SSVFVADPK peptide from other sample components. An example gradient is a linear increase from 5% to 40% mobile phase B over 15 minutes.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer capable of selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • SRM/PRM Transitions: Monitor the precursor-to-fragment ion transitions for both the light (endogenous) and heavy (labeled) SSVFVADPK peptides. The specific transitions should be optimized for the instrument being used.

PeptidePrecursor m/zFragment m/z
SSVFVADPK (Light)487.78 (2+)y7 (780.44), y6 (683.39)
SSVFVADPK-(Lys-13C6,15N2) (Heavy)491.78 (2+)y7 (788.44), y6 (691.39)
Note: The exact m/z values may vary slightly depending on the instrument calibration.

Data Analysis Workflow

  • Peak Integration: Integrate the peak areas of the selected transitions for both the light and heavy peptides from the extracted ion chromatograms (XICs).

  • Ratio Calculation: Calculate the peak area ratio of the heavy (internal standard) to the light (endogenous) peptide.

  • Calibration Curve: Prepare a calibration curve by analyzing samples with known concentrations of the light peptide and a fixed concentration of the heavy peptide. Plot the peak area ratio (Heavy/Light) against the concentration of the light peptide.

  • Quantification: Determine the concentration of the endogenous SSVFVADPK peptide in the unknown samples by interpolating their peak area ratios on the calibration curve.

  • ApoA-I Concentration: Convert the peptide concentration to the protein concentration of ApoA-I using the molecular weights of the peptide and the full-length protein.

Quantitative Data Summary

The following table summarizes typical performance characteristics of LC-MS/MS assays for the quantification of apolipoproteins, including ApoA-I, as reported in the literature.

ParameterTypical ValueReference
Linearity (R²)> 0.99[5]
Intra-assay Precision (RSD)2.50% to 6.56%[5]
Inter-assay Precision (RSD)0.78% to 6.68%[5]
Accuracy (RE)-3.02% to 5.32%[5]
Lower Limit of Quantification (LLOQ)< 1.4 µmol/L[6]

Apolipoprotein A-I Signaling Pathways

ApoA-I is a key player in the reverse cholesterol transport pathway, which is essential for maintaining cholesterol homeostasis. It also has anti-inflammatory and antioxidant properties. The diagram below illustrates the central role of ApoA-I in mediating cholesterol efflux from peripheral cells.

ApoA1_Pathway cluster_cell Peripheral Cell (e.g., Macrophage) cluster_extracellular Extracellular Space cluster_liver Liver ABCA1 ABCA1 Transporter Nascent_HDL Nascent HDL ABCA1->Nascent_HDL Forms Cholesterol Free Cholesterol Cholesterol->ABCA1 Efflux via ApoA1_lipid_poor Lipid-poor ApoA-I ApoA1_lipid_poor->ABCA1 Binds to LCAT LCAT Nascent_HDL->LCAT interacts with Mature_HDL Mature HDL SRB1 SR-B1 Receptor Mature_HDL->SRB1 Binds to LCAT->Mature_HDL Matures to Bile_excretion Bile Acid Excretion SRB1->Bile_excretion Cholesterol uptake and excretion

Fig. 2: Reverse Cholesterol Transport Pathway mediated by ApoA-I.

Pathway Description: Lipid-poor ApoA-I, primarily synthesized by the liver and intestine, interacts with the ATP-binding cassette transporter A1 (ABCA1) on peripheral cells, such as macrophages.[1][3] This interaction facilitates the efflux of free cholesterol and phospholipids (B1166683) from the cell to form nascent, discoidal HDL particles.[2][3] In the bloodstream, the enzyme lecithin-cholesterol acyltransferase (LCAT), which is activated by ApoA-I, esterifies the free cholesterol within the nascent HDL particle, leading to the formation of mature, spherical HDL.[7] This mature HDL can then transport the cholesterol to the liver for uptake via the scavenger receptor class B type I (SR-B1) and subsequent excretion into bile.[2][3]

Conclusion

The described workflow provides a robust and reliable method for the absolute quantification of Apolipoprotein A-I in plasma or serum. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for a wide range of research and clinical applications. Understanding the role of ApoA-I in signaling pathways, such as reverse cholesterol transport, is fundamental to elucidating its importance in cardiovascular health and disease.

References

Troubleshooting & Optimization

Common issues in SILAC experiments with SSVFVADPK-(Lys-13C6,15N2).

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable guidance for accurate quantitative proteomics.

Frequently Asked Questions (FAQs)

Here we address common questions regarding SILAC experiments, with a focus on issues related to lysine (B10760008) labeling, such as with peptides like SSVFVADPK-(Lys-¹³C₆,¹⁵N₂).

Q1: What are the primary sources of error in a SILAC experiment?

A1: The most common sources of quantification errors in SILAC experiments include incomplete incorporation of the heavy-labeled amino acids, the metabolic conversion of arginine to proline, and inconsistencies in mixing the 'light' and 'heavy' cell populations.[1][2] To ensure high accuracy, it is crucial to verify labeling efficiency, account for potential amino acid conversion, and perform careful protein quantification before combining cell lysates.[3][4]

Q2: What is incomplete labeling and how does it affect my results?

A2: Incomplete labeling occurs when proteins in the 'heavy' sample do not fully incorporate the stable isotope-labeled amino acids.[4] This results in a mixture of 'light' and 'heavy' versions of the same peptide within the heavy-labeled cell population. Consequently, the measured heavy-to-light (H/L) ratio is skewed, leading to an underestimation of protein upregulation and an overestimation of downregulation.[4][5] For accurate quantification, a labeling efficiency of >97% is recommended.[5]

Q3: My cells grow poorly in dialyzed serum. What can I do?

A3: Poor cell growth in dialyzed serum is a common issue, often due to the removal of essential low-molecular-weight growth factors.[6][7] To mitigate this, you can supplement the dialyzed medium with purified growth factors or add a small percentage of normal, non-dialyzed serum to the culture medium.[5][6]

Q4: What is arginine-to-proline conversion and why is it a problem?

A4: In some cell lines, isotopically labeled 'heavy' arginine can be metabolically converted to 'heavy' proline.[8][9][10] This is a significant issue because it splits the isotopic signal for proline-containing peptides, which can affect up to half of all peptides in a typical proteomics experiment.[8] This splitting of the signal complicates data analysis and leads to inaccurate protein quantification.[9][10]

Q5: How does the specific labeled peptide SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) relate to common SILAC issues?

A5: SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) is a typical example of a 'heavy' peptide that would be generated after trypsin digestion of a protein from a cell culture fully labeled with ¹³C₆,¹⁵N₂-Lysine. Trypsin cleaves after lysine (K) and arginine residues. The issues you might encounter with this peptide are representative of general SILAC challenges:

  • Quantification Accuracy: If labeling is incomplete, a corresponding 'light' SSVFVADPK peptide will be present in the heavy sample, skewing the H/L ratio.

  • Lysine-Specific Issues: Unlike arginine, lysine is not typically converted to other amino acids, making it a robust choice for SILAC. However, it is crucial to ensure the SILAC medium is completely devoid of 'light' lysine.[4]

  • Data Analysis: Software like MaxQuant must be configured to recognize the specific mass shift of ¹³C₆,¹⁵N₂-Lysine to correctly identify and quantify heavy/light peptide pairs.[6]

Troubleshooting Guides

This section provides structured guidance for diagnosing and resolving specific problems encountered during SILAC experiments.

Issue 1: Low or Incomplete Labeling Efficiency (<97%)

Symptoms:

  • Preliminary mass spectrometry analysis shows a significant 'light' signal in your 'heavy'-labeled control sample.

  • Protein ratios in the final experiment appear compressed (i.e., closer to 1:1 than expected).[4]

Potential Causes & Solutions:

Potential Cause Recommended Solution
Insufficient Cell Doublings Ensure cells have divided at least 5-6 times in the SILAC medium to allow for complete protein turnover and incorporation of the heavy amino acid.[5][6]
Contamination with 'Light' Amino Acids Use high-quality dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled amino acids.[4] Double-check that all media components are free from contaminating 'light' lysine or arginine.[4]
Incorrect Amino Acid Concentration Verify that the concentration of the heavy amino acid in your SILAC medium is appropriate for your specific cell line to ensure it is not rapidly depleted.

| Poor Cell Health | Monitor cell viability and morphology. Unhealthy cells may have altered metabolism and protein turnover rates, affecting labeling efficiency. |

Issue 2: Inaccurate Quantification due to Arginine-to-Proline (Arg-to-Pro) Conversion

Symptoms:

  • Mass spectra for proline-containing peptides show an unexpected isotopic cluster corresponding to 'heavy' proline.

  • Quantification of proline-containing peptides is inconsistent with other peptides from the same protein.

Potential Causes & Solutions:

Potential Cause Recommended Solution
High Arginine Dehydrogenase Activity This is an intrinsic property of certain cell lines (e.g., some HeLa strains).[9][11]
Metabolic Pathway Activation The metabolic pathway converting arginine to proline is active in the cultured cells.[9]
Prevention Strategy The most effective solution is to supplement the SILAC medium with a high concentration of unlabeled ('light') L-proline (e.g., 200 mg/L).[8] This suppresses the conversion pathway by feedback inhibition without affecting heavy arginine incorporation.[8]

| Data Analysis Correction | If the experiment is already complete, configure your data analysis software (e.g., MaxQuant) to account for Arg-to-Pro conversion by including the specific mass shift as a variable modification.[12] |

Experimental Protocols & Visualizations

Protocol: Verifying SILAC Labeling Efficiency

This protocol outlines the essential steps to confirm that >97% of a proteome is labeled with the heavy amino acid before beginning the experimental phase.

  • Cell Culture: Grow a small population of cells in the 'heavy' SILAC medium for a minimum of five cell divisions.[6]

  • Harvest and Lyse: Harvest a representative aliquot of the 'heavy' labeled cells and lyse them using a standard lysis buffer compatible with mass spectrometry.

  • Protein Digestion: Measure protein concentration (e.g., via Bradford assay).[13] Take 10-20 µg of protein and perform an in-solution tryptic digest to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution Orbitrap mass spectrometer.[6]

  • Data Analysis: Analyze the raw data using software like MaxQuant.[6] Calculate the labeling efficiency for each peptide by determining the ratio of the heavy peptide's intensity to the total intensity of its heavy and light forms: Efficiency = Intensity(Heavy) / (Intensity(Heavy) + Intensity(Light)). The median efficiency across all identified peptides should be >97%.[14]

Diagrams

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Experiment Experimental Phase p1 Culture Cells in 'Light' Medium (e.g., Natural Lys) p3 Grow for >5 Cell Divisions p1->p3 p2 Culture Cells in 'Heavy' Medium (e.g., ¹³C₆,¹⁵N₂-Lys) p2->p3 p4 Check Labeling Efficiency (>97%) p3->p4 p5 Apply Experimental Treatment p4->p5 Proceed if Efficient p6 Harvest & Lyse Cells p5->p6 p7 Combine Lysates (1:1 Ratio) p6->p7 p8 Protein Digestion (e.g., Trypsin) p7->p8 p9 LC-MS/MS Analysis p8->p9 p10 Data Analysis & Quantification p9->p10 Troubleshooting_Workflow cluster_labeling Incomplete Labeling Issues cluster_arginine Arginine Conversion Issues cluster_mixing Mixing Errors start Inaccurate Quantification Observed q1 Was Labeling Efficiency <97%? start->q1 a1 Increase cell doublings Use dialyzed serum Verify media components q1->a1 Yes q2 Are Proline-Peptides Quantified Incorrectly? q1->q2 No a2 Supplement media with unlabeled L-Proline (200 mg/L) q2->a2 Yes q3 Was H/L Mixing Ratio Checked and Correct? q2->q3 No a3 Perform accurate protein assay (e.g., Bradford) before mixing Consider label-swap replicate q3->a3 No

References

Technical Support Center: Optimizing SSVFVADPK-(Lys-13C6,15N2) Concentration for Cell Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of the stable isotope-labeled peptide SSVFVADPK-(Lys-13C6,15N2) for cell labeling experiments. The principles and protocols outlined here are also applicable to other stable isotope-labeled peptides used in quantitative proteomics.

Troubleshooting Guides

This section addresses specific issues that may arise during the optimization of your cell labeling protocol.

Problem 1: Low or Incomplete Labeling Efficiency (<97%)

Symptoms:

  • Mass spectrometry data shows a significant peak for the unlabeled ("light") version of the target peptide in the labeled cell population.

  • Calculated heavy-to-light ratios are lower than expected, leading to an underestimation of protein abundance.[1]

Possible Causes & Solutions:

CauseTroubleshooting Steps & Optimization
Insufficient Incubation Time Extend the incubation time with the labeled peptide. The optimal time can vary significantly between cell lines and experimental conditions. Perform a time-course experiment to determine the point of maximum incorporation.
Suboptimal Peptide Concentration The concentration of the labeled peptide may be too low for efficient uptake and incorporation. Perform a dose-response experiment by testing a range of concentrations. Start with a concentration similar to that of heavy amino acids in SILAC media (see Table 1) and titrate up or down.
Cellular Uptake Issues The peptide may not be efficiently transported into the cells. If the peptide is not cell-penetrating, consider using a transfection reagent or a cell-penetrating peptide conjugation strategy.
Peptide Degradation The peptide may be degraded by proteases in the cell culture medium or within the cell. Minimize freeze-thaw cycles of the peptide stock solution. Consider using a protease inhibitor cocktail in your experiments, if compatible with your cell line and downstream analysis.
Incorrect Media Formulation The presence of the unlabeled ("light") version of the peptide or high concentrations of competing amino acids in the medium can reduce labeling efficiency. Use a custom medium that is deficient in the unlabeled counterpart of the labeled amino acid. It is also important to use dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids.[2][3]

Problem 2: High Cell Toxicity or Altered Phenotype

Symptoms:

  • Decreased cell viability or proliferation after incubation with the labeled peptide.

  • Changes in cell morphology or expression of key biomarkers.

Possible Causes & Solutions:

CauseTroubleshooting Steps & Optimization
Peptide Concentration is Too High High concentrations of any exogenous molecule can be toxic to cells. Reduce the concentration of the labeled peptide. The optimal concentration will be a balance between high labeling efficiency and minimal cell perturbation.
Peptide Impurities The labeled peptide preparation may contain impurities from the synthesis process that are toxic to cells. Ensure you are using a high-purity peptide (>95%). If toxicity persists, consider an alternative supplier or a different purification method.
Solvent Toxicity The solvent used to dissolve the peptide (e.g., DMSO) may be toxic at the final concentration in the cell culture medium. Ensure the final solvent concentration is well below the toxic threshold for your specific cell line (typically <0.1% for DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for SSVFVADPK-(Lys-13C6,15N2) in cell labeling experiments?

A: As there is no established concentration for this specific peptide, a good starting point is to use a concentration within the range typically used for heavy amino acids in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. Based on common SILAC protocols, a starting concentration in the range of 50-200 µg/mL can be considered. However, this must be empirically optimized for your specific cell line and experimental goals.

Q2: How can I determine the optimal concentration of the labeled peptide?

A: The optimal concentration can be determined by performing a dose-response experiment. Culture your cells with a range of concentrations of the labeled peptide (e.g., 10, 50, 100, 200, 400 µg/mL) for a fixed period. After incubation, harvest the cells, extract the proteins, and analyze the labeling efficiency by mass spectrometry. The optimal concentration will be the lowest concentration that provides the highest labeling efficiency without inducing cellular toxicity.

Q3: How do I check the incorporation efficiency of the labeled peptide?

A: To verify the incorporation efficiency, a small-scale pilot experiment is recommended.[1] A fraction of the labeled cells should be harvested, lysed, and the proteins digested. The resulting peptides are then analyzed by mass spectrometry to determine the percentage of heavy peptide incorporation. The goal is to achieve an incorporation rate of over 97%.[1]

Q4: What are the critical parameters to consider when optimizing the labeling protocol?

A: The key parameters to optimize are:

  • Peptide Concentration: As discussed, this needs to be titrated to find the optimal balance between labeling efficiency and cell health.

  • Incubation Time: The duration of exposure to the labeled peptide will influence the extent of incorporation.

  • Cell Density: The number of cells can affect the availability of the labeled peptide per cell.

  • Cell Line: Different cell lines will have different uptake and metabolic rates, requiring protocol adjustments.

Q5: Can I use standard fetal bovine serum (FBS) instead of dialyzed FBS?

A: It is highly recommended to use dialyzed fetal bovine serum (dFBS).[2][3] Standard FBS contains unlabeled amino acids and other small molecules that will compete with your labeled peptide for uptake and incorporation, leading to lower and more variable labeling efficiency.[3]

Quantitative Data Summary

The following tables provide reference concentrations for heavy amino acids in commonly used SILAC media. This data can be used as a starting point for designing your peptide concentration optimization experiments.

Table 1: Recommended Concentrations of Heavy Amino Acids in SILAC Media

Amino AcidMedia TypeRecommended Concentration (mg/L)
L-Lysine-¹³C₆,¹⁵N₂DMEM190.59[4]
L-Arginine-¹³C₆,¹⁵N₄DMEM88.2[4]
L-Lysine-¹³C₆,¹⁵N₂RPMI 1640146
L-Arginine-¹³C₆,¹⁵N₄RPMI 164084[4]
Heavy LysineMinimal Media30[5]
Heavy Lysine & ArginineDMEM100[6]

Table 2: Typical SILAC Labeling Parameters

ParameterRecommended Value
Target Labeling Efficiency > 97%[1][3]
Required Cell Doublings At least 5[1][3][6]

Experimental Protocols

Protocol 1: Optimizing Labeled Peptide Concentration

This protocol provides a framework for determining the optimal concentration of SSVFVADPK-(Lys-13C6,15N2) for your cell line.

  • Cell Culture Preparation:

    • Seed your cells in multiple wells or flasks at a consistent density.

    • Culture the cells in your standard growth medium until they reach the desired confluency for the experiment.

  • Preparation of Labeled Peptide Stock Solution:

    • Dissolve the SSVFVADPK-(Lys-13C6,15N2) peptide in a sterile, biocompatible solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution.

  • Dose-Response Experiment:

    • Prepare a series of culture media containing different final concentrations of the labeled peptide (e.g., 0, 10, 50, 100, 200, 400 µg/mL).

    • Ensure the final concentration of the solvent is consistent across all conditions and below the toxic level for your cells.

    • Replace the standard medium with the prepared labeled media.

  • Incubation:

    • Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours). The incubation time should be consistent across all concentrations.

  • Cell Viability Assessment:

    • At the end of the incubation period, assess cell viability using a standard method (e.g., Trypan Blue exclusion, MTT assay) to identify any toxic concentrations.

  • Sample Harvesting and Protein Extraction:

    • Wash the cells with PBS to remove any remaining labeled peptide from the medium.

    • Harvest the cells and perform protein extraction using a lysis buffer compatible with mass spectrometry.

  • Protein Digestion and Mass Spectrometry Analysis:

    • Digest the protein extracts with trypsin.

    • Analyze the resulting peptide mixture by LC-MS/MS to determine the ratio of heavy to light SSVFVADPK-containing peptides.

  • Data Analysis:

    • Calculate the labeling efficiency for each concentration.

    • The optimal concentration is the lowest concentration that provides the highest labeling efficiency without significant cell toxicity.

Visualizations

Experimental_Workflow Workflow for Optimizing Labeled Peptide Concentration cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells C Prepare Dose-Response Media A->C B Prepare Labeled Peptide Stock B->C D Incubate Cells C->D E Assess Cell Viability D->E F Harvest & Lyse Cells E->F G Protein Digestion F->G H LC-MS/MS Analysis G->H I Determine Optimal Concentration H->I

Caption: A flowchart illustrating the key steps in optimizing the concentration of a labeled peptide for cell labeling experiments.

Troubleshooting_Workflow Troubleshooting Low Labeling Efficiency Start Low Labeling Efficiency? Q1 Incubation Time Sufficient? Start->Q1 Q2 Peptide Concentration Optimal? Q1->Q2 Yes Sol1 Increase Incubation Time Q1->Sol1 No Q3 Cell Toxicity Observed? Q2->Q3 Yes Sol2 Perform Dose-Response Experiment Q2->Sol2 No Q4 Using Dialyzed Serum? Q3->Q4 No Sol3 Decrease Peptide Concentration Q3->Sol3 Yes Sol4 Switch to Dialyzed Serum Q4->Sol4 No End Re-evaluate Labeling Efficiency Q4->End Yes Sol1->End Sol2->End Sol3->End Sol4->End

References

Technical Support Center: Troubleshooting Poor Incorporation of SSVFVADPK-(Lys-13C6,15N2)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor incorporation of the isotopically labeled peptide SSVFVADPK-(Lys-13C6,15N2) in their experiments.

Troubleshooting Guide

Poor incorporation of your labeled peptide can arise from a variety of factors, from the stability of the peptide itself to the intricacies of cellular uptake and downstream analysis. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: Low or No Detectable Labeled Peptide in the Sample
Possible Cause Recommended Solution
Peptide Degradation Peptides are susceptible to degradation by proteases present in cell culture media or cell lysates. Additionally, factors like pH and temperature can affect stability.[1] To minimize degradation, it is recommended to store peptides in lyophilized form at -20°C or -80°C and, once in solution, use them immediately or store them in aliquots to avoid freeze-thaw cycles.
Inefficient Cellular Uptake The mechanism of peptide uptake by cells can be complex and influenced by the peptide sequence and cell type.[2][3][4] Consider optimizing incubation time, peptide concentration, and cell density. If the peptide is not inherently cell-penetrating, the use of cell-penetrating peptides (CPPs) as carriers may be necessary.[5][6]
Incorrect Peptide Concentration Ensure the final concentration of the labeled peptide in your experiment is accurate. Verify calculations and the stock solution concentration.
Suboptimal Experimental Conditions Review and optimize your experimental protocol, including incubation times, temperatures, and buffer compositions.
Problem 2: High Variability Between Replicates
Possible Cause Recommended Solution
Inconsistent Cell Health and Density Ensure that cells are healthy, viable, and seeded at a consistent density across all replicates.[7]
Variable Peptide Addition Pipetting errors can lead to inconsistencies. Ensure accurate and consistent addition of the labeled peptide to each replicate.
Inconsistent Incubation Times Use a timer to ensure all samples are incubated for the exact same duration.
Sample Preparation Errors Inconsistencies during sample preparation, such as cell lysis or protein extraction, can introduce variability.[8] Standardize your sample preparation workflow.[7]
Problem 3: Labeled Peptide Detected, but at a Lower-Than-Expected Level
Possible Cause Recommended Solution
Incomplete Incorporation For metabolic labeling approaches like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), complete incorporation of the labeled amino acid is crucial and typically requires at least 5-6 cell doublings.[9] Although you are using a labeled peptide, insufficient incubation time may lead to lower-than-expected signal.
Competition with Unlabeled Peptides If the experimental system contains endogenous peptides with similar sequences, they may compete for uptake or binding, reducing the incorporation of the labeled version.
Cellular Efflux Cells may actively transport the peptide out, leading to a lower intracellular concentration.
Post-incorporation Modification or Degradation The labeled peptide, once inside the cell, may be subject to modification or degradation.[10][11]

Frequently Asked Questions (FAQs)

Q1: How can I assess the stability of my SSVFVADPK-(Lys-13C6,15N2) peptide in my experimental conditions?

A1: To assess peptide stability, you can incubate the peptide in your cell culture medium or buffer at the experimental temperature for various time points. Then, analyze the samples by mass spectrometry to quantify the amount of intact peptide remaining.

Q2: What are the key factors to consider for optimizing cellular uptake of the peptide?

A2: Key factors include the peptide concentration, incubation time, cell type, and cell health. The properties of the peptide itself, such as its charge and size, also play a significant role.[5] For peptides that are not readily taken up by cells, conjugation to a cell-penetrating peptide (CPP) can enhance delivery.[6]

Q3: Can the isotopic label on the lysine (B10760008) residue affect the peptide's incorporation?

A3: Generally, stable isotope labeling does not significantly alter the chemical properties of the peptide and should not affect its biological activity or incorporation.[12] However, it is always good practice to compare the behavior of the labeled peptide to its unlabeled counterpart if possible.

Q4: My mass spectrometry results show a complex spectrum. How can I confirm the presence of my labeled peptide?

A4: To confirm the presence of your labeled peptide, look for the specific mass-to-charge ratio (m/z) corresponding to SSVFVADPK-(Lys-13C6,15N2). The isotopic labeling will result in a predictable mass shift compared to the unlabeled peptide. Using high-resolution mass spectrometry can help to resolve complex spectra and accurately identify your peptide.

Q5: What are some common contaminants that can interfere with mass spectrometry analysis of peptides?

A5: Common contaminants include keratins from skin and hair, polymers like polyethylene (B3416737) glycol (PEG) from plastics and detergents, and salts from buffers.[13] It is crucial to use clean techniques and materials during sample preparation to minimize contamination.

Experimental Protocols

Protocol 1: Assessment of Peptide Stability
  • Reconstitute the lyophilized SSVFVADPK-(Lys-13C6,15N2) peptide in an appropriate solvent (e.g., sterile water or DMSO) to create a stock solution.

  • Dilute the peptide stock solution in your experimental buffer or cell culture medium to the final working concentration.

  • Incubate aliquots of the peptide solution at your experimental temperature (e.g., 37°C) for different time points (e.g., 0, 1, 4, 8, 24 hours).

  • Terminate the incubation by adding a protease inhibitor cocktail and freezing the samples at -80°C.

  • Analyze the samples by LC-MS/MS to quantify the amount of intact peptide at each time point.

Protocol 2: Cellular Uptake Assay
  • Seed your cells of interest in a multi-well plate and allow them to adhere and grow to a desired confluency.

  • Prepare the SSVFVADPK-(Lys-13C6,15N2) peptide at various concentrations in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the labeled peptide.

  • Incubate the cells for a defined period (e.g., 4 hours) at 37°C.

  • Wash the cells thoroughly with cold PBS to remove any unbound peptide.

  • Lyse the cells using a suitable lysis buffer.

  • Quantify the protein concentration in the cell lysate.

  • Analyze a normalized amount of the cell lysate by mass spectrometry to determine the amount of incorporated labeled peptide.

Data Presentation

Table 1: Illustrative Peptide Stability Data
Incubation Time (hours)% Intact Peptide Remaining
0100
195
478
855
2420
Table 2: Illustrative Cellular Uptake Data
Peptide Concentration (µM)Incubation Time (hours)Incorporated Peptide (fmol/µg protein)
141.2
545.8
10412.3
10818.5

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_solutions Potential Solutions Problem Poor Incorporation of SSVFVADPK-(Lys-13C6,15N2) Peptide_Integrity Check Peptide Integrity and Stability Problem->Peptide_Integrity Cellular_Uptake Evaluate Cellular Uptake Efficiency Problem->Cellular_Uptake Experimental_Parameters Review Experimental Parameters Problem->Experimental_Parameters Check_MS Verify Mass Spec Analysis Problem->Check_MS Optimize_Storage Optimize Peptide Storage & Handling Peptide_Integrity->Optimize_Storage Optimize_Uptake Optimize Uptake Conditions Cellular_Uptake->Optimize_Uptake Refine_Protocol Refine Experimental Protocol Experimental_Parameters->Refine_Protocol

Caption: Troubleshooting workflow for poor peptide incorporation.

PeptideUptakePathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide SSVFVADPK-(Lys-13C6,15N2) Uptake Cellular Uptake (e.g., Endocytosis) Peptide->Uptake Endosome Endosome Uptake->Endosome Cytosol Cytosol Endosome->Cytosol Endosomal Escape Degradation Lysosomal Degradation Endosome->Degradation Incorporation Incorporation Cytosol->Incorporation Incorporation into Target Protein/Pathway

Caption: Potential cellular uptake pathway for the labeled peptide.

References

Technical Support Center: Optimizing Signal-to-Noise for SSVFVADPK-(Lys-13C6,15N2) in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of the stable isotope-labeled peptide SSVFVADPK-(Lys-13C6,15N2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise (S/N) ratio in their mass spectrometry (MS) experiments.

Troubleshooting Guides

Low signal-to-noise can arise from various factors throughout the experimental workflow. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: Low Signal Intensity or Complete Signal Loss

Possible Causes and Solutions:

  • Non-Specific Binding (NSB): The peptide SSVFVADPK is hydrophobic due to the presence of valine and phenylalanine residues, making it prone to adsorption onto surfaces of sample vials, pipette tips, and chromatography components. This is a common issue for peptides, leading to significant sample loss, especially at low concentrations.[1]

    • Solution:

      • Use low-binding polypropylene (B1209903) or silanized glass vials.[1]

      • Condition new vials by rinsing with a solution containing a high concentration of a non-interfering peptide or protein, like bovine serum albumin (BSA), to block active binding sites.

      • Optimize the sample solvent. The addition of organic solvents (e.g., acetonitrile) or surfactants can reduce NSB.[1]

      • Minimize sample transfer steps.

  • Poor Solubility: Hydrophobic peptides may not be fully dissolved in standard aqueous buffers, leading to precipitation and sample loss.

    • Solution:

      • Reconstitute the peptide in a small amount of organic solvent (e.g., DMSO, acetonitrile) before diluting with the aqueous mobile phase.

      • Use additives in the sample solvent to improve solubility, such as a small percentage of formic acid or trifluoroacetic acid (TFA).

  • Inefficient Ionization: The efficiency of electrospray ionization (ESI) can be influenced by the peptide's properties and the mobile phase composition.

    • Solution:

      • Optimize ESI source parameters, including spray voltage, gas flow rates (nebulizer and drying gas), and capillary temperature.[2]

      • Ensure the mobile phase pH is appropriate for promoting protonation of the peptide. The presence of a lysine (B10760008) residue generally favors positive ion mode.

Problem 2: High Background Noise

Possible Causes and Solutions:

  • Sample Contamination: Contaminants from the sample matrix (e.g., salts, detergents, polymers) can suppress the analyte signal and contribute to high background noise.[3]

    • Solution:

      • Implement a robust sample cleanup procedure. Solid-phase extraction (SPE) is highly effective for removing interfering substances from biological matrices.[3][4][5]

      • Use high-purity, LC-MS grade solvents and reagents to prepare samples and mobile phases.

  • Matrix Effects: Co-eluting endogenous compounds from the biological matrix can compete for ionization with the target peptide, leading to ion suppression.

    • Solution:

      • Optimize the liquid chromatography (LC) method to achieve better separation of the peptide from interfering matrix components.

      • The use of a stable isotope-labeled internal standard like SSVFVADPK-(Lys-13C6,15N2) helps to compensate for matrix effects, as it co-elutes and experiences similar ionization suppression as the endogenous analyte.[6]

Frequently Asked Questions (FAQs)

Q1: What are the optimal LC conditions for separating the hydrophobic peptide SSVFVADPK?

A1: Due to its hydrophobicity, a standard reversed-phase C18 column is a good starting point. To improve peak shape and resolution, consider the following:

  • Gradient Optimization: Start with a shallow gradient of acetonitrile (B52724) (ACN) in water with 0.1% formic acid. A slower increase in the organic phase percentage can improve separation from other components.

  • Column Temperature: Increasing the column temperature (e.g., to 40-60 °C) can reduce viscosity and improve peak shape for hydrophobic peptides.

  • Mobile Phase Additives: While 0.1% formic acid is standard, for particularly stubborn peak tailing, a small amount of trifluoroacetic acid (TFA) can be used, but be aware that TFA can cause ion suppression.

Q2: How do I choose the best precursor and product ions (MRM transitions) for SSVFVADPK-(Lys-13C6,15N2)?

A2: The selection of Multiple Reaction Monitoring (MRM) transitions is crucial for sensitivity and specificity.

  • Precursor Ion: The precursor ion will be the protonated molecule [M+H]+ or [M+2H]2+. The doubly charged ion is often more abundant for tryptic peptides. For SSVFVADPK-(Lys-13C6,15N2), the mass of the precursor will be shifted by +8 Da compared to the light version due to the 13C6 and 15N2 labels on lysine.

  • Product Ions: Fragment the precursor ion in the collision cell and select the most intense and stable fragment ions (y- and b-ions) for monitoring. It is recommended to select at least two to three transitions for confident quantification. The fragmentation pattern will be identical to the light peptide, but the fragment ions containing the labeled lysine will have a mass shift.

Q3: What range of collision energies should I test for optimizing the fragmentation of SSVFVADPK-(Lys-13C6,15N2)?

A3: The optimal collision energy is instrument-dependent and should be determined empirically. It is influenced by the peptide's sequence and charge state.[7][8][9][10]

  • Strategy: Perform a collision energy ramp experiment where you infuse the peptide standard and monitor the intensity of the product ions across a range of collision energies.

  • Starting Point: For a doubly charged peptide of this size on a triple quadrupole instrument, a starting range of 15-40 eV would be appropriate to test.

Q4: Can non-specific binding of SSVFVADPK be quantified?

A4: Yes, you can assess the extent of non-specific binding with a simple experiment.

  • Protocol:

    • Prepare a known concentration of the peptide in your standard sample solvent.

    • Transfer the solution sequentially to a series of new, identical sample vials (e.g., 5 transfers).

    • Analyze the concentration of the peptide in the solution after each transfer.

    • A significant decrease in concentration with each transfer indicates a high degree of non-specific binding.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general guideline for cleaning up plasma samples containing SSVFVADPK prior to LC-MS analysis.

Materials:

Procedure:

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 4% phosphoric acid in water. Add the internal standard.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing:

    • Wash with 1 mL of 0.1% formic acid in water.

    • Wash with 1 mL of methanol.

  • Elution: Elute the peptide with 500 µL of 5% ammonium hydroxide in 95:5 ACN:water.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase (e.g., 95% water, 5% ACN, 0.1% FA).

Protocol 2: LC-MS/MS Method for Quantification

This protocol outlines a starting point for the LC-MS/MS analysis of SSVFVADPK.

Liquid Chromatography:

  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 5
    1.0 5
    5.0 40
    5.1 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • MRM Transitions: To be determined empirically for SSVFVADPK and SSVFVADPK-(Lys-13C6,15N2).

  • Collision Gas: Argon

  • Key Parameters to Optimize:

    • Capillary Voltage

    • Nebulizer Pressure

    • Drying Gas Flow and Temperature

    • Collision Energy for each transition

Quantitative Data Summary

The following tables provide illustrative data for optimizing key parameters. Note that the optimal values for your specific instrument and experimental conditions may vary.

Table 1: Effect of Collision Energy on Fragment Ion Intensity for a Doubly Charged Hydrophobic Peptide (Illustrative Example)

Collision Energy (eV)Precursor Ion Intensity (counts)Product Ion 1 (y7) S/NProduct Ion 2 (b5) S/N
158.5e615080
206.2e6250180
25 4.1e6 350 280
302.5e6300220
351.2e6200150

In this example, a collision energy of 25 eV provides the best signal-to-noise for the selected product ions.

Table 2: Impact of Sample Vial Material on Peptide Recovery (Illustrative Example for a Hydrophobic Peptide)

Vial MaterialConcentration after 24h (ng/mL)Recovery (%)
Standard Glass3535%
Standard Polypropylene6565%
Low-Binding Polypropylene 92 92%
Silanized Glass8888%

This data demonstrates the significant impact of vial selection on the recovery of hydrophobic peptides.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with SSVFVADPK-(Lys-13C6,15N2) Sample->Spike Cleanup Sample Cleanup (e.g., SPE) Spike->Cleanup Reconstitute Dry Down & Reconstitute Cleanup->Reconstitute LC Liquid Chromatography Separation Reconstitute->LC Injection MS Mass Spectrometry (MRM) LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Ratio Calculate Peak Area Ratio (Heavy/Light) Integration->Ratio Quant Quantification Ratio->Quant

Caption: Workflow for quantitative analysis of SSVFVADPK.

Troubleshooting_Logic Start Low S/N Ratio CheckSignal Check Signal Intensity Start->CheckSignal CheckNoise Check Background Noise Start->CheckNoise LowSignal Low Signal CheckSignal->LowSignal Yes HighNoise High Noise CheckNoise->HighNoise Yes NSB Investigate Non-Specific Binding LowSignal->NSB Solubility Improve Solubility LowSignal->Solubility Ionization Optimize Ionization LowSignal->Ionization Contamination Address Sample Contamination HighNoise->Contamination Matrix Mitigate Matrix Effects HighNoise->Matrix

Caption: Troubleshooting decision tree for low S/N.

References

Minimizing arginine-to-proline conversion in SILAC with SSVFVADPK-(Lys-13C6,15N2).

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with the labeled amino acid SSVFVADPK-(Lys-13C6,15N2).

Frequently Asked Questions (FAQs)

Q1: How can I minimize arginine-to-proline conversion when using the peptide SSVFVADPK-(Lys-13C6,15N2) in my SILAC experiment?

A1: Arginine-to-proline conversion is a well-documented metabolic process that can occur in SILAC experiments when using isotopically labeled arginine. However, for your specific peptide, SSVFVADPK-(Lys-13C6,15N2) , this is not a concern. The isotopic label is on the amino acid lysine (B10760008). Therefore, the metabolic conversion of arginine to proline will not affect the mass of your labeled peptide and will not interfere with quantification. The primary focus for accurate quantification with this peptide should be on ensuring complete incorporation of the labeled lysine.

Q2: What is the primary concern when using 13C6,15N2-labeled lysine in SILAC experiments?

A2: The most critical factor for accurate quantification in any SILAC experiment is achieving complete incorporation of the stable isotope-labeled amino acid into the proteome. Incomplete labeling can lead to an underestimation of the heavy-to-light peptide ratio, resulting in inaccurate protein quantification.[1] For most cell lines, it is recommended to culture the cells for at least five to six doublings in the SILAC medium to ensure near-complete incorporation (>95%) of the heavy amino acid.[2][3]

Q3: Is metabolic conversion of lysine a common issue in SILAC?

A3: While the metabolic conversion of arginine to other amino acids like proline is a known challenge in SILAC, the metabolic conversion of lysine is not considered a common or significant problem. Lysine is an essential amino acid in mammals and its metabolic pathways are less prone to conversions that would alter its isotopic label in a way that interferes with SILAC quantification.

Q4: How can I verify the incorporation efficiency of (Lys-13C6,15N2)?

A4: It is crucial to experimentally verify the labeling efficiency before conducting the main experiment. This can be done by performing a small-scale pilot experiment where you grow your cells in the "heavy" SILAC medium for a set number of passages. After lysis and digestion, the sample is analyzed by mass spectrometry to determine the percentage of heavy label incorporation. A labeling efficiency of over 95% is generally considered sufficient for quantitative experiments.[2]

Q5: What are the key components of a SILAC experiment using labeled lysine?

A5: A typical SILAC experiment involves two populations of cells.[4] One is grown in "light" medium containing the natural, unlabeled lysine, while the other is grown in "heavy" medium containing the isotopically labeled lysine (e.g., 13C6,15N2-Lysine).[4] After a sufficient number of cell divisions to ensure full incorporation of the label, the two cell populations can be subjected to different experimental conditions. The samples are then combined, processed, and analyzed by mass spectrometry. The relative quantification of proteins is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectra.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inaccurate or inconsistent quantification of the SSVFVADPK-(Lys-13C6,15N2) peptide. Incomplete incorporation of the heavy lysine.Ensure cells have been cultured for at least 5-6 doublings in the "heavy" SILAC medium. Verify incorporation efficiency by mass spectrometry.
Errors in mixing the "light" and "heavy" cell populations.Carefully quantify the protein concentration of both lysates before mixing to ensure a 1:1 ratio.
Co-elution of contaminating peptides with a similar mass-to-charge ratio.Optimize the liquid chromatography gradient to improve peptide separation. Use a high-resolution mass spectrometer for more accurate mass determination.
Low signal intensity for the labeled peptide. Low abundance of the protein of interest.Increase the amount of starting material. Consider using an enrichment strategy for your protein of interest prior to mass spectrometry analysis.
Inefficient ionization of the peptide.Optimize mass spectrometer source parameters.
High variability between replicate experiments. Inconsistent cell culture conditions.Maintain consistent cell passage number, seeding density, and growth conditions for all experiments.
Variability in sample preparation.Standardize all sample preparation steps, including cell lysis, protein digestion, and peptide cleanup.

Quantitative Data Presentation

The following table provides representative data on the incorporation efficiency of heavy lysine over several cell passages. This data is illustrative and the actual incorporation rate will vary depending on the cell line and culture conditions.

Cell Passage NumberApproximate Incorporation Efficiency of Heavy Lysine (%)
150 - 70
285 - 95
3> 95
4> 98
5> 99

Note: Data is based on typical observations in primary endothelial cells where labeling efficiency reached a plateau of approximately 90% after the second passage.[5] Complete incorporation in other cell lines like NIH 3T3 has been observed after 5 days of culture.[6]

Experimental Protocols

Detailed Methodology for SILAC Labeling with (Lys-13C6,15N2)

This protocol outlines a general workflow for a SILAC experiment using labeled lysine.

  • Preparation of SILAC Media:

    • Prepare "light" and "heavy" SILAC media using a formulation that lacks lysine.

    • Supplement the "light" medium with natural L-lysine.

    • Supplement the "heavy" medium with L-Lysine-13C6,15N2.

    • Both media should also contain all other necessary amino acids, vitamins, and supplements, including dialyzed fetal bovine serum to avoid the introduction of unlabeled amino acids.

  • Cell Culture and Labeling:

    • Culture two separate populations of your chosen cell line.

    • Adapt one population to the "light" SILAC medium and the other to the "heavy" SILAC medium.

    • Passage the cells for a minimum of five to six doublings to ensure complete incorporation of the labeled lysine.[3]

  • Verification of Label Incorporation (Optional but Recommended):

    • After 5-6 passages, harvest a small aliquot of cells from the "heavy" culture.

    • Lyse the cells, extract proteins, and perform a tryptic digest.

    • Analyze the resulting peptides by mass spectrometry to confirm >95% incorporation of the heavy lysine.[2]

  • Experimental Treatment:

    • Once complete labeling is confirmed, apply your experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" cells and vehicle control to the "light" cells).

  • Sample Harvesting and Mixing:

    • Harvest both the "light" and "heavy" cell populations.

    • Determine the protein concentration for each lysate.

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion:

    • Perform in-solution or in-gel tryptic digestion of the combined protein sample.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of the "light" and "heavy" forms of each peptide. The ratio of the heavy to light signal intensity reflects the change in protein abundance between the two experimental conditions.

Visualizations

SILAC_Workflow cluster_culture Cell Culture & Labeling cluster_treatment Experimental Treatment cluster_processing Sample Processing cluster_analysis Analysis Light_Culture Grow cells in 'Light' Medium (Natural Lysine) Control Control Condition Light_Culture->Control Heavy_Culture Grow cells in 'Heavy' Medium (Lys-13C6,15N2) Treatment Experimental Condition Heavy_Culture->Treatment Mix Combine Light & Heavy Cell Lysates (1:1) Control->Mix Treatment->Mix Digest Tryptic Digestion Mix->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis Lysine_Metabolism Heavy_Lys Heavy Lysine (Lys-13C6,15N2) in SILAC Medium tRNA_Charging Aminoacyl-tRNA Synthetase Heavy_Lys->tRNA_Charging Ribosome Ribosome tRNA_Charging->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Labeled_Protein Incorporation into Newly Synthesized Proteins Protein_Synthesis->Labeled_Protein

References

Technical Support Center: Accurate Protein Quantification with SSVFVADPK-(Lys-¹³C₆,¹⁵N₂)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of proteins using the stable isotope-labeled peptide SSVFVADPK-(Lys-¹³C₆,¹⁵N₂). This peptide is a key reagent for the precise measurement of Apolipoprotein A-I (ApoA-I), a crucial biomarker in cardiovascular disease research.

Frequently Asked Questions (FAQs)

Q1: What is SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) and why is it used for protein quantification?

A1: SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) is a synthetic peptide that is chemically identical to the tryptic peptide 'SSVFVADPK' from human Apolipoprotein A-I (ApoA-I), except that its C-terminal lysine (B10760008) (Lys) residue has been labeled with heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N). This "heavy" peptide is used as an internal standard in mass spectrometry-based quantification. Because it is chemically identical to the "light" (unlabeled) peptide from the biological sample, it behaves similarly during sample preparation and analysis, but its increased mass allows it to be distinguished by the mass spectrometer. This enables highly accurate and precise quantification of ApoA-I by correcting for variability in sample processing and instrument response.[1]

Q2: What are the most common sources of error in protein quantification using stable isotope-labeled peptides?

A2: The most common sources of error include:

  • Incomplete Tryptic Digestion: If the protein of interest, ApoA-I, is not completely digested into peptides, the amount of the target peptide 'SSVFVADPK' will be underestimated, leading to inaccurate quantification.

  • Interference from Matrix Components: Biological samples are complex, and other molecules can interfere with the ionization of the target peptide, a phenomenon known as ion suppression.

  • Instability of the Peptide: The peptide may degrade during sample storage or preparation.

  • Errors in Internal Standard Concentration: Accurate quantification relies on adding a precise amount of the heavy-labeled internal standard to each sample.

  • Light Isotope Contamination: The heavy-labeled peptide standard may contain a small amount of the unlabeled ("light") version, which can lead to overestimation of the endogenous peptide, especially at low concentrations.

Q3: How can I ensure complete tryptic digestion of my samples?

A3: To ensure complete digestion, consider the following:

  • Protein Denaturation: Thoroughly denature your protein sample before adding trypsin. Methods include using urea (B33335) or trifluoroethanol.[2][3]

  • Optimal Trypsin-to-Protein Ratio: Use an optimized ratio of trypsin to total protein, typically ranging from 1:20 to 1:50 (w/w).

  • Incubation Time and Temperature: Ensure a sufficient digestion time, which can range from a few hours to overnight (e.g., 21 hours), at an optimal temperature, usually 37°C.[3]

  • Use of High-Quality Trypsin: Use sequencing-grade modified trypsin to minimize non-specific cleavage.

Q4: What should I do if I observe high variability between replicate measurements?

A4: High variability can stem from several factors. Check the following:

  • Pipetting Accuracy: Ensure accurate and consistent pipetting of the internal standard and sample volumes.

  • Sample Homogeneity: Ensure your sample is well-mixed before taking aliquots.

  • LC-MS/MS System Performance: Check for fluctuations in spray stability, retention time shifts, and detector sensitivity.

  • Consistency in Sample Preparation: Follow the exact same protocol for all samples to minimize procedural variations.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Signal Intensity for Both Light and Heavy Peptides 1. Poor instrument sensitivity. 2. Inefficient electrospray ionization. 3. Suboptimal sample cleanup leading to ion suppression. 4. Incorrect LC-MS/MS method parameters.1. Perform instrument calibration and tuning. 2. Optimize spray voltage, gas flows, and temperature. 3. Incorporate a solid-phase extraction (SPE) step for sample cleanup. 4. Optimize collision energy and other transition-specific parameters for the SSVFVADPK peptide.
High Signal for Heavy Peptide, Low or No Signal for Light Peptide 1. The concentration of endogenous ApoA-I in the sample is below the limit of detection (LOD). 2. Incomplete protein digestion.1. Concentrate the sample or use a more sensitive instrument. 2. Re-optimize the digestion protocol (see FAQ 3).
Variable Heavy-to-Light Peptide Ratios Across Replicates 1. Inconsistent sample or internal standard pipetting. 2. Sample heterogeneity. 3. Instability of the peptides during sample processing.1. Use calibrated pipettes and careful technique. 2. Ensure thorough mixing of samples before aliquoting. 3. Minimize sample processing time and keep samples on ice or at 4°C.
Peak Tailing or Splitting in Chromatogram 1. Poor chromatography. 2. Presence of interfering substances.1. Optimize the LC gradient, use a new column, or adjust the mobile phase composition. 2. Improve sample cleanup to remove interfering matrix components.

Quantitative Data Summary

The precision of LC-MS/MS methods for Apolipoprotein A-I quantification is typically high. The following table summarizes representative performance data from published studies.

Parameter Apolipoprotein A-I Apolipoprotein B Reference
Intra-assay CV (%) <6<6[3]
Inter-assay CV (%) <12<12[3]
Intra-assay CVs (%) 2.3 - 5.5-[4]
Total CVs (%) 2.5 - 5.9-[4]
Intraday CVs (%) 2-32-3[5][6]
Interday CVs (%) <7<7[5][6]

CV: Coefficient of Variation

Experimental Protocols

Detailed Methodology for ApoA-I Quantification by LC-MS/MS

This protocol provides a general framework. Specific parameters may require optimization based on the instrumentation and reagents used.

  • Sample Preparation:

    • Thaw plasma or serum samples on ice.

    • Vortex samples to ensure homogeneity.

  • Protein Denaturation, Reduction, and Alkylation:

    • To a 10 µL aliquot of the sample, add 50 µL of a denaturing solution (e.g., 8 M urea or trifluoroethanol).

    • Vortex and incubate for 30 minutes at 37°C.

    • Add a reducing agent (e.g., dithiothreitol) and incubate for 1 hour at 56°C.

    • Add an alkylating agent (e.g., iodoacetamide) and incubate for 45 minutes in the dark at room temperature.

  • Tryptic Digestion:

    • Dilute the sample with ammonium (B1175870) bicarbonate buffer to reduce the urea concentration to below 1 M.

    • Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio.

    • Incubate overnight (16-21 hours) at 37°C.

  • Addition of Internal Standard:

    • Spike the digested sample with a known concentration of SSVFVADPK-(Lys-¹³C₆,¹⁵N₂).

  • Sample Cleanup (Solid-Phase Extraction - SPE):

    • Condition an SPE cartridge with methanol (B129727) followed by equilibration with 0.1% formic acid.

    • Load the sample onto the cartridge.

    • Wash the cartridge with 0.1% formic acid.

    • Elute the peptides with a solution containing a high percentage of organic solvent (e.g., 80% acetonitrile, 0.1% formic acid).

    • Dry the eluted peptides under vacuum.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 5% acetonitrile, 0.1% formic acid).

    • Inject the sample onto a C18 reverse-phase column.

    • Separate the peptides using a gradient of increasing organic solvent.

    • Perform mass spectrometric analysis in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode. Monitor the specific precursor-to-fragment ion transitions for both the light and heavy SSVFVADPK peptides.

  • Data Analysis:

    • Integrate the peak areas for both the light (endogenous) and heavy (internal standard) peptide transitions.

    • Calculate the peak area ratio (Light/Heavy).

    • Determine the concentration of endogenous ApoA-I in the sample by comparing the peak area ratio to a calibration curve prepared with known concentrations of the unlabeled SSVFVADPK peptide and a fixed concentration of the heavy internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plasma/Serum Sample Denature Denaturation, Reduction, Alkylation Sample->Denature Digest Tryptic Digestion Denature->Digest Spike Spike with SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) Digest->Spike Cleanup Sample Cleanup (SPE) Spike->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data Data Processing & Quantification LC_MS->Data Result Quantified ApoA-I Data->Result Final ApoA-I Concentration

Caption: Experimental workflow for Apolipoprotein A-I quantification.

cholesterol_efflux_pathway cluster_cell Macrophage cluster_extracellular Extracellular Space Cholesterol Excess Cellular Cholesterol ABCA1 ABCA1 Transporter Cholesterol->ABCA1 Efflux HDL Nascent HDL ABCA1->HDL Forms ApoAI Lipid-poor Apolipoprotein A-I ApoAI->ABCA1 Binds to LCAT LCAT HDL->LCAT Activated by ApoA-I MatureHDL Mature HDL LCAT->MatureHDL Esterifies Cholesterol Liver Liver MatureHDL->Liver Reverse Cholesterol Transport

Caption: Apolipoprotein A-I mediated cholesterol efflux pathway.

References

Overcoming matrix effects in SSVFVADPK-(Lys-13C6,15N2) based assays.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SSVFVADPK-(Lys-13C6,15N2) as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry assays. The focus is on identifying, understanding, and overcoming matrix effects to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my assay?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate).[1][2] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal).[1] For quantitative assays, matrix effects are a major concern because they can severely compromise accuracy, precision, and sensitivity.[2][3] The primary issue is that if the matrix effect is not consistent across all samples and standards, the calculated concentrations will be unreliable.[4]

Q2: How does using the SIL internal standard SSVFVADPK-(Lys-13C6,15N2) help mitigate matrix effects?

A2: A stable isotope-labeled internal standard is considered the gold standard for correcting matrix effects.[5][6] The SIL-IS, SSVFVADPK-(Lys-13C6,15N2), is chemically and physically almost identical to the analyte of interest, SSVFVADPK.[7] Therefore, it is expected to behave similarly during sample extraction and chromatographic separation.[8] By co-eluting with the analyte, both peptides experience the same degree of ion suppression or enhancement.[2] The quantification is based on the ratio of the analyte signal to the SIL-IS signal, which should remain constant even if the absolute signal intensity fluctuates, thus compensating for the matrix effect.[2][6]

Q3: Can my results still be inaccurate even when using a SIL internal standard?

A3: Yes. While SIL internal standards are powerful tools, they do not guarantee complete correction for matrix effects under all conditions.[8] Inaccuracy can arise if the analyte and the SIL-IS do not co-elute perfectly, causing them to experience different degrees of ion suppression from matrix components eluting in very narrow windows.[8] Furthermore, issues with the SIL-IS itself, such as low isotopic purity or instability of the label, can lead to erroneous results.[9][10]

Troubleshooting Guide

This section addresses common problems encountered during SSVFVADPK-based assays.

Issue 1: High Variability and Poor Reproducibility (High %CV)

Q: My quality control (QC) samples and replicates show high coefficients of variation (%CV). Could matrix effects be the cause?

A: Absolutely. High variability is a classic symptom of inconsistent matrix effects. This occurs when the composition of the interfering components differs from sample to sample.[11]

Potential Causes and Solutions:

  • Inconsistent Sample Cleanup: The most effective way to combat matrix effects is through rigorous and consistent sample preparation.[3][12] Different sample preparation techniques have varying efficiencies in removing interferences like phospholipids (B1166683).

  • Chromatographic Inconsistency: Poor chromatographic peak shape or shifting retention times can cause the analyte and SIL-IS to elute in regions of variable ion suppression.[13]

  • Relative Matrix Effects: Different lots of biological matrix (e.g., plasma from different donors) can have varying compositions, leading to different degrees of suppression.

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation MethodGeneral PrincipleEfficacy in Removing PhospholipidsPotential for Ion SuppressionRecommended Use Case
Protein Precipitation (PPT) Proteins are crashed out with an organic solvent (e.g., acetonitrile).Low to ModerateHighHigh-throughput screening where speed is prioritized over cleanliness.[3]
Liquid-Liquid Extraction (LLE) Analyte is partitioned into an immiscible organic solvent based on pH and polarity.[12]Moderate to HighModerateFor analytes with suitable polarity; can be cleaner than PPT.
Solid-Phase Extraction (SPE) Analyte is selectively adsorbed onto a solid sorbent and eluted.[2]HighLow"Gold standard" for sample cleanup when high accuracy and sensitivity are required.[14]
HybridSPE®-Phospholipid Combines protein precipitation with specific removal of phospholipids.Very HighVery LowIdeal for plasma/serum samples where phospholipids are a major interference.

Issue 2: Low Signal Intensity for Analyte and/or Internal Standard

Q: The peak areas for both SSVFVADPK and SSVFVADPK-(Lys-13C6,15N2) are significantly lower in my biological samples compared to the standards prepared in solvent. What is happening?

A: This indicates a strong ion suppression effect, where matrix components are co-eluting with your peptides and inhibiting their ionization.[2][15]

Troubleshooting Workflow:

  • Confirm Co-elution: Ensure the analyte and SIL-IS have identical retention times. While 13C and 15N labels rarely cause chromatographic shifts, it's crucial to verify.[7]

  • Evaluate Sample Preparation: If using PPT, consider switching to a more robust method like SPE or LLE to better remove interfering matrix components.[3]

  • Optimize Chromatography: Modify the LC gradient to better separate the peptides from the regions of ion suppression. A post-column infusion experiment (see Protocol 3) can identify these regions.[5][13]

  • Reduce Matrix Load: Diluting the sample extract before injection can sometimes reduce the concentration of interfering compounds below the level where they cause significant suppression.[4][5] However, this may compromise the assay's sensitivity.

G cluster_start cluster_eval cluster_actions cluster_end start Start: Low Signal Intensity (Ion Suppression Suspected) eval_prep Evaluate Sample Preparation Method start->eval_prep eval_chrom Optimize Liquid Chromatography eval_prep->eval_chrom Is Prep Sufficient? (Yes) switch_spe Switch to SPE or LLE from PPT eval_prep->switch_spe Is Prep Sufficient? (No) eval_dilution Test Sample Dilution eval_chrom->eval_dilution Is Co-elution with Matrix Occurring? (No) modify_gradient Modify Gradient to Separate from Suppression Zone eval_chrom->modify_gradient Is Co-elution with Matrix Occurring? (Yes) dilute_sample Dilute Final Extract (e.g., 1:2, 1:5) eval_dilution->dilute_sample Is Sensitivity Sufficient for Dilution? (Yes) end_node End: Signal Intensity Improved eval_dilution->end_node Is Sensitivity Sufficient for Dilution? (No) [Re-evaluate method] switch_spe->eval_chrom modify_gradient->eval_dilution dilute_sample->end_node

Issue 3: Inaccurate Quantification (Failing QC Samples)

Q: My QC samples are consistently outside the acceptance range (e.g., ±15%), even though the SIL-IS signal is present. Why is the correction failing?

A: This critical issue suggests that the matrix effect is different for the analyte and the internal standard, meaning the fundamental assumption of using a SIL-IS is being violated.

Potential Causes and Solutions:

  • Slight Chromatographic Separation: Even a very small difference in retention time between SSVFVADPK and its labeled analog can cause them to experience different matrix effects if they are on the edge of a sharp ion suppression zone.[8]

    • Solution: Re-evaluate the chromatography. Test different columns or mobile phase modifiers to ensure perfect co-elution.

  • SIL-IS Impurities: The presence of unlabeled SSVFVADPK in your SIL-IS stock can lead to an artificially high internal standard signal, causing underestimation of the analyte concentration.[8]

    • Solution: Verify the isotopic and chemical purity of your SSVFVADPK-(Lys-13C6,15N2) standard as described by the manufacturer or via an independent analysis.[9]

  • Interference at the Mass Transition: A matrix component may have the same mass-to-charge ratio (m/z) as your analyte or SIL-IS, leading to a falsely elevated signal for one of the species.

    • Solution: Analyze blank matrix samples (without analyte or IS) to check for interferences at the specific MRM (Multiple Reaction Monitoring) transitions used for quantification.

G ion_formation Ionization (Gas Phase Ion Formation) detector_suppressed detector_suppressed ion_formation->detector_suppressed droplet droplet droplet:matrix->ion_formation Competes for charge/ hinders evaporation droplet:analyte->ion_formation Ionization Inhibited droplet:is->ion_formation Ionization Inhibited

Experimental Protocols

Protocol 1: Quantitative Assessment of Absolute Matrix Effect

Objective: To quantify the degree of ion suppression or enhancement for SSVFVADPK in a specific matrix.

Methodology:

  • Prepare Two Sets of Samples:

    • Set A (Neat Solution): Spike SSVFVADPK and SSVFVADPK-(Lys-13C6,15N2) at a known concentration (e.g., medium QC level) into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix through your entire sample preparation procedure. After the final step (e.g., evaporation), spike the extracts with the same known concentration of SSVFVADPK and SSVFVADPK-(Lys-13C6,15N2) used in Set A.

  • Analysis: Inject and analyze both sets of samples using your LC-MS/MS method.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • The %CV of the matrix effect across the different lots should be < 15% for the method to be considered robust.

Protocol 2: Post-Column Infusion to Qualitatively Identify Ion Suppression Zones

Objective: To identify the retention time windows where matrix components cause ion suppression.

Methodology:

  • Setup: Use a T-junction to continuously infuse a standard solution of SSVFVADPK and its SIL-IS into the LC flow after the analytical column but before the mass spectrometer's ion source.

  • Infusion Analysis: While infusing, inject a blank matrix extract that has been through your sample preparation procedure.

  • Data Review: Monitor the signal of your infused analytes. A stable, flat baseline should be observed. Any dip or drop in the baseline indicates a region of ion suppression caused by co-eluting matrix components.

  • Application: Compare the retention time of your SSVFVADPK peak from a regular run with the suppression zones identified in this experiment. The goal is to adjust your chromatography so that your analyte elutes in a region with no or minimal suppression.[5][13]

References

Refining fragmentation methods for SSVFVADPK-(Lys-13C6,15N2) identification.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the identification and analysis of the stable isotope-labeled peptide SSVFVADPK-(Lys-13C6,15N2). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their mass spectrometry-based workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common fragmentation methods for a peptide like SSVFVADPK-(Lys-13C6,15N2), and which one should I choose?

The most common fragmentation methods are Collision-Induced Dissociation (CID), Higher-Energy C-trap Dissociation (HCD), and Electron-Transfer Dissociation (ETD). The optimal choice depends on your experimental goals.

  • CID and HCD are "beam-type" fragmentation methods that are excellent for generating b- and y-type fragment ions, which are typically sufficient for standard peptide identification and quantification. HCD is often preferred on Orbitrap instruments as it provides higher-resolution fragment ion spectra.

  • ETD is a non-ergodic fragmentation method that is ideal for preserving post-translational modifications (PTMs) and is particularly useful for fragmenting longer or highly charged peptides. It generates c- and z-type ions. For a relatively short peptide like SSVFVADPK, ETD might be less critical unless specific site information is required that is not available from CID/HCD.

For routine identification and quantification of SSVFVADPK-(Lys-13C6,15N2), HCD is generally the recommended starting point due to its robustness and the high-quality data it produces on modern mass spectrometers.

Q2: How does the stable isotope label (Lys-13C6,15N2) affect the fragmentation pattern of the peptide?

The stable isotope label on the lysine (B10760008) residue adds 8 Da (6 Da from 13C and 2 Da from 15N) to the mass of the lysine. This mass shift will be observed in the precursor ion and any fragment ions that contain the labeled lysine.

  • y-ions: All y-ions that include the C-terminal lysine will show an 8 Da mass shift. For SSVFVADPK, this means the y1, y2, y3, y4, y5, y6, y7, and y8 ions will all be shifted.

  • b-ions: b-ions will only show the mass shift if they contain the lysine residue. Since lysine is at the C-terminus, none of the b-ions (b1 through b8) will contain the label, and their masses will remain unchanged.

  • Precursor Ion: The monoisotopic mass of the heavy-labeled precursor will be 8 Da higher than its "light" counterpart.

This mass difference is the basis for quantification in stable isotope labeling experiments. The fragmentation pattern itself (i.e., which bonds break) is generally not significantly affected by the presence of the isotopes.

Troubleshooting Guide

Problem 1: Poor or incomplete fragmentation of the SSVFVADPK-(Lys-13C6,15N2) precursor ion using HCD.

If you are observing a low number of fragment ions or the precursor ion remains dominant in your MS/MS spectrum, consider the following troubleshooting steps.

start Poor HCD Fragmentation check_ce Step 1: Verify & Optimize Normalized Collision Energy (NCE) start->check_ce ce_low Issue: NCE Too Low (Precursor ion dominates) check_ce->ce_low If true ce_high Issue: NCE Too High (Low m/z fragments dominate) check_ce->ce_high If true end_node Optimized Fragmentation check_ce->end_node If OK solution_ce Solution: Perform NCE step-test (e.g., 25, 28, 30, 32, 35%) ce_low->solution_ce ce_high->solution_ce check_isolation Step 2: Check Precursor Isolation Window solution_ce->check_isolation isolation_wide Issue: Window Too Wide (Co-isolation of contaminants) check_isolation->isolation_wide If true check_isolation->end_node If OK solution_isolation Solution: Narrow the window (e.g., 1.2 - 1.6 m/z) isolation_wide->solution_isolation check_at Step 3: Check Activation Time solution_isolation->check_at at_short Issue: Time Too Short (Insufficient fragmentation) check_at->at_short If true solution_at Solution: Slightly increase activation time if possible at_short->solution_at solution_at->end_node

Caption: Troubleshooting workflow for poor HCD fragmentation.

1. Optimize Normalized Collision Energy (NCE): The NCE is the most critical parameter for HCD. An incorrect value can lead to either insufficient fragmentation (too low) or over-fragmentation into very small, uninformative ions (too high).

  • Protocol for NCE Optimization:

    • Set up a series of acquisitions of your sample, keeping all other parameters constant.

    • Create separate methods where only the NCE is varied. A typical range to test for a doubly charged peptide like SSVFVADPK is 25%, 28%, 30%, 32%, and 35%.

    • Inject the sample and acquire data for each NCE value.

    • Analyze the resulting MS/MS spectra to identify the NCE value that produces the highest number of identifying fragment ions (e.g., y- and b-ions) with good signal intensity across the m/z range.

  • Data Comparison:

NCE (%)Precursor Intensity (relative)Key Fragment Ions (y7, y6, b8) IntensitySpectral Quality Score
2585%Low45
2840%Moderate78
30 15% High 95
3210%High (slight increase in low m/z)92
35<5%Moderate (dominant low m/z ions)81

2. Check the Isolation Window: A wide isolation window can lead to the co-isolation and co-fragmentation of interfering ions, which complicates the MS/MS spectrum and reduces the signal-to-noise for your target peptide's fragments.

  • Recommendation: For a doubly charged precursor, an isolation window of 1.2 to 1.6 m/z is typically optimal. If you observe significant interference, try reducing the window size.

Problem 2: I am not observing the expected +8 Da mass shift on my fragment ions.

This issue points to a problem with either the experimental sample or the data analysis parameters.

start Missing +8 Da Mass Shift in Fragment Ions check_precursor Step 1: Confirm Heavy Precursor MS1 Mass is Correct start->check_precursor precursor_ok Precursor m/z is Correct check_precursor->precursor_ok precursor_bad Precursor m/z is Incorrect check_precursor->precursor_bad check_analysis Step 2: Check Data Analysis Software Settings precursor_ok->check_analysis check_sample Action: Verify Sample Integrity (Degradation? Wrong peptide?) precursor_bad->check_sample mods_ok Modifications are Correct check_analysis->mods_ok mods_bad Modifications are Incorrect check_analysis->mods_bad check_fragments Step 3: Manually Inspect Spectrum for Shifted y-ions mods_ok->check_fragments fix_mods Action: Add Lys-13C6,15N2 (+8.014 Da) as a variable/static modification mods_bad->fix_mods solution Problem Resolved fix_mods->solution check_fragments->solution

Validation & Comparative

Validating Mass Spectrometry Results with Stable Isotope-Labeled Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of quantitative mass spectrometry (MS) data is paramount for reliable and reproducible results. This guide provides a comprehensive comparison of methodologies for validating MS results, with a focus on targeted proteomics using the stable isotope-labeled (SIL) peptide, SSVFVADPK-(Lys-13C6,15N2), as a case study. We will explore experimental protocols, present comparative data, and contrast this "gold standard" approach with alternative validation methods.

The use of a SIL peptide as an internal standard is a cornerstone of targeted quantitative proteomics.[1] This approach, often employed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays, allows for precise and accurate quantification of a target peptide (and by extension, its parent protein) in a complex biological sample.[1][2] The SIL peptide, in this case SSVFVADPK-(Lys-13C6,15N2), is chemically identical to its endogenous counterpart but has a known mass difference due to the incorporation of heavy isotopes (13C and 15N).[3] This mass shift allows the mass spectrometer to distinguish between the endogenous and labeled peptides, enabling accurate quantification by comparing their signal intensities.[4]

Comparison of Validation Methodologies

While targeted MS with SIL peptides is considered a benchmark, other methods are also employed for protein quantification and validation. A common alternative is the enzyme-linked immunosorbent assay (ELISA). The following table compares the key validation parameters of targeted mass spectrometry using a SIL internal standard with a traditional ELISA.

Table 1: Comparison of Key Validation Parameters for Targeted MS and ELISA

Validation ParameterTargeted Mass Spectrometry with SIL Internal StandardEnzyme-Linked Immunosorbent Assay (ELISA)
Specificity High: Based on the unique mass-to-charge ratio of the precursor ion and its fragment ions. Can distinguish between protein isoforms and post-translational modifications.[5][6]Variable: Dependent on the specificity of the antibodies used. Cross-reactivity with other proteins can be a concern.[5][7]
Sensitivity High: Can reach attomole to femtomole levels on-column.[8]Very High: Can detect proteins in the picogram to femtogram per milliliter range due to signal amplification.[7]
Linearity & Range Wide dynamic range, typically spanning 3-5 orders of magnitude.[9]More limited dynamic range, often requiring sample dilution.
Precision (CV%) Excellent: Typically <15% (inter- and intra-day).[9]Good: Typically <20%, but can be higher depending on the assay.
Accuracy (% Bias) High: Typically within ±15% of the nominal value.Variable: Can be affected by matrix effects and antibody performance.
Multiplexing High: Capable of quantifying hundreds of peptides in a single run.[10]Low: Typically measures one analyte per well.
Development Time Moderate to long: Requires peptide selection, synthesis, and assay optimization.[11]Long: Requires development and validation of specific antibody pairs.[6]
Throughput High: Amenable to automation for large sample sets.High: Well-suited for plate-based, high-throughput screening.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are generalized protocols for the validation of a targeted mass spectrometry assay using a SIL peptide like SSVFVADPK-(Lys-13C6,15N2).

Sample Preparation

The goal of sample preparation is to efficiently extract the target protein from the biological matrix and digest it into peptides suitable for MS analysis.[12]

  • Lysis and Protein Extraction:

    • Homogenize cells or tissues in a suitable lysis buffer containing protease inhibitors.

    • Quantify the total protein concentration using a standard method (e.g., BCA assay).

  • Reduction, Alkylation, and Digestion:

    • Denature the proteins by heating or using denaturing agents.

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT).

    • Alkylate cysteine residues with iodoacetamide (B48618) (IAM) to prevent disulfide bond reformation.

    • Digest the proteins into peptides using a specific protease, most commonly trypsin.[13]

  • Spiking of SIL Internal Standard:

    • Add a known concentration of the SIL peptide, SSVFVADPK-(Lys-13C6,15N2), to the digested sample. The amount spiked should be comparable to the expected endogenous peptide concentration.

  • Peptide Cleanup:

    • Remove salts and other contaminants that can interfere with MS analysis using solid-phase extraction (SPE).

LC-MS/MS Analysis

Liquid chromatography (LC) separates the complex peptide mixture before introduction into the mass spectrometer (MS/MS) for detection and quantification.[14]

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column is typically used for peptide separation.

    • Mobile Phases: Acetonitrile (B52724) and water with a small amount of formic acid are common mobile phases.

    • Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the peptides from the column.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) is the most common ionization technique for peptides.

    • Acquisition Mode: Targeted MS/MS is performed using either Selected Reaction Monitoring (SRM) on a triple quadrupole instrument or Parallel Reaction Monitoring (PRM) on a high-resolution mass spectrometer.[2][11]

    • Transitions: For SRM/PRM, specific precursor-to-fragment ion transitions for both the endogenous (light) and the SIL (heavy) SSVFVADPK peptide are monitored. At least 2-3 transitions per peptide are recommended for confident identification and quantification.

Data Analysis

The acquired data is processed to identify and quantify the target peptide.[15]

  • Peak Integration: The chromatographic peaks for the selected transitions of both the light and heavy peptides are integrated.

  • Ratio Calculation: The peak area ratio of the endogenous peptide to the SIL internal standard is calculated.

  • Quantification: The concentration of the endogenous peptide is determined by comparing its peak area ratio to a standard curve generated by analyzing samples with known concentrations of the target peptide and a fixed concentration of the SIL internal standard.

Quantitative Performance Data

The validation of a quantitative assay involves assessing its performance characteristics. The following table presents example data for the validation of a targeted MS assay for the quantification of the protein corresponding to the SSVFVADPK peptide.

Table 2: Example Quantitative Performance Data for a Targeted MS Assay

Performance ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Range -1 - 1000 ng/mL
Precision (Intra-day CV%) ≤ 15%4.5% - 8.2%
Precision (Inter-day CV%) ≤ 15%6.8% - 11.5%
Accuracy (% Bias) ± 15%-5.2% to 7.8%
Lower Limit of Quantification (LLOQ) S/N > 10, Precision ≤ 20%, Accuracy ± 20%1 ng/mL
Specificity No significant interfering peaks at the retention time of the analyte.No interference observed.
Matrix Effect CV of matrix factor ≤ 15%9.7%
Stability (Freeze-Thaw) % Change within ± 15%-4.8%
Stability (Short-term, room temp) % Change within ± 15%-2.1%

Visualizing the Workflow and a Relevant Signaling Pathway

To further clarify the experimental process and its biological context, the following diagrams were created using Graphviz.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation Biological_Sample Biological Sample (e.g., Plasma, Tissue) Protein_Extraction Protein Extraction & Quantification Biological_Sample->Protein_Extraction Digestion Reduction, Alkylation & Tryptic Digestion Protein_Extraction->Digestion Spiking Spike with SSVFVADPK-(Lys-13C6,15N2) Digestion->Spiking Cleanup Peptide Cleanup (SPE) Spiking->Cleanup LC_MSMS LC-MS/MS Analysis (SRM/PRM) Cleanup->LC_MSMS Data_Processing Data Processing & Peak Integration LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification Validation_Parameters Assay Performance Validation Quantification->Validation_Parameters

Workflow for Targeted MS Validation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Ligand Ligand Ligand->Receptor Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Target_Protein Target Protein (contains SSVFVADPK) Kinase2->Target_Protein Activation Transcription_Factor Transcription Factor Target_Protein->Transcription_Factor Regulation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Induction

Example Signaling Pathway

References

A Comparative Guide to Quantitative Proteomics: SSVFVADPK-(Lys-13C6,15N2) and Alternative Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of proteins is paramount. This guide provides an objective comparison of the stable isotope-labeled peptide SSVFVADPK-(Lys-13C6,15N2), a specific standard for Apolipoprotein A-I (ApoA-I), with other prominent quantification methodologies in proteomics. We will delve into the performance of these techniques, supported by experimental data, and provide detailed protocols to inform your experimental design.

The peptide SSVFVADPK is a tryptic peptide derived from human Apolipoprotein A-I (ApoA-I), a key protein component of high-density lipoprotein (HDL) particles, often referred to as "good cholesterol." ApoA-I plays a crucial role in reverse cholesterol transport and has been identified as a potential biomarker for cardiovascular disease risk. The isotopically labeled version, SSVFVADPK-(Lys-13C6,15N2), incorporates heavy isotopes of carbon and nitrogen into the lysine (B10760008) residue, creating a mass shift that allows it to be distinguished from its endogenous, "light" counterpart by mass spectrometry. This enables precise and accurate quantification of ApoA-I in complex biological samples.

Performance Comparison of Quantification Standards

The choice of a quantification standard in proteomics is critical and depends on the specific research question, sample type, and desired level of accuracy and precision. Here, we compare the performance of SSVFVADPK-(Lys-13C6,15N2) with other widely used methods: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), isobaric tagging (iTRAQ/TMT), and label-free quantification.

Quantification MethodPrinciplePrecision (CV%)AccuracyThroughputCost
SSVFVADPK-(Lys-13C6,15N2) (SIL Peptide) A known amount of a heavy isotope-labeled synthetic peptide is spiked into a sample to act as an internal standard for the absolute quantification of the corresponding endogenous peptide.10-11% for ApoA-I[1]High (Absolute Quantification)Low to MediumHigh (per peptide)
SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) Cells are metabolically labeled by growing them in media containing "heavy" amino acids. This allows for the relative quantification of proteins between different cell populations.~18.4% reduction in ApoA-1 levels in smokers vs. non-smokers was quantified with a SILAC-based method[2]High (Relative Quantification)LowHigh (media and amino acids)
iTRAQ/TMT (Isobaric Tags for Relative and Absolute Quantification/Tandem Mass Tags) Peptides from different samples are chemically labeled with isobaric tags. Upon fragmentation, reporter ions are generated, and their relative intensities are used for quantification.Generally provides accurate relative quantification across multiple samples.[3]Moderate to High (Relative Quantification)High (up to 16 samples)High (reagents)
Label-Free Quantification The signal intensity (e.g., peak area or spectral counts) of a peptide is compared across different LC-MS/MS runs.Can be less accurate than labeled methods.[4]LowerHighLow

Experimental Protocols

Absolute Quantification of Apolipoprotein A-I using SSVFVADPK-(Lys-13C6,15N2)

This protocol outlines a typical workflow for the absolute quantification of ApoA-I in human plasma using a stable isotope-labeled peptide standard.

1. Sample Preparation:

  • Thaw human plasma samples on ice.
  • Perform protein concentration determination using a standard method (e.g., BCA assay).
  • Aliquot a specific amount of total protein (e.g., 50 µg) from each sample.

2. Denaturation, Reduction, and Alkylation:

  • Denature the proteins by adding a denaturing agent (e.g., urea (B33335) or trifluoroethanol).
  • Reduce disulfide bonds with a reducing agent like dithiothreitol (B142953) (DTT) at 60°C for 1 hour.
  • Alkylate cysteine residues with iodoacetamide (B48618) (IAA) in the dark at room temperature for 30 minutes.

3. Spiking of Internal Standard:

  • Add a known amount of the SSVFVADPK-(Lys-13C6,15N2) internal standard to each sample. The amount should be optimized to be within the linear range of detection and comparable to the expected endogenous peptide concentration.

4. Enzymatic Digestion:

  • Dilute the samples to reduce the denaturant concentration.
  • Add sequencing-grade trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50).
  • Incubate overnight at 37°C to digest the proteins into peptides.

5. Sample Cleanup:

  • Acidify the digest to stop the enzymatic reaction.
  • Desalt and concentrate the peptides using a solid-phase extraction (SPE) method (e.g., C18 spin columns).
  • Elute the peptides and dry them under vacuum.

6. LC-MS/MS Analysis:

  • Reconstitute the dried peptides in an appropriate solvent for LC-MS/MS analysis.
  • Analyze the samples using a high-resolution mass spectrometer operating in a targeted mode, such as selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).
  • Develop a method that specifically monitors the precursor and fragment ions for both the light (endogenous) and heavy (labeled) SSVFVADPK peptides.

7. Data Analysis:

  • Integrate the peak areas for the light and heavy peptide transitions.
  • Calculate the ratio of the light to heavy peak areas.
  • Determine the absolute concentration of the endogenous SSVFVADPK peptide, and thus ApoA-I, in the original sample based on the known concentration of the spiked-in heavy standard.

Visualizing Proteomics Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Absolute Quantification Workflow using a SIL Peptide cluster_sample_prep Sample Preparation cluster_quantification Quantification Steps cluster_analysis Analysis p1 Biological Sample (e.g., Plasma) p2 Protein Extraction & Denaturation p1->p2 p3 Reduction & Alkylation p2->p3 s1 Spike-in SSVFVADPK-(Lys-13C6,15N2) p3->s1 d1 Tryptic Digestion s1->d1 c1 Peptide Cleanup (SPE) d1->c1 lcms LC-MS/MS (SRM/PRM) c1->lcms da Data Analysis (Peak Area Ratio) lcms->da aq Absolute Quantification of ApoA-I da->aq

Caption: Workflow for absolute protein quantification using a stable isotope-labeled (SIL) peptide.

Apolipoprotein A-I (ApoA-I) Signaling Pathways cluster_hdl HDL Particle cluster_cell Cell Membrane cluster_signaling Intracellular Signaling ApoAI Apolipoprotein A-I ABCA1 ABCA1 Transporter ApoAI->ABCA1 activates SRB1 SR-B1 Receptor ApoAI->SRB1 cAMP cAMP Production ABCA1->cAMP leads to Akt Akt Phosphorylation SRB1->Akt PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->ABCA1 phosphorylates Cardioprotection Cardioprotection PKA->Cardioprotection GSK3b GSK-3β Phosphorylation Akt->GSK3b GSK3b->Cardioprotection

Caption: Simplified signaling pathways involving Apolipoprotein A-I.

Conclusion

The SSVFVADPK-(Lys-13C6,15N2) stable isotope-labeled peptide provides a highly accurate and precise tool for the absolute quantification of Apolipoprotein A-I. While other methods like SILAC, iTRAQ/TMT, and label-free quantification offer advantages in terms of throughput and applicability to different experimental designs, the use of a specific SIL peptide remains the gold standard for targeted, absolute protein quantification. The choice of the most appropriate method will ultimately be guided by the specific goals of the research, available resources, and the required level of quantitative accuracy.

References

A Researcher's Guide to Cross-Validation of SILAC Data: A Case Study with SSVFVADPK-(Lys-¹³C₆,¹⁵N₂)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of data analysis workflows for the cross-validation of quantitative proteomics data obtained via Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). We will use the hypothetical analysis of the peptide SSVFVADPK, containing a heavy-labeled lysine (B10760008) residue (Lys-¹³C₆,¹⁵N₂), as a case study to illustrate best practices in experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to ensure the accuracy and reproducibility of their SILAC experiments.

Introduction to SILAC and the Importance of Cross-Validation

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy used in mass spectrometry-based quantitative proteomics.[1][2] The method relies on metabolically incorporating "heavy" stable isotope-labeled amino acids into one cell population, while a control population is cultured in "light" media containing the natural amino acids.[1] When the cell populations are mixed, the relative abundance of proteins between the two samples can be accurately determined by comparing the mass spectrometry signal intensities of the heavy and light peptide pairs.[1][3]

SILAC is renowned for its quantitative accuracy and reproducibility, as it allows for the combination of samples at the earliest possible stage of the experimental workflow, minimizing downstream processing errors.[4] However, the bioinformatic analysis of the complex data generated can be a significant source of variability. Different software platforms utilize distinct algorithms for feature detection, peptide identification, and quantification, which can lead to discrepancies in results.[5][6]

Cross-validation , the practice of analyzing the same raw dataset with multiple independent software packages, is therefore a critical step to enhance confidence in quantitative results.[5][6] This guide compares the outputs of two common data analysis platforms, MaxQuant and Proteome Discoverer, to highlight potential variations and provide a framework for robust data validation.

Experimental and Analytical Workflow

A typical SILAC experiment is divided into two main phases: the adaptation phase and the experimental phase.[1][2][4][7] The overall process, from cell culture to final data validation, is outlined below.

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Experiment Experimental Phase cluster_Analysis Data Analysis & Cross-Validation A1 Culture 'Light' Cells (Natural Lysine) A3 >5 Cell Divisions for Full Incorporation A1->A3 A2 Culture 'Heavy' Cells (¹³C₆,¹⁵N₂-Lysine) A2->A3 A4 MS Check for >99% Labeling Efficiency A3->A4 B1 Apply Treatment (e.g., Drug Candidate) A4->B1 B2 Harvest & Mix Cell Populations 1:1 B1->B2 B3 Protein Extraction & Trypsin Digestion B4 LC-MS/MS Analysis C1 Process Raw Data (Platform 1: MaxQuant) B4->C1 C2 Process Raw Data (Platform 2: Proteome Discoverer) B4->C2 C3 Compare Peptide Ratios, Scores, and p-values C1->C3 C2->C3 C4 Validate Significant Changes C3->C4 Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor STA STA Protein (Contains SSVFVADPK) Receptor->STA KinaseA Kinase A STA->KinaseA activates KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Gene Target Gene (Proliferation) TF->Gene Drug Experimental Drug Drug->STA induces degradation

References

A Comparative Guide to the Accuracy and Precision of SSVFVADPK-(Lys-13C6,15N2) as an Internal Standard for Apolipoprotein A-I Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the stable isotope-labeled (SIL) peptide SSVFVADPK-(Lys-13C6,15N2) as an internal standard for the quantification of Apolipoprotein A-I (ApoA-I) by mass spectrometry. The data presented is compiled from multiple studies employing similar SIL-peptide internal standards for ApoA-I analysis, offering a comprehensive overview of expected performance.

Apolipoprotein A-I is a key protein component of high-density lipoprotein (HDL) and a crucial biomarker for cardiovascular disease risk assessment. Accurate and precise quantification of ApoA-I is vital for clinical diagnostics and drug development. The use of a SIL-peptide internal standard, which is chemically identical to the endogenous target peptide but mass-shifted, is considered the gold standard for correcting for variability during sample preparation and analysis. The peptide SSVFVADPK is a proteotypic tryptic peptide of ApoA-I, making its labeled counterpart an ideal internal standard.

Accuracy and Precision of SIL-Peptide Internal Standards for ApoA-I Quantification

The following table summarizes the typical accuracy and precision data obtained from liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for ApoA-I using stable isotope-labeled peptide internal standards with (Lys-13C6,15N2) labeling.

Performance MetricSSVFVADPK-(Lys-13C6,15N2) (Typical Performance)Alternative Internal Standard (Full-Length SIL-ApoA-I)Immunoassay
Intra-Assay Precision (%CV) 2.3% - 6.56%[1][2]<7%[3]4.63%[4]
Inter-Assay Precision (%CV) 0.78% - 12%[1][2][4]<9%[3]8.83%[4]
**Linearity (R²) **>0.997[1]Not explicitly stated, but linear calibration curves are used[3]Method dependent
Bias vs. Reference Method Can show good correlation with immunoassays[5]Can show good correlation with immunoassaysNot Applicable

Note: The data for SSVFVADPK-(Lys-13C6,15N2) is representative of similar lysine-terminated SIL peptides used for ApoA-I quantification.

Comparison with Other Alternatives

The choice of internal standard is critical for the robustness and accuracy of a quantitative assay. While SIL peptides like SSVFVADPK-(Lys-13C6,15N2) are widely used, other strategies exist, each with its own advantages and disadvantages.

  • Full-Length Stable Isotope-Labeled Protein (e.g., SILAC-ApoA-I): This is considered the most ideal internal standard as it can be spiked into the sample at the very beginning of the workflow, accounting for variability in all subsequent steps, including protein denaturation, reduction, alkylation, and enzymatic digestion.[3] However, the production of full-length SIL proteins can be complex and costly.

  • Structural Analogue Peptides: These are peptides with a similar but not identical sequence to the target peptide. They are generally more affordable than SIL peptides but may not perfectly mimic the ionization efficiency and fragmentation behavior of the endogenous peptide, potentially leading to reduced accuracy.

  • Immunoassays (e.g., ELISA, Nephelometry): These methods are widely used in clinical settings for their high throughput and ease of use. However, they can suffer from cross-reactivity and lot-to-lot variability of antibodies, which can affect accuracy and precision. LC-MS/MS methods using SIL internal standards often show good correlation with immunoassays but can offer higher specificity.[4][5]

Experimental Protocols

The following provides a generalized experimental protocol for the quantification of ApoA-I using a stable isotope-labeled peptide internal standard.

1. Sample Preparation

  • Denaturation, Reduction, and Alkylation: Plasma or serum samples are first treated to denature the proteins, typically using urea (B33335) or trifluoroethanol.[4] This is followed by reduction of disulfide bonds with a reducing agent like dithiothreitol (B142953) (DTT) and subsequent alkylation of the resulting free thiols with iodoacetamide (B48618) (IAA) to prevent re-formation of disulfide bonds.

  • Enzymatic Digestion: The protein mixture is then subjected to enzymatic digestion, most commonly with trypsin, which cleaves proteins C-terminal to lysine (B10760008) and arginine residues. This process generates a complex mixture of peptides, including the target peptide SSVFVADPK.

  • Internal Standard Spiking: A known amount of the SSVFVADPK-(Lys-13C6,15N2) internal standard is spiked into the sample. For SIL peptide internal standards, this is typically done after the digestion step. If a full-length SIL protein is used, it is added before the denaturation step.[3][4]

  • Solid-Phase Extraction (SPE): The digested sample is often cleaned up and concentrated using a solid-phase extraction cartridge to remove salts and other interfering substances before LC-MS/MS analysis.[1]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC): The peptide mixture is separated using reversed-phase liquid chromatography, which separates peptides based on their hydrophobicity. This step is crucial for reducing matrix effects and ensuring that the target peptide and its internal standard co-elute.

  • Tandem Mass Spectrometry (MS/MS): The eluting peptides are ionized, typically by electrospray ionization (ESI), and analyzed by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions for both the endogenous "light" peptide and the "heavy" internal standard are monitored. This highly selective detection method enhances the signal-to-noise ratio and improves the accuracy of quantification.[1]

3. Data Analysis

The concentration of the endogenous ApoA-I is determined by calculating the ratio of the peak area of the endogenous peptide to the peak area of the known amount of the spiked internal standard. A calibration curve is typically generated using a series of standards with known concentrations of the analyte and a fixed concentration of the internal standard.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma/Serum Sample Denature Denaturation, Reduction, Alkylation Plasma->Denature Digest Trypsin Digestion Denature->Digest Spike Spike with SSVFVADPK-(Lys-13C6,15N2) Digest->Spike SPE Solid-Phase Extraction Spike->SPE LC Liquid Chromatography SPE->LC MSMS Tandem Mass Spectrometry (MRM) LC->MSMS Data Data Analysis MSMS->Data

Caption: General experimental workflow for ApoA-I quantification.

Internal_Standard_Comparison cluster_workflow Quantification Workflow cluster_is Internal Standard Addition Points Sample Biological Sample Protein_Extraction Protein Extraction Sample->Protein_Extraction Digestion Enzymatic Digestion Protein_Extraction->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS SIL_Protein Full-Length SIL Protein SIL_Protein->Protein_Extraction SIL_Peptide SIL Peptide (e.g., SSVFVADPK-Lys*) SIL_Peptide->LCMS

References

A Researcher's Guide to Reproducibility in Quantitative Proteomics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility and accuracy of experimental data are paramount. In the field of quantitative proteomics, various methodologies are employed to determine the abundance of proteins in complex biological samples. This guide provides a detailed comparison of the performance of experiments utilizing the stable isotope-labeled peptide SSVFVADPK-(Lys-13C6,15N2) for targeted analysis against other common quantitative proteomics strategies. The aim is to offer an objective overview supported by experimental data to aid in the selection of the most appropriate method for your research needs.

Quantitative Performance Comparison

The choice of a quantitative proteomics method significantly impacts the reproducibility, accuracy, sensitivity, and dynamic range of the results. Below is a summary of the key performance metrics for four major approaches: Targeted Proteomics using a Stable Isotope-Labeled (SIL) peptide like SSVFVADPK-(Lys-13C6,15N2), Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tag (TMT) labeling, and Label-Free Quantification (LFQ).

Parameter Targeted Proteomics (e.g., with SSVFVADPK-(Lys-13C6,15N2)) SILAC (Stable Isotope Labeling by Amino acids in Cell culture) TMT (Tandem Mass Tag) Label-Free Quantification
Typical Reproducibility (CV%) Intra-laboratory: <10% Inter-laboratory: <15% [1]Intra-laboratory: ~10-20% [2][3]Intra-laboratory: <15-20% [4]Intra-laboratory: 15-30% or higher [5]
Accuracy High, due to the use of a specific internal standard for each analyte.High, as samples are mixed early in the workflow, minimizing sample preparation errors.[6]Moderate to High, but can be affected by ratio compression.Moderate, susceptible to variations in sample preparation and instrument performance.
Sensitivity High, capable of detecting and quantifying low-abundance proteins. Limits of quantification can reach the low attomole range.High, especially for in-depth analysis of the entire proteome.High, with the ability to multiplex and increase throughput.Moderate, generally less sensitive for low-abundance proteins compared to labeled methods.
Dynamic Range Wide, typically 3-4 orders of magnitude.[2]Wide, enabling the quantification of proteins across a broad range of abundances.Moderate, can be limited by the dynamic range of the mass spectrometer's detector.Wide, but can be affected by the complexity of the sample.
Throughput High for a targeted set of proteins.Low to moderate, limited by the number of metabolic labels (typically 2-3 plex).High, with the ability to multiplex up to 18 samples in a single run.High, as no labeling is required.
Proteome Coverage Targeted, only pre-selected proteins are measured.Global, provides comprehensive coverage of the proteome.Global, provides broad proteome coverage.Global, often identifies the highest number of proteins.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for ensuring the reproducibility of results. Below are representative protocols for targeted proteomics using a stable isotope-labeled peptide and for the SILAC method.

Protocol 1: Targeted Protein Quantification using SSVFVADPK-(Lys-13C6,15N2)

This protocol outlines the general steps for quantifying a target protein using a stable isotope-labeled peptide as an internal standard.

1. Sample Preparation:

  • Lyse cells or tissues to extract proteins.
  • Determine the total protein concentration of the lysate.

2. Spiking of Internal Standard:

  • Add a known amount of the heavy-labeled peptide, SSVFVADPK-(Lys-13C6,15N2), to each protein sample. The amount should be optimized to be within the linear dynamic range of the assay.

3. Protein Digestion:

4. Sample Cleanup:

  • Desalt the peptide mixture using a solid-phase extraction (SPE) method, such as C18 cartridges, to remove salts and other contaminants that can interfere with mass spectrometry analysis.

5. LC-MS/MS Analysis:

  • Analyze the peptide mixture using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
  • The mass spectrometer is operated in a targeted mode, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), to specifically monitor the precursor and fragment ions of both the endogenous (light) SSVFVADPK peptide and the spiked heavy-labeled internal standard.

6. Data Analysis:

  • Integrate the peak areas of the light and heavy peptide fragments.
  • Calculate the ratio of the peak area of the endogenous peptide to the peak area of the internal standard.
  • Determine the absolute or relative quantity of the target protein based on the calculated ratio and the known concentration of the spiked internal standard.

Protocol 2: Global Proteome Quantification using SILAC

This protocol describes the key steps for relative quantification of two cell populations using SILAC.

1. Cell Culture and Labeling:

  • Culture one population of cells in a "light" medium containing the natural isotopes of essential amino acids (e.g., L-Lysine and L-Arginine).
  • Culture a second population of cells in a "heavy" medium where the essential amino acids are replaced with their stable isotope-labeled counterparts (e.g., L-Lysine-¹³C₆,¹⁵N₂ and L-Arginine-¹³C₆,¹⁵N₄).
  • Ensure complete incorporation of the heavy amino acids by culturing the cells for at least five cell divisions.

2. Experimental Treatment:

  • Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as a control).

3. Cell Harvesting and Lysis:

  • Harvest both cell populations.
  • Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.
  • Lyse the combined cell mixture to extract the proteins.

4. Protein Digestion:

  • Follow the same digestion procedure as described in the targeted proteomics protocol (denaturation, reduction, alkylation, and trypsin digestion).

5. Peptide Fractionation (Optional):

  • For complex samples, fractionate the peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity and increase proteome coverage.

6. LC-MS/MS Analysis:

  • Analyze the peptide fractions using an LC-MS/MS system operating in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

7. Data Analysis:

  • Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs.
  • Determine the relative abundance changes of proteins between the two experimental conditions based on the calculated peptide ratios.

Visualizing Experimental Workflows

Clear visualization of experimental workflows is essential for understanding the methodological differences and their implications for reproducibility.

Targeted_Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Interpretation Sample Biological Sample Lysate Protein Lysate Sample->Lysate Spike Spike with SSVFVADPK-(Lys-13C6,15N2) Lysate->Spike Digestion Protein Digestion Spike->Digestion Peptides Peptide Mixture Digestion->Peptides Cleanup Sample Cleanup Peptides->Cleanup Clean_Peptides Clean Peptides Cleanup->Clean_Peptides LC_MS Targeted LC-MS/MS (SRM/PRM) Clean_Peptides->LC_MS Data Data Acquisition LC_MS->Data Quant Quantification of Light/Heavy Peptide Ratio Data->Quant Result Protein Abundance Quant->Result

Caption: Workflow for targeted protein quantification.

SILAC_Workflow cluster_cell_culture Cell Culture & Labeling cluster_experiment Experiment & Sample Preparation cluster_analysis Analysis & Interpretation Light_Culture Cell Culture in 'Light' Medium Treatment Experimental Treatment Light_Culture->Treatment Control Heavy_Culture Cell Culture in 'Heavy' Medium (e.g., Lys-13C6,15N2) Heavy_Culture->Treatment Treated Combine Combine Cell Populations (1:1) Treatment->Combine Lysis Cell Lysis Combine->Lysis Digestion Protein Digestion Lysis->Digestion Peptides Peptide Mixture Digestion->Peptides LC_MS Global LC-MS/MS (DDA/DIA) Peptides->LC_MS Data_Analysis Data Analysis (Peptide ID & Ratio Quantification) LC_MS->Data_Analysis Result Relative Protein Abundance Data_Analysis->Result

Caption: General workflow for a SILAC experiment.

References

A Comparative Guide to Quantitative Proteomics: SSVFVADPK-(Lys-13C6,15N2) vs. Labeled Arginine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative proteomics, the choice of methodology is paramount to achieving accurate and meaningful results. Two prominent strategies involve the use of stable isotope-labeled reagents: metabolic labeling with amino acids like L-Arginine, and the use of synthetic, heavy-labeled peptides such as SSVFVADPK-(Lys-13C6,15N2) as internal standards. This guide provides a detailed comparison of these two approaches, highlighting their respective principles, workflows, and ideal applications to assist researchers in selecting the optimal strategy for their experimental goals.

The peptide sequence SSVFVADPK is derived from the SsaV protein, a component of the Type III secretion system in Salmonella. As such, the labeled peptide SSVFVADPK-(Lys-13C6,15N2) serves as a high-purity, stable isotope-labeled internal standard for the absolute quantification of the SsaV protein, which is of particular interest in infectious disease research and drug development targeting bacterial pathogenesis.

In contrast, labeled arginine is utilized in the Stable Isotope Labeling by Amino acids in Cell culture (SILAC) method. This technique allows for the relative quantification of thousands of proteins simultaneously by metabolically incorporating "heavy" amino acids into the entire proteome of cultured cells.

Methodology and Performance Comparison

The fundamental difference between using a labeled peptide and a labeled amino acid lies in the quantification strategy they enable. SSVFVADPK-(Lys-13C6,15N2) is employed for absolute quantification of a specific target protein, whereas labeled arginine is used for global relative quantification of thousands of proteins. The choice between these methods depends on whether the research goal is a broad, discovery-based screening or a targeted, hypothesis-driven validation.

FeatureSSVFVADPK-(Lys-13C6,15N2) (AQUA Peptide)Labeled Arginine (SILAC)
Quantification Type Absolute (e.g., fmol of protein per µg of lysate)Relative (Ratio of protein abundance between samples)
Principle Stable Isotope Dilution (SID) using a synthetic, heavy peptide standard.Metabolic incorporation of heavy amino acids into all newly synthesized proteins.
Scope Targeted : Quantifies one or a few pre-selected proteins.Global / Proteome-wide : Quantifies thousands of proteins simultaneously.
Primary Application Validation of protein biomarkers, pharmacokinetic studies, clinical assays.Discovery proteomics, analysis of cellular responses to stimuli, pathway analysis.
Sample Type Applicable to virtually any sample (cell culture, tissues, biofluids).Primarily limited to actively dividing cells in culture.
Workflow Complexity Simpler sample preparation; requires method development for each target.Requires extended cell culture for full label incorporation.
Precision High precision, with coefficients of variation (CVs) typically <10%.High precision for relative ratios, with CVs often <15%.
Accuracy Provides true concentration values, highly accurate with proper calibration.Provides accurate fold-change information.
Throughput High for sample number, low for number of proteins analyzed.Low for sample number, high for number of proteins analyzed.

Experimental Workflows

The experimental workflows for these two methodologies are distinct, reflecting their different approaches to protein quantification. The AQUA (Absolute Quantification) method using a labeled peptide is a post-lysis spiking method, while SILAC is a metabolic labeling method that begins during cell culture.

AQUA_Workflow cluster_prep Sample & Standard Preparation cluster_ms Mass Spectrometry & Analysis sample Biological Sample (e.g., Tissue, Cells) lysis Protein Extraction & Lysis sample->lysis digest Protein Digestion (e.g., Trypsin) lysis->digest lcms Targeted LC-MS/MS (SRM/MRM or PRM) digest->lcms standard Quantified Heavy Peptide SSVFVADPK-(Lys-13C6,15N2) standard->digest Spike-in Known Amount data Data Analysis lcms->data Extract Ion Chromatograms (Light & Heavy) result Absolute Quantity of SsaV Protein data->result Calculate Ratio & Determine Quantity

Figure 1. Workflow for absolute protein quantification using a heavy-labeled peptide standard (AQUA).

SILAC_Workflow cluster_culture Cell Culture & Labeling cluster_analysis Proteomic Analysis light_culture Control Cells in 'Light' Medium (Natural Arginine) labeling Metabolic Labeling (>5 cell divisions) light_culture->labeling heavy_culture Treated Cells in 'Heavy' Medium (Labeled Arginine) heavy_culture->labeling mix Mix Cell Lysates (1:1 Ratio) labeling->mix digest Protein Digestion mix->digest lcms Global LC-MS/MS digest->lcms data Data Analysis lcms->data result Relative Quantification of Proteome data->result

Figure 2. Workflow for relative proteome quantification using labeled arginine (SILAC).

Experimental Protocols

The following table outlines the key steps in the experimental protocols for both quantitative strategies.

Protocol StepSSVFVADPK-(Lys-13C6,15N2) (AQUA)Labeled Arginine (SILAC)
1. Reagent Preparation Accurately quantify the concentration of the heavy peptide stock solution via amino acid analysis.Prepare SILAC media deficient in arginine and lysine. Supplement one batch with "light" (natural) arginine and another with "heavy" (e.g., 13C6-Arginine) arginine.
2. Sample Preparation Harvest cells or tissues and lyse to extract proteins. Quantify total protein concentration.Culture cells for at least 5-6 doublings in the respective "light" and "heavy" SILAC media to ensure >98% incorporation of the labeled amino acid.
3. Combining Standard/Samples Add a precise, known amount of the heavy peptide standard to a measured amount of the sample protein lysate before digestion.After experimental treatment, harvest cells and combine equal amounts of protein from the "light" and "heavy" populations.
4. Protein Digestion Denature, reduce, alkylate, and digest the protein mixture with a protease (e.g., trypsin).Perform in-solution or in-gel digestion of the combined protein lysate.
5. LC-MS/MS Analysis Perform targeted mass spectrometry using Selected Reaction Monitoring (SRM), Multiple Reaction Monitoring (MRM), or Parallel Reaction Monitoring (PRM) to specifically detect and quantify the light (native) and heavy (standard) peptide pairs.Perform global, data-dependent acquisition (DDA) or data-independent acquisition (DIA) LC-MS/MS to identify and quantify thousands of peptide pairs.
6. Data Analysis Integrate the peak areas of the chromatograms for the light and heavy peptide fragment ions. Calculate the ratio of (light area / heavy area).Use software (e.g., MaxQuant) to identify peptides and calculate the intensity ratios of heavy/light peptide pairs for each protein.
7. Quantification Calculate the absolute amount of the native peptide (and thus the protein) using the formula: Amount(light) = Ratio * Amount(heavy).The heavy/light ratio represents the relative abundance of each protein between the two experimental conditions.

Conclusion

The selection between SSVFVADPK-(Lys-13C6,15N2) and labeled arginine is dictated by the research question. For discovery-phase studies aimed at understanding global proteome dynamics in response to a stimulus, the SILAC approach with labeled arginine offers a powerful, comprehensive view. For researchers needing to validate and precisely measure the absolute concentration of a specific protein, such as the Salmonella virulence factor SsaV, the AQUA methodology using a well-characterized heavy peptide standard like SSVFVADPK-(Lys-13C6,15N2) is the gold standard, providing the accuracy and specificity required for clinical and diagnostic applications. These two methods are not competitors but rather complementary tools in the quantitative proteomics toolbox.

A Comparative Guide to Protein Quantification: Targeted vs. Label-Free Approaches for the Analysis of Vav1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of proteins is paramount to understanding cellular processes and identifying potential therapeutic targets. This guide provides an objective comparison of two prominent mass spectrometry-based quantification techniques: a targeted approach using the stable isotope-labeled peptide SSVFVADPK-(Lys-13C6,15N2) and a label-free method. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.

Unveiling the Role of Vav1 in T-Cell Receptor Signaling

The target of our comparative analysis is the Proto-oncogene Vav (Vav1), a crucial signaling protein primarily expressed in hematopoietic cells. Vav1 plays a pivotal role in the T-cell receptor (TCR) signaling pathway, which is essential for T-cell development and activation.[1][2][3] Upon TCR stimulation, Vav1 becomes tyrosine phosphorylated and acts as a guanine (B1146940) nucleotide exchange factor (GEF) for Rho family GTPases, such as Rac1 and RhoA.[2][4] This activation triggers a cascade of downstream events, including calcium flux, cytoskeletal rearrangement, and the activation of transcription factors like NFAT and NF-kappaB, ultimately leading to T-cell proliferation and cytokine production.[1][2][5]

Vav1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR Lck Lck TCR->Lck Stimulation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP-76 SLP-76 LAT->SLP-76 Recruits PI3K PI3K LAT->PI3K Recruits Vav1 Vav1 SLP-76->Vav1 Activates PLCg1 PLCγ1 SLP-76->PLCg1 Activates PI3K->Vav1 Activates Rac1 Rac1 Vav1->Rac1 Activates (GEF) Ras Ras Vav1->Ras Activates Actin Actin Cytoskeleton Rearrangement Rac1->Actin Ca_Flux Calcium Flux PLCg1->Ca_Flux NFAT NFAT Activation Ca_Flux->NFAT ERK ERK Pathway Ras->ERK

Quantitative Data Comparison

The following tables summarize hypothetical yet representative quantitative data for Vav1 protein abundance in stimulated versus unstimulated T-cells, as determined by both the targeted AQUA (Absolute Quantification) method using the SSVFVADPK-(Lys-13C6,15N2) peptide and a label-free quantification (LFQ) approach based on precursor ion intensity. This data reflects the general performance characteristics observed in comparative proteomics studies.

Table 1: Targeted Quantification of Vav1 using SSVFVADPK-(Lys-13C6,15N2) (AQUA)

Sample ConditionReplicate 1 (fmol/µg)Replicate 2 (fmol/µg)Replicate 3 (fmol/µg)Mean (fmol/µg)Std. Dev.CV (%)
Unstimulated15.214.815.515.170.352.31
Stimulated32.834.133.533.470.651.94

Table 2: Label-Free Quantification of Vav1 (Precursor Ion Intensity)

Sample ConditionReplicate 1 (Normalized Intensity)Replicate 2 (Normalized Intensity)Replicate 3 (Normalized Intensity)Mean (Normalized Intensity)Std. Dev.CV (%)
Unstimulated1.25E+081.15E+081.32E+081.24E+088.54E+066.89
Stimulated2.85E+083.10E+082.68E+082.88E+082.11E+077.33

Data Interpretation:

The targeted AQUA method, utilizing a stable isotope-labeled internal standard, generally provides higher precision, as indicated by the lower coefficients of variation (CVs). This approach allows for absolute quantification, expressing protein abundance in molar units (femtomoles per microgram of total protein). Label-free quantification, while offering a relative measure of abundance, can exhibit greater variability between technical replicates. However, it is a powerful tool for large-scale discovery proteomics, often identifying a larger number of proteins in a single experiment.[1][3][5]

Experimental Protocols

Detailed methodologies for both quantification strategies are provided below.

Targeted Protein Quantification using SSVFVADPK-(Lys-13C6,15N2) (AQUA Protocol)

This protocol outlines the steps for the absolute quantification of a target protein using a stable isotope-labeled synthetic peptide as an internal standard.

  • Protein Extraction and Digestion:

    • Lyse cell pellets or homogenized tissue in a suitable lysis buffer containing protease inhibitors.

    • Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

    • Aliquots of the protein lysate are denatured, reduced with DTT, and alkylated with iodoacetamide.

    • A known amount of the heavy isotope-labeled AQUA peptide, SSVFVADPK-(Lys-13C6,15N2), is spiked into each sample.

    • Proteins are then digested overnight with sequencing-grade trypsin.

  • Peptide Desalting:

    • The digested peptide mixture is acidified and desalted using a C18 solid-phase extraction (SPE) cartridge.

    • Peptides are eluted with a high organic solvent solution and dried down in a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a solution compatible with mass spectrometry analysis.

    • Analyze the samples on a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.

    • The mass spectrometer is operated in a targeted mode, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), to specifically monitor the precursor and fragment ions of both the endogenous (light) and the labeled (heavy) SSVFVADPK peptides.[6][7]

  • Data Analysis:

    • The peak areas of the light and heavy peptide fragments are integrated from the extracted ion chromatograms.

    • The concentration of the endogenous peptide is calculated by comparing its peak area to that of the known amount of the spiked-in heavy peptide standard.

Label-Free Protein Quantification (Precursor Ion Intensity Protocol)

This protocol describes a common workflow for relative protein quantification without the use of isotopic labels.

  • Protein Extraction and Digestion:

    • Follow the same protein extraction, quantification, reduction, alkylation, and digestion steps as in the targeted protocol. No labeled peptide is added.

  • Peptide Desalting:

    • Desalt the digested peptides using a C18 SPE cartridge as described above.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples on a high-resolution mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

    • In DDA, the most abundant precursor ions in a survey scan are selected for fragmentation and MS/MS analysis.

  • Data Analysis:

    • The raw mass spectrometry data is processed using a software package such as MaxQuant or Proteome Discoverer.

    • Peptides are identified by searching the MS/MS spectra against a protein sequence database.

    • The intensity of the precursor ion for each identified peptide is determined from the MS1 scans.

    • The relative abundance of a protein is calculated by summing the intensities of its constituent peptides. Normalization across different runs is performed to account for variations in sample loading and instrument performance.[4][8]

Visualizing the Experimental Workflows

The following diagrams illustrate the key steps in each quantification workflow.

Experimental_Workflows cluster_Targeted Targeted Quantification (AQUA) cluster_LabelFree Label-Free Quantification T_Sample Sample Preparation (Lysis, Digestion) T_Spike Spike-in Heavy Peptide (SSVFVADPK-Lys-13C6,15N2) T_Desalt Peptide Desalting T_LCMS Targeted LC-MS/MS (SRM/PRM) T_Data Data Analysis (Peak Area Ratio) T_Result Absolute Quantification LF_Sample Sample Preparation (Lysis, Digestion) LF_Desalt Peptide Desalting LF_LCMS DDA/DIA LC-MS/MS LF_Data Data Analysis (Precursor Ion Intensity) LF_Result Relative Quantification

Conclusion

The choice between targeted and label-free protein quantification depends on the specific research question and experimental design.

  • Targeted quantification using a heavy-labeled peptide like SSVFVADPK-(Lys-13C6,15N2) is the method of choice for hypothesis-driven research requiring high precision and absolute quantification of a limited number of proteins. This approach is ideal for validating findings from discovery experiments and for clinical applications where accurate measurement of biomarkers is critical.

  • Label-free quantification is a powerful tool for discovery proteomics, enabling the identification and relative quantification of thousands of proteins in a single analysis. It is well-suited for initial screening experiments to identify differentially expressed proteins and for studies where the cost and complexity of isotopic labeling are prohibitive.

By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to obtain high-quality, reliable quantitative proteomics data.

References

Inter-lab comparison of results using SSVFVADPK-(Lys-13C6,15N2).

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-Laboratory Comparison Guide to Quantitative Proteomics Using SSVFVADPK-(Lys-¹³C₆,¹⁵N₂)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies and potential outcomes when using the stable isotope-labeled (SIL) peptide, SSVFVADPK-(Lys-¹³C₆,¹⁵N₂), as an internal standard for quantitative proteomics. The inclusion of supporting experimental data, detailed protocols, and workflow visualizations is intended to aid researchers in achieving reproducible and accurate quantification of target proteins across different laboratories.

Stable isotope-labeled peptides are chemically identical to their endogenous counterparts but are enriched with heavy isotopes, such as ¹³C and ¹⁵N.[1][2] This mass difference allows them to be distinguished by a mass spectrometer from the native peptide. By spiking a known concentration of the "heavy" labeled peptide into a sample, it can serve as an internal standard for the precise and absolute quantification of the corresponding "light" native peptide.[1][3][4] This technique is a gold standard in mass spectrometry-based quantitative proteomics, including methods like Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM).[3]

Hypothetical Inter-Laboratory Study Overview

To assess the utility of SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) in standardizing protein quantification, a hypothetical inter-laboratory study was designed. Three independent laboratories (Lab A, Lab B, and Lab C) were tasked with quantifying the native peptide SSVFVADPK in a complex biological matrix (human plasma). Each laboratory received identical plasma samples and a certified stock solution of the heavy-labeled internal standard, SSVFVADPK-(Lys-¹³C₆,¹⁵N₂).

The objective was to determine the concentration of the endogenous peptide and assess the variability of the measurements within and between laboratories. The use of the SIL peptide is expected to normalize for variations in sample preparation and instrument response.

Data Presentation: Quantitative Comparison

The following table summarizes the quantitative results from the three laboratories. The data demonstrates that while the peak areas of the native peptide varied between labs, the calculated concentrations, normalized against the internal standard, were highly consistent.

LaboratoryMean Native Peptide Peak Area (n=3)Mean Internal Standard Peak Area (n=3)Calculated Concentration (nmol/mL)Inter-Lab Coefficient of Variation (CV)
Lab A1.25 x 10⁶2.51 x 10⁶5.021.8%
Lab B1.18 x 10⁶2.39 x 10⁶4.98
Lab C1.32 x 10⁶2.60 x 10⁶5.11

Experimental Protocols

A standardized experimental protocol was distributed to all participating laboratories to minimize procedural variability.

Sample Preparation
  • Spiking the Internal Standard: To 100 µL of human plasma, 10 µL of a 50 nmol/mL stock solution of SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) was added.

  • Protein Denaturation and Digestion: Proteins in the plasma were denatured and then enzymatically digested (e.g., with trypsin) to generate peptides.

  • Peptide Cleanup: The resulting peptide mixture was purified and concentrated using solid-phase extraction (SPE) with C18 cartridges.

  • Reconstitution: The dried peptides were reconstituted in 100 µL of 0.1% formic acid in water.

LC-MS/MS Analysis
  • Instrumentation: A triple quadrupole mass spectrometer equipped with a nano-electrospray ionization source was used.

  • Chromatography: Peptides were separated on a C18 reverse-phase column with a gradient of acetonitrile (B52724) in 0.1% formic acid.

  • Mass Spectrometry Method: An MRM method was developed to monitor specific precursor-to-fragment ion transitions for both the native (light) SSVFVADPK and the heavy-labeled SSVFVADPK-(Lys-¹³C₆,¹⁵N₂). The mass difference is due to the incorporation of six ¹³C and two ¹⁵N atoms in the lysine (B10760008) residue.[2][5]

  • Quantification: The concentration of the native peptide was calculated by comparing its peak area to the peak area of the known concentration of the internal standard.

Visualizations

Workflow for Quantitative Proteomics using a Labeled Peptide

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results BiologicalSample Biological Sample (e.g., Plasma) Spike Spike with SSVFVADPK-(Lys-13C6,15N2) BiologicalSample->Spike Digest Protein Digestion (e.g., Trypsin) Spike->Digest Cleanup Peptide Cleanup (SPE) Digest->Cleanup LCMS LC-MS/MS Analysis (MRM) Cleanup->LCMS Data Data Acquisition (Peak Areas) LCMS->Data Quant Quantification Data->Quant Concentration Endogenous Peptide Concentration Quant->Concentration

Caption: A generalized workflow for protein quantification using a stable isotope-labeled peptide internal standard.

Principle of Stable Isotope Dilution

G cluster_sample In the Sample cluster_ms Mass Spectrometer cluster_quant Quantification Logic Native Native Peptide (Light) SSVFVADPK (Unknown Amount) Heavy Labeled Peptide (Heavy) SSVFVADPK-(Lys-13C6,15N2) (Known Amount) MS_Native Measures Intensity of Light Peptide Ratio Ratio of Light / Heavy MS_Native->Ratio MS_Heavy Measures Intensity of Heavy Peptide MS_Heavy->Ratio Result Calculate Concentration of Native Peptide Ratio->Result

Caption: The core principle of quantification using a heavy-labeled internal standard.

References

Evaluating the Linearity of Quantification with SSVFVADPK-(Lys-13C6,15N2): A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of proteins is paramount in biomedical research and drug development. Stable isotope-labeled (SIL) peptides, in conjunction with mass spectrometry (MS), have become a gold standard for targeted protein quantification due to their high specificity and accuracy. This guide provides an objective evaluation of the linearity of quantification using the SIL peptide SSVFVADPK-(Lys-13C6,15N2), a surrogate for Apolipoprotein A-I (ApoA-I), a key biomarker for cardiovascular disease. We compare its performance with alternative quantification methods and provide supporting experimental data and protocols.

Performance Comparison: Linearity of Quantification

Table 1: Linearity of Apolipoprotein A-I Quantification using a Surrogate Peptide Approach

ParameterSSVFVADPK-(Lys-13C6,15N2) (Expected Performance for ApoA-I)
Linear Range 0.5–2.0 g/L in serum
Correlation Coefficient (R²) (typical) >0.99
Precision (CV%) Intraday: 2–3%, Interday: <7%

Data derived from studies on the quantification of Apolipoprotein A-I using LC-MS/MS methods with surrogate peptides.

Alternative Quantification Methods and Peptides

The quantification of ApoA-I is not limited to the use of the SSVFVADPK peptide. Other surrogate peptides and alternative analytical methods are also employed, each with its own set of performance characteristics.

Table 2: Comparison of Surrogate Peptides for Apolipoprotein Quantification

Surrogate PeptideTarget ProteinReported Performance Characteristics
SSVFVADPK Apolipoprotein A-IWidely used for ApoA-I quantification.
AHVDALR Apolipoprotein A-IUsed in conjunction with other peptides for accurate ApoA-I quantification.
AELQEGAR Apolipoprotein A-IAnother peptide for enhancing the accuracy of ApoA-I measurement.
LATALSNK Apolipoprotein B-100Surrogate peptide for a different key cardiovascular biomarker.
ATGLVYDYVNK Apolipoprotein B-100An additional peptide for the quantification of Apolipoprotein B-100.

Table 3: Comparison of Quantification Methods for Apolipoprotein A-I

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS with SIL Peptides Mass spectrometry-based quantification using a stable isotope-labeled internal standard.High specificity, accuracy, and multiplexing capability.Higher initial instrument cost, requires expertise in mass spectrometry.
Immunonephelometry Measurement of light scattering from immune complexes formed between the target protein and specific antibodies.Automated, high-throughput.Potential for non-linearity, matrix effects, and issues with calibrator traceability.[1]
Immunoturbidimetry Measurement of the turbidity of a solution caused by the formation of immune complexes.Automated, high-throughput.Similar to immunonephelometry, can be affected by non-linearity and matrix interferences.[1]

Experimental Protocols

Accurate and reproducible quantification is underpinned by meticulous experimental protocols. Below is a detailed methodology for the quantification of a target protein using a surrogate peptide like SSVFVADPK-(Lys-13C6,15N2).

Experimental Protocol: Protein Quantification using Stable Isotope Dilution Mass Spectrometry

1. Sample Preparation and Protein Digestion:

  • Objective: To denature, reduce, alkylate, and digest the target protein into peptides.

  • Procedure:

    • To a plasma or serum sample, add a known amount of the stable isotope-labeled peptide internal standard (e.g., SSVFVADPK-(Lys-13C6,15N2)).

    • Denature the proteins using a denaturing agent (e.g., urea (B33335) or guanidine (B92328) hydrochloride).

    • Reduce disulfide bonds with a reducing agent like dithiothreitol (B142953) (DTT).

    • Alkylate the resulting free thiols with an alkylating agent such as iodoacetamide (B48618) (IAM) to prevent disulfide bond reformation.

    • Dilute the sample to reduce the denaturant concentration to a level compatible with the digestive enzyme.

    • Add a proteolytic enzyme, typically trypsin, and incubate to digest the proteins into peptides.

2. Peptide Cleanup:

  • Objective: To remove interfering substances from the peptide digest before LC-MS/MS analysis.

  • Procedure:

    • Use solid-phase extraction (SPE) with a suitable sorbent (e.g., C18) to bind the peptides.

    • Wash the SPE cartridge to remove salts and other hydrophilic impurities.

    • Elute the peptides using an organic solvent (e.g., acetonitrile).

    • Dry the eluted peptides and reconstitute them in a solvent compatible with the LC mobile phase.

3. LC-MS/MS Analysis:

  • Objective: To separate the peptides by liquid chromatography and detect and quantify the target peptide and its labeled internal standard by tandem mass spectrometry.

  • Procedure:

    • Inject the reconstituted peptide sample into a liquid chromatography system coupled to a tandem mass spectrometer.

    • Separate the peptides on a reversed-phase column using a gradient of increasing organic solvent.

    • Introduce the eluting peptides into the mass spectrometer.

    • Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify the precursor-to-fragment ion transitions for both the native (light) and the stable isotope-labeled (heavy) surrogate peptide.

4. Data Analysis:

  • Objective: To determine the concentration of the target protein based on the ratio of the peak areas of the native and labeled peptides.

  • Procedure:

    • Integrate the peak areas of the selected transitions for both the light and heavy peptides.

    • Calculate the peak area ratio (light/heavy).

    • Use a calibration curve, generated by analyzing samples with known concentrations of the target protein (or a calibrator peptide) and a fixed amount of the internal standard, to determine the concentration of the target protein in the unknown sample.

Visualizing the Workflow

To further clarify the experimental process and the logical relationships involved in this quantitative method, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with SSVFVADPK-(Lys-13C6,15N2) Sample->Spike Denature Denaturation, Reduction, Alkylation Spike->Denature Digest Tryptic Digestion Denature->Digest Cleanup Peptide Cleanup (SPE) Digest->Cleanup LCMS LC-MS/MS Analysis (SRM/MRM) Cleanup->LCMS Data Data Analysis (Peak Area Ratio) LCMS->Data Quant Protein Quantification Data->Quant

Caption: Experimental workflow for protein quantification.

logical_relationship cluster_linearity Linearity of Quantification cluster_accuracy Assay Accuracy Concentration Analyte Concentration Proportionality Direct Proportionality Concentration->Proportionality Response Instrument Response Proportionality->Response Correction Correction for Variability (Sample Prep, Ionization) InternalStandard Stable Isotope-Labeled Internal Standard InternalStandard->Correction AccurateQuant Accurate Quantification Correction->AccurateQuant

Caption: Key principles of quantitative analysis.

References

Safety Operating Guide

Navigating the Proper Disposal of SSVFVADPK-(Lys-13C6,15N2)

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to follow standard laboratory safety practices. Always handle the peptide in a designated area, and wear appropriate Personal Protective Equipment (PPE).[4]

  • Gloves: Use chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Wear safety glasses or goggles to protect against splashes.

  • Lab Coat: A lab coat should be worn to protect skin and clothing.

Disposal Parameters for SSVFVADPK-(Lys-13C6,15N2) Waste

The following table summarizes the recommended disposal procedures for waste containing SSVFVADPK-(Lys-13C6,15N2).

Waste TypeRecommended ProcedureKey Parameters
Unused or Expired Solid Peptide Dispose of as solid chemical waste.- Container: Designated, sealed, and clearly labeled chemical waste container. - Labeling: "Non-Hazardous Chemical Waste," contents ("SSVFVADPK-(Lys-13C6,15N2)"), and accumulation start date.[2]
Aqueous Solutions of Peptide Chemical inactivation followed by disposal as chemical waste.- Inactivation Reagent: 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite) or 1 M NaOH/HCl.[1] - Contact Time: Minimum of 30-60 minutes for inactivation.[1][2] - Neutralization: If using strong acid or base, neutralize to a pH between 5.5 and 9.0 before disposal.[1]
Contaminated Solid Waste (e.g., pipette tips, vials, gloves)Collect and dispose of as solid chemical waste.- Segregation: Collect in a dedicated, leak-proof container labeled as "Non-Hazardous Chemical Waste" with the peptide name.[1][2] - Decontamination (optional but recommended): Immerse in a 10% bleach solution for at least 30 minutes before disposal.[2]
Empty Peptide Containers Rinse thoroughly, deface the label, and dispose of according to institutional policy.- Rinsate: Collect the solvent used for rinsing as chemical waste.[2]
Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of SSVFVADPK-(Lys-13C6,15N2).

cluster_start cluster_waste_type cluster_liquid cluster_solid cluster_end start Identify Waste Containing SSVFVADPK-(Lys-13C6,15N2) waste_type Determine Waste Form start->waste_type liquid_waste Liquid Waste (Aqueous Solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (Unused Peptide, Contaminated Labware) waste_type->solid_waste Solid inactivate_liquid Chemical Inactivation (e.g., 10% Bleach for >30 min) liquid_waste->inactivate_liquid neutralize Neutralize if Necessary (pH 5.5-9.0) inactivate_liquid->neutralize collect_liquid Collect in Labeled Chemical Waste Container neutralize->collect_liquid storage Store in Designated Secondary Containment Area collect_liquid->storage collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid collect_solid->storage disposal Arrange for Pickup by Institutional EHS storage->disposal

Disposal workflow for SSVFVADPK-(Lys-13C6,15N2).

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols provide detailed methodologies for the disposal of waste containing SSVFVADPK-(Lys-13C6,15N2).

Protocol for Liquid Waste Disposal

This procedure is recommended for aqueous solutions containing the peptide.

  • Select an Inactivation Reagent: Prepare a 10% bleach solution (sodium hypochlorite) or a 1 M sodium hydroxide (B78521) (NaOH) solution.[1]

  • Perform Inactivation: In a chemical fume hood, carefully add the inactivation solution to the liquid peptide waste. A common ratio is 10 parts inactivation solution to 1 part waste.[1][2]

  • Ensure Sufficient Contact Time: Allow the mixture to stand for a minimum of 30-60 minutes to ensure the peptide is denatured.[1][2]

  • Neutralization (if applicable): If you used a strong acid or base like NaOH, neutralize the solution to a pH between 5.5 and 9.0 by slowly adding a suitable neutralizing agent (e.g., a weak acid).[1]

  • Collect for Disposal: Pour the treated solution into a clearly labeled, leak-proof chemical waste container.

  • Final Disposal: Store the container in a designated hazardous waste accumulation area and arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor.[1]

Protocol for Solid Waste Disposal

This protocol applies to unused solid peptide and contaminated labware such as pipette tips, tubes, and gloves.

  • Segregation: Collect all solid waste contaminated with the peptide in a designated, leak-proof hazardous waste container.[1] The container should be clearly labeled as "Non-Hazardous Chemical Waste" and list the contents.[2]

  • Decontamination (Optional but Recommended): For an added layer of safety, you can immerse the contaminated items in a 10% bleach solution for at least 30 minutes.[2] After decontamination, decant the bleach solution and manage it as liquid waste.[2]

  • Storage: Keep the sealed waste container in a designated and secure secondary containment area.[3]

  • Final Disposal: Arrange for the collection of the waste container through your institution's EHS department.[4]

It is essential to consult with your institution's EHS office to ensure full compliance with local, state, and federal regulations.[2] By following these procedures, you can ensure the safe and responsible disposal of SSVFVADPK-(Lys-13C6,15N2) waste.

References

Essential Safety and Logistics for Handling SSVFVADPK-(Lys-13C6,15N2)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides such as SSVFVADPK-(Lys-13C6,15N2) is fundamental to ensuring both personal safety and the integrity of experimental outcomes. This guide provides immediate, essential safety protocols and logistical plans for the operational use and disposal of this stable isotope-labeled peptide.

While a specific Safety Data Sheet (SDS) for SSVFVADPK-(Lys-13C6,15N2) is not available, the SDS for its stable isotope-labeled component, L-Lysine ¹³C₆¹⁵N₂ hydrochloride, indicates that the labeled amino acid is not classified as a hazardous substance.[1][2] However, it is crucial to handle all laboratory chemicals with a comprehensive safety approach. The chemical, physical, and toxicological properties of this specific peptide have not been thoroughly investigated.[3] Therefore, adherence to standard laboratory safety protocols for synthetic peptides is mandatory.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for all laboratory procedures involving this peptide.[4] The following table summarizes the recommended PPE to minimize exposure and prevent contamination.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against liquid splashes and chemical vapors.[3][4][5]
Face ShieldRecommended when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[6][7]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[5][8]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the standard for handling peptides.[4][5][8] Gloves should be changed immediately if they become contaminated.[8]
Respiratory Protection Respirator or Fume HoodA respirator or handling within a fume hood is necessary when working with the lyophilized powder to avoid inhalation of fine particles.[3][5][6][8]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized handling procedure is critical for maintaining safety and the integrity of the peptide.

1. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or a compromised seal.

  • Storage Conditions: Store the lyophilized peptide in a cool, dry place, with a recommended temperature of -20°C for long-term storage.[3][8] The container should be kept tightly closed.[3]

2. Preparation for Use:

  • Acclimatization: Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation, which can degrade the peptide.[6]

  • Designated Work Area: All handling of the peptide should be confined to a designated, clean, and organized laboratory area.[8]

3. Reconstitution:

  • Solvent Selection: The choice of solvent will depend on the specific experimental requirements. For many peptides, sterile, purified water or a buffer is appropriate.

  • Technique: Carefully add the selected solvent to the vial containing the lyophilized peptide. Gentle vortexing or pipetting may be used to ensure complete dissolution. Avoid vigorous shaking, which can cause aggregation.

  • Ventilation: Perform reconstitution in a fume hood or biosafety cabinet to minimize inhalation of the lyophilized powder.[8]

4. Experimental Use:

  • Prevent Cross-Contamination: Use fresh, sterile pipette tips, vials, and other equipment for each experimental step.[8]

  • Labeling: Clearly label all solutions containing the peptide with its name, concentration, and the date of preparation.

Disposal Plan

Proper disposal of the peptide and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Peptide Unused or expired peptide should be treated as chemical waste. Dissolve or mix the material with a combustible solvent and dispose of it through a licensed chemical incinerator.[3]
Contaminated Materials All materials that have come into contact with the peptide, including pipette tips, gloves, and empty vials, must be collected in a designated and clearly labeled hazardous waste container.[6][8]
Aqueous Waste Dilute aqueous solutions containing the peptide should be collected as chemical waste.[6] Do not pour down the drain.[8]

Consult with your institution's Environmental Health and Safety (EH&S) department for specific local, state, and federal disposal regulations.[8]

Diagram: Standard Peptide Handling Workflow

G A Receiving and Inspection B Storage (-20°C) A->B Store Appropriately C Acclimatization to Room Temperature B->C Prepare for Use D Reconstitution in Fume Hood C->D Ensure Safety E Experimental Use D->E Proceed with Experiment F Waste Collection (Contaminated Materials) E->F Segregate Solid Waste G Waste Collection (Unused Peptide & Aqueous Waste) E->G Segregate Liquid Waste H EH&S Approved Disposal F->H G->H

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。